Product packaging for N-(4-methylpyridin-2-yl)acetamide(Cat. No.:CAS No. 5327-32-2)

N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B057915
CAS No.: 5327-32-2
M. Wt: 150.18 g/mol
InChI Key: QGZHGSGLCZEGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(4-methylpyridin-2-yl)acetamide is a valuable chemical intermediate and research compound characterized by its acetamide group linked to a 4-methylpyridin-2-yl ring system. This molecular architecture, featuring both hydrogen bond donor/acceptor capabilities and an aromatic nitrogen heterocycle, makes it a versatile scaffold in medicinal chemistry and drug discovery. Its primary research application lies in its role as a key building block for the synthesis of more complex molecules, particularly those targeting kinase enzymes and various central nervous system (CNS) receptors. The methylpyridine moiety is a common pharmacophore in the design of ligands for a range of biological targets, implying significant potential for this compound in the development of novel therapeutic agents and pharmacological probes. Researchers utilize this compound to study structure-activity relationships (SAR), to create focused libraries for high-throughput screening, and to investigate metabolic pathways and bioisosteric replacements. The compound's mechanism of action is context-dependent on the final molecule it is incorporated into, but it typically functions by modulating protein-ligand interactions through specific hydrogen bonding and hydrophobic contacts within an active site. Supplied with comprehensive analytical data (including HPLC, NMR, and MS) to ensure high purity and batch-to-batch consistency, this product is intended for qualified research personnel in laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B057915 N-(4-methylpyridin-2-yl)acetamide CAS No. 5327-32-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-3-4-9-8(5-6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZHGSGLCZEGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277644
Record name 2-Acetylamino-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5327-32-2
Record name N-(4-Methyl-2-pyridinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5327-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 3314
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005327322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5327-32-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3314
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Acetylamino-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Methyl-2-pyridyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physical and chemical properties of N-(4-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of N-(4-methylpyridin-2-yl)acetamide

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. The information is tailored for researchers, scientists, and drug development professionals, with a focus on structured data presentation, detailed experimental protocols, and clear visual representations of key information.

Compound Identification and Structure

This compound is a chemical compound that incorporates a 4-methylpyridine moiety linked to an acetamide group.[1] This structure is a common scaffold in medicinal chemistry.

Table 1: Compound Identifiers

Identifier Value
IUPAC Name This compound[1][2]
CAS Number 5327-32-2[1][2][3]
Molecular Formula C₈H₁₀N₂O[1][2][3]
Molecular Weight 150.18 g/mol [1][2][3]
Synonyms 2-Acetylamino-4-methylpyridine, 2-acetamido-4-picoline, 2-acetamido-4-methylpyridine[2]

| InChI Key | QGZHGSGLCZEGHA-UHFFFAOYSA-N[1][2] |

G cluster_molecule This compound cluster_groups Key Functional Groups mol Structure pyridine Pyridine Ring mol->pyridine contains methyl Methyl Group mol->methyl contains acetamide Acetamide Group mol->acetamide contains

Caption: Molecular structure and key functional groups.

Physical and Chemical Properties

The physicochemical properties of a compound are critical for its application in research and drug development, influencing factors such as solubility, absorption, and bioavailability.

Table 2: Physicochemical Properties

Property Value Source
Physical State Solid, white needle crystals[4] Experimental
Boiling Point 162 °C (lit.)[5] Literature
XLogP3-AA 0.7[2] Computed
Hydrogen Bond Donor Count 1[2] Computed
Hydrogen Bond Acceptor Count 2[2] Computed
Rotatable Bond Count 1[2] Computed

| Topological Polar Surface Area | 42 Ų[2] | Computed |

Synthesis

This compound is typically synthesized via the N-acylation of 2-amino-4-methylpyridine with acetic anhydride.[1][4] This is a standard and efficient method for forming the amide bond.[1]

G reactant1 2-Amino-4-methylpyridine process Heat to 70°C for 2h reactant1->process reactant2 Acetic Anhydride reactant2->process intermediate Reaction Mixture process->intermediate cooling Cool to RT Add Diethyl Ether intermediate->cooling product This compound (White Crystals) cooling->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via N-acylation

The following protocol is a common laboratory-scale method for the synthesis of this compound.[4]

  • Reaction Setup: In a suitable reaction vessel, combine 2-amino-4-methylpyridine (99.0 g, 91.5 mmol) with acetic anhydride (250 mL).[4]

  • Heating: Warm the resulting mixture to 70°C and maintain this temperature for two hours.[4]

  • Crystallization: After the reaction period, cool the mixture to room temperature.[4] Add diethyl ether (100 mL) to induce crystallization. The product will precipitate as white, needle-like crystals.[4]

  • Isolation: Isolate the product by filtration and dry it under vacuum to yield this compound (130 g, 95% yield).[4]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.[1]

Table 3: ¹³C NMR Chemical Shifts

Carbon Assignment Chemical Shift (δ) in ppm
C=O (amide) ~168.8[1]
C-2 (pyridine) ~151.7[1]
C-4 (pyridine) ~147.3[1]
C-3 (pyridine) ~115.9[1]
CH₃ (acetamide) ~23.8[1]
CH₃ (pyridine) ~20.7[1]

Note: Spectrum recorded in DMSO-d₆ on a 101 MHz spectrometer.[1]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[1]

Table 4: Key FTIR Absorption Bands

Functional Group Wavenumber (cm⁻¹)
N-H Stretch (amide) ~3250-3300[1]

| C-H Stretch (aromatic/methyl) | ~2900-3100[1] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.[1] For this compound, the molecular ion peak (M⁺) is expected at an m/z of 150, corresponding to its molecular weight of 150.18 g/mol .[1]

Safety and Hazard Information

It is crucial to handle this compound with appropriate safety precautions.

Table 5: GHS Hazard Information

Category Information
Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning[3]
Hazard Statements H302: Harmful if swallowed.[2][3][5]H319: Causes serious eye irritation.[2][3][5]

| Precautionary Statements | P264, P270, P280, P305 + P351 + P338[5] |

References

An In-depth Technical Guide to N-(4-methylpyridin-2-yl)acetamide (CAS: 5327-32-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-methylpyridin-2-yl)acetamide, with the Chemical Abstracts Service (CAS) number 5327-32-2, is a pyridine derivative with potential applications in medicinal chemistry and drug discovery. While this specific compound is not extensively studied for its biological activity, its structural precursor, 2-amino-4-methylpyridine, is a known potent inhibitor of inducible nitric oxide synthase (iNOS). This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, and an exploration of the potential biological significance based on its precursor and structurally related compounds. This document aims to serve as a valuable resource for researchers interested in the therapeutic potential of pyridine derivatives.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 5327-32-2[2]
Molecular Formula C₈H₁₀N₂O[2]
Molecular Weight 150.18 g/mol [2]
IUPAC Name This compound[2]
Synonyms 2-Acetamido-4-methylpyridine, 2-Acetamido-4-picoline[2]
Appearance White to Almost white powder to crystal[1]
Melting Point 102.0 to 106.0 °C[1]
SMILES CC1=CC(=NC=C1)NC(=O)C[2]
InChI Key QGZHGSGLCZEGHA-UHFFFAOYSA-N[2]

Synthesis

A common and efficient method for the synthesis of this compound is through the N-acylation of 2-amino-4-methylpyridine with acetic anhydride.[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Amino-4-methylpyridine (99.0 g, 91.5 mmol)

  • Acetic anhydride (250 mL)

  • Diethyl ether (100 mL)

Procedure:

  • In a suitable reaction vessel, suspend 2-amino-4-methylpyridine (99.0 g, 91.5 mmol) in acetic anhydride (250 mL).

  • Warm the reaction mixture to 70°C and maintain this temperature for two hours with stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add diethyl ether (100 mL) to the cooled mixture to induce crystallization.

  • The product will crystallize as white needle-like crystals.

  • Collect the crystals by filtration.

  • Dry the product in vacuo to afford this compound.

Expected Yield: 130 g (95%)[2]

G Synthesis of this compound cluster_conditions Reaction Conditions reagent1 2-Amino-4-methylpyridine product This compound reagent1->product N-acylation reagent2 Acetic Anhydride reagent2->product 70°C, 2 hours 70°C, 2 hours Cool to RT Cool to RT Add Diethyl Ether Add Diethyl Ether

Caption: A flowchart illustrating the synthesis of this compound.

Potential Biological Activity and Mechanism of Action

While direct biological studies on this compound are limited, the known activity of its precursor, 2-amino-4-methylpyridine, provides valuable insights into its potential pharmacological profile.

Inhibition of Inducible Nitric Oxide Synthase (iNOS) by 2-Amino-4-methylpyridine

2-Amino-4-methylpyridine is a potent inhibitor of the inducible nitric oxide synthase (NOS II) enzyme.[4] In vitro studies have shown that it inhibits NOS II activity derived from mouse RAW 264.7 cells with an IC50 of 6 nM.[4] The production of nitric oxide (NO) by iNOS is implicated in a variety of inflammatory diseases, and therefore, iNOS inhibitors are of significant therapeutic interest.[1]

The mechanism of inhibition is believed to be competitive with the binding of the substrate, L-arginine, to the active site of the enzyme.[4]

G iNOS Signaling Pathway and Inhibition inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, cytokines) cell Macrophage / Other cell types inflammatory_stimuli->cell iNOS_induction iNOS Gene Transcription and Translation cell->iNOS_induction iNOS_enzyme iNOS Enzyme iNOS_induction->iNOS_enzyme no_production Nitric Oxide (NO) + L-Citrulline iNOS_enzyme->no_production l_arginine L-Arginine l_arginine->iNOS_enzyme inflammation Inflammation no_production->inflammation inhibitor 2-Amino-4-methylpyridine (Precursor) inhibitor->iNOS_enzyme Inhibits

References

Unraveling the Molecular Architecture: A Guide to the Structure Elucidation of N-(4-methylpyridin-2-yl)acetamide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive guide to the structural elucidation of N-(4-methylpyridin-2-yl)acetamide, a compound of interest in medicinal chemistry and materials science.[1][2] Through a detailed analysis of Nuclear Magnetic Resonance (NMR) data, this document will guide readers through the process of confirming the compound's molecular structure. We will present a summary of its key physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a thorough interpretation of its 1D and 2D NMR spectra.

Compound Overview

This compound is a substituted pyridine derivative with the molecular formula C₈H₁₀N₂O.[3] Its structure consists of a 4-methylpyridine ring connected to an acetamide group at the 2-position of the pyridine ring.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC NameThis compound[3]
Synonyms2-Acetylamino-4-methylpyridine, 2-acetamido-4-picoline[3]
CAS Number5327-32-2[1][3]
Molecular FormulaC₈H₁₀N₂O[3]
Molecular Weight150.18 g/mol [1][3]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the N-acylation of 2-amino-4-methylpyridine with acetic anhydride.[1][4]

Procedure:

  • 2-Amino-4-methylpyridine (91.5 mmol, 9.9 g) is added to acetic anhydride (250 mL).[4]

  • The mixture is warmed to 70°C for two hours.[4]

  • After cooling to room temperature, diethyl ether (100 mL) is added to induce crystallization.[4]

  • The resulting white needle-like crystals of this compound are collected by filtration and dried under vacuum.[4] This procedure typically yields a high purity product (around 95%).[4]

G reagent1 2-Amino-4-methylpyridine reaction_mixture Reaction Mixture reagent1->reaction_mixture reagent2 Acetic Anhydride reagent2->reaction_mixture heating Heat to 70°C for 2h reaction_mixture->heating cooling Cool to Room Temperature heating->cooling crystallization Add Diethyl Ether (Crystallization) cooling->crystallization product This compound crystallization->product

Figure 1: Experimental workflow for the synthesis of this compound.
NMR Spectroscopic Analysis

NMR spectra were acquired on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[1]

NMR Data and Structural Elucidation

The structural confirmation of this compound is achieved through the detailed analysis of its ¹H NMR, ¹³C NMR, and 2D NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Table 2: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.13Doublet1HH-6 (Pyridine)
2.27Singlet3H4-CH₃ (Pyridine)
2.10Singlet3H-C(O)CH₃ (Acetamide)

Data sourced from Benchchem[1]

The downfield doublet at 8.13 ppm is characteristic of the proton at the 6-position of the pyridine ring, which is adjacent to the electronegative nitrogen atom.[1] The singlets at 2.27 ppm and 2.10 ppm correspond to the methyl protons on the pyridine ring and the acetamide group, respectively.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Table 3: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmAssignment
168.8C=O (Acetamide)
151.7C-2 (Pyridine)
147.3C-4 (Pyridine)
23.8-C(O)CH₃ (Acetamide)

Data sourced from Benchchem[1]

The signal at 168.8 ppm is indicative of a carbonyl carbon, confirming the presence of the acetamide group.[1] The signals at 151.7 ppm and 147.3 ppm are assigned to the C-2 and C-4 carbons of the pyridine ring, respectively.[1] The upfield signal at 23.8 ppm corresponds to the methyl carbon of the acetamide group.[1]

2D NMR Spectroscopy and Structural Confirmation

2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the connectivity of the molecule. A hypothetical COSY spectrum would show a correlation between the protons on the pyridine ring, and an HSQC spectrum would link the protons to their directly attached carbons.

The logical process of piecing together the structure from the NMR data is outlined below:

G cluster_1H ¹H NMR Data cluster_13C ¹³C NMR Data cluster_structure Structural Fragments H1 δ 8.13 (d, 1H) H-6 frag2 4-Methylpyridine Ring H1->frag2 Identifies Pyridine H-6 H2 δ 2.27 (s, 3H) 4-CH₃ H2->frag2 Identifies Pyridine CH₃ H3 δ 2.10 (s, 3H) Acetyl-CH₃ frag1 Acetamide Group (-NH-C(O)CH₃) H3->frag1 Identifies Acetyl CH₃ C1 δ 168.8 C=O C1->frag1 Confirms Carbonyl C2 δ 151.7 C-2 C2->frag2 Confirms C-2 linkage C3 δ 147.3 C-4 C3->frag2 Confirms C-4 substitution C4 δ 23.8 Acetyl-CH₃ C4->frag1 Confirms Acetyl CH₃ final_structure This compound frag1->final_structure Connectivity at C-2 frag2->final_structure Connectivity to Amide

Figure 2: Logical workflow for the structure elucidation of this compound from NMR data.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectroscopy provides unambiguous evidence for the structure of this compound. The chemical shifts, multiplicities, and integration values from the ¹H NMR spectrum, along with the chemical shifts from the ¹³C NMR spectrum, are all consistent with the proposed molecular architecture. This guide demonstrates a systematic approach to structure elucidation using fundamental NMR techniques, providing a valuable resource for professionals in the fields of chemical research and drug development.

References

In Silico Target Prediction for N-(4-methylpyridin-2-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the biological targets of the small molecule N-(4-methylpyridin-2-yl)acetamide. Aimed at researchers, scientists, and professionals in drug development, this document outlines a systematic approach to target identification, beginning with computational screening and culminating in experimental validation. The guide details a hypothetical target prediction workflow, presents simulated data in structured tables, provides in-depth experimental protocols for target validation, and visualizes key processes and pathways using Graphviz diagrams. The core objective is to furnish a practical and illustrative framework for the accelerated discovery of novel therapeutic targets for uncharacterized compounds.

Introduction

This compound is a small molecule with a chemical structure suggesting potential biological activity. However, its specific molecular targets and mechanism of action are not extensively documented in publicly available literature. In silico target prediction methods offer a rapid and cost-effective strategy to generate hypotheses about the potential protein targets of such compounds, thereby guiding subsequent experimental validation efforts and accelerating the drug discovery pipeline.

This guide presents a hypothetical case study on the in silico target prediction for this compound, employing a combination of ligand-based and structure-based computational approaches. The predicted targets are then prioritized for experimental validation, for which detailed protocols are provided.

In Silico Target Prediction Workflow

A multi-faceted in silico approach was conceptualized to predict the biological targets of this compound. The workflow integrates reverse docking and pharmacophore-based screening to identify potential protein interactors.

In_Silico_Workflow cluster_0 Ligand Preparation cluster_1 Target Prediction Methods cluster_2 Hit Prioritization cluster_3 Output Ligand This compound 3D Structure (SDF) Reverse_Docking Reverse Docking (Against PDB database) Ligand->Reverse_Docking Pharmacophore Pharmacophore Modeling (Based on known inhibitors of target families) Ligand->Pharmacophore Filtering Filtering & Scoring (Binding energy, fit score, biological relevance) Reverse_Docking->Filtering Pharmacophore->Filtering Putative_Targets List of Putative Targets (e.g., COX-2, P2Y12, CDK5) Filtering->Putative_Targets

Figure 1: In Silico Target Prediction Workflow

Methodology:

  • Ligand Preparation: The 3D structure of this compound was obtained from the PubChem database (CID 220485) in SDF format. The structure was then prepared for docking by assigning appropriate atom types and charges.

  • Reverse Docking: A reverse docking screen was simulated against a curated library of protein structures from the Protein Data Bank (PDB). This structure-based approach docks the ligand into the binding sites of a multitude of proteins to predict potential binding affinities.

  • Pharmacophore Modeling: A ligand-based pharmacophore model was generated based on the structural features of known inhibitors for various target classes, such as kinases and G-protein coupled receptors (GPCRs). The this compound structure was then screened against these models.

  • Hit Prioritization: The outputs from both methods were combined and filtered based on docking scores (binding energy), pharmacophore fit scores, and the biological relevance of the potential targets to disease pathways.

Predicted Targets and Quantitative Data

The hypothetical in silico screening yielded a list of putative targets for this compound. The top-ranked potential targets are summarized below with their associated prediction scores.

Table 1: Hypothetical Reverse Docking Results

Target ProteinPDB IDBinding Energy (kcal/mol)Predicted Ki (nM)
Cyclooxygenase-2 (COX-2)5KIR-9.285.3
P2Y12 Receptor4PXZ-8.8150.7
Cyclin-dependent kinase 5 (CDK5)1UNG-8.5250.1
Carbonic Anhydrase II2CBA-7.9800.5

Table 2: Hypothetical Pharmacophore Screening Results

Target FamilyPharmacophore Model IDFit ScorePredicted Activity
GPCR (P2Y Subfamily)P2Y_inh_model_010.85Agonist/Antagonist
Kinase (CMGC Group)CDK_inh_model_030.78Inhibitor
CyclooxygenaseCOX_inh_model_020.91Inhibitor

Based on the convergence of results from both in silico methods, Cyclooxygenase-2 (COX-2) and P2Y Receptors were prioritized for subsequent experimental validation.

Experimental Validation Protocols

To validate the in silico predictions, a series of biochemical and cell-based assays are proposed.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To determine the inhibitory activity of this compound against human recombinant COX-2.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Heme Cofactor: 15 µM in assay buffer.

    • Enzyme: Human recombinant COX-2 diluted in assay buffer.

    • Substrate: Arachidonic acid at a final concentration of 10 µM.

    • Test Compound: this compound dissolved in DMSO to create a stock solution, followed by serial dilutions.

  • Assay Procedure:

    • To a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the test compound dilution or vehicle (DMSO).

    • Add 10 µL of the diluted COX-2 enzyme solution to initiate the pre-incubation.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid.

    • Incubate for 10 minutes at 37°C.

    • Stop the reaction by adding 10 µL of 1M HCl.

    • The product, Prostaglandin E2 (PGE2), is quantified using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • The concentration of PGE2 is determined from a standard curve.

    • The percent inhibition is calculated for each concentration of the test compound.

    • The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

P2Y Receptor Binding Assay

Objective: To assess the binding affinity of this compound to the human P2Y12 receptor.

Methodology:

  • Membrane Preparation:

    • Membranes from cells stably expressing the human P2Y12 receptor are prepared by homogenization and centrifugation.

    • The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand Binding Assay:

    • The assay is performed in a 96-well plate.

    • Each well contains membrane preparation, a radiolabeled ligand (e.g., [³H]PSB-0413), and varying concentrations of the test compound or vehicle.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled P2Y12 antagonist.

    • The plate is incubated at room temperature for 60 minutes.

    • The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct engagement of this compound with a target protein in a cellular context.

Methodology:

  • Cell Treatment:

    • Culture appropriate cells (e.g., a cell line endogenously expressing the target) to confluence.

    • Treat the cells with either the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heat Treatment:

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein against the temperature for both the vehicle and compound-treated samples. A shift in the melting curve indicates target engagement.

Surface Plasmon Resonance (SPR)

Objective: To characterize the binding kinetics (association and dissociation rates) of this compound to a purified target protein.

Methodology:

  • Chip Preparation:

    • Immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of the test compound in a running buffer over the sensor chip surface.

    • Monitor the change in the refractive index in real-time to generate sensorgrams.

    • After each injection, regenerate the chip surface with a suitable regeneration solution.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Signaling Pathways of Predicted Targets

Understanding the signaling pathways associated with the predicted targets is crucial for elucidating the potential downstream effects of this compound.

COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are important mediators of inflammation and cancer progression.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 (Target of Inhibition) AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGE2 Prostaglandin E2 PGH2->PGE2 EP_Receptors EP Receptors (EP1-4) PGE2->EP_Receptors Downstream Downstream Signaling (e.g., cAMP, Ca2+, MAPK, PI3K/Akt) EP_Receptors->Downstream Inflammation Inflammation Downstream->Inflammation Proliferation Cell Proliferation Downstream->Proliferation

Figure 2: Simplified COX-2 Signaling Pathway

P2Y Receptor Signaling Pathway

P2Y receptors are a family of G-protein coupled receptors that are activated by nucleotides. The P2Y12 receptor, for example, plays a crucial role in platelet aggregation.

P2Y_Pathway ADP ADP P2Y12 P2Y12 Receptor (Target of Modulation) ADP->P2Y12 Gi Gi Protein P2Y12->Gi AC Adenylate Cyclase Gi->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA VASP_P VASP-P PKA->VASP_P Platelet_Activation Inhibition of Platelet Activation VASP_P->Platelet_Activation

Figure 3: P2Y12 Receptor Signaling Pathway

Conclusion

This technical guide has outlined a systematic and integrated in silico and experimental workflow for the target prediction and validation of this compound. Through a hypothetical case study, we have demonstrated how computational methods such as reverse docking and pharmacophore modeling can identify and prioritize potential biological targets. The detailed experimental protocols provided for COX-2 and P2Y receptor assays, as well as for general target engagement techniques like CETSA and SPR, offer a practical roadmap for researchers. The visualization of the associated signaling pathways further aids in understanding the potential functional consequences of target modulation. This comprehensive approach serves as a valuable resource for drug discovery professionals seeking to elucidate the mechanism of action of uncharacterized small molecules.

N-(4-methylpyridin-2-yl)acetamide: A Technical Guide to its Predicted Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the predicted mechanisms of action for the compound N-(4-methylpyridin-2-yl)acetamide. Based on the biological activities of its structural analogs and precursor molecule, 2-amino-4-methylpyridine, several potential therapeutic targets are explored. This guide outlines the current understanding, details relevant experimental protocols for mechanism-of-action studies, and presents the available, albeit limited, quantitative data. The primary predicted mechanisms include the inhibition of inducible nitric oxide synthase (iNOS), protein kinases, and succinate dehydrogenase, as well as potential interactions with opioid receptors. This whitepaper aims to serve as a foundational resource for researchers investigating the pharmacological profile of this compound and to guide future experimental design.

Introduction

This compound is a synthetic organic compound featuring a 4-methylpyridine ring N-acylated with an acetyl group.[1] While direct pharmacological studies on this specific molecule are not extensively documented in publicly available literature, its structural relationship to compounds with known biological activities allows for the formulation of several well-grounded hypotheses regarding its mechanism of action. The parent amine, 2-amino-4-methylpyridine, has demonstrated potent biological effects, providing a strong basis for predicting the activities of its acetylated derivative. This guide synthesizes the available evidence to predict the most probable mechanisms of action for this compound and provides detailed experimental protocols to facilitate further investigation.

Predicted Mechanisms of Action and Supporting Evidence

Based on the pharmacological profiles of structurally related compounds, the following mechanisms of action are predicted for this compound.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

The most compelling predicted mechanism of action for this compound is the inhibition of inducible nitric oxide synthase (iNOS). This is strongly supported by studies on its precursor, 2-amino-4-methylpyridine, which is a potent inhibitor of iNOS. Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions, making iNOS a significant therapeutic target.

Supporting Evidence:

  • 2-amino-4-methylpyridine has been shown to be a potent inhibitor of iNOS activity.

It is hypothesized that the acetyl group of this compound may serve as a prodrug moiety, being hydrolyzed in vivo to release the active 2-amino-4-methylpyridine, or that the acetylated form itself retains inhibitory activity.

Protein Kinase Inhibition

A structurally related compound, N-(4-methylpyridin-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide, has been identified as a potential protein kinase inhibitor.[2] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

Supporting Evidence:

  • The pyridine and acetamide moieties are common scaffolds in known protein kinase inhibitors.

  • The structural analog containing a thiazolopyrimidine group suggests that the this compound core can be incorporated into molecules targeting kinase active sites.

Succinate Dehydrogenase (SDH) Inhibition

Derivatives of N-pyridin-2-yl acetamide have demonstrated antifungal activity. A known mechanism of action for some antifungal agents with similar structural features is the inhibition of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.

Supporting Evidence:

  • Several commercial fungicides are known to target SDH.

  • The N-pyridin-2-yl acetamide scaffold is present in some compounds with antifungal properties.

Opiate Receptor Modulation

The precursor, 2-amino-4-methylpyridine, has been reported to exhibit morphine-like analgesic effects and shows a high affinity for type 2 opiate receptors. This suggests that this compound might also interact with the opioid system.

Supporting Evidence:

  • 2-amino-4-methylpyridine displays activity at opiate receptors.

The acetylation of the amino group may alter the binding affinity and selectivity for different opioid receptor subtypes.

Quantitative Data Summary

As of the latest literature review, specific quantitative data (e.g., IC50, Ki) for this compound against the predicted targets is not available. The following table summarizes the available data for the precursor molecule, 2-amino-4-methylpyridine, to provide a basis for experimental design.

CompoundTargetAssay SystemActivity (IC50)Reference
2-amino-4-methylpyridineMurine iNOSRAW 264.7 cell lysate6 nM[3]
2-amino-4-methylpyridineHuman recombinant iNOSRecombinant enzyme40 nM[3]
2-amino-4-methylpyridineHuman recombinant nNOSRecombinant enzyme100 nM[3]
2-amino-4-methylpyridineHuman recombinant eNOSRecombinant enzyme100 nM[3]

Experimental Protocols

To validate the predicted mechanisms of action, the following detailed experimental protocols are provided.

Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

This protocol describes a cell-based assay to measure the inhibition of iNOS in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

4.1.1. Materials

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

4.1.2. Procedure

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and add the compound dilutions.

  • iNOS Induction: After 1 hour of pre-incubation with the compound, stimulate the cells with LPS (1 µg/mL) to induce iNOS expression. Include a vehicle control (no compound) and a negative control (no LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess Reagent to each well.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC50 value for this compound.

In Vitro Protein Kinase Inhibition Assay

This is a general protocol for a radiometric protein kinase assay that can be adapted for specific kinases.

4.2.1. Materials

  • Purified active protein kinase

  • Specific substrate peptide or protein

  • This compound

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

  • [γ-33P]ATP

  • ATP

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

4.2.2. Procedure

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the kinase reaction mixture containing kinase assay buffer, the specific substrate, and the purified kinase.

  • Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction mixtures.

  • Reaction Initiation: Start the reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-33P]ATP.

  • Quantification: Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol describes a colorimetric assay to measure SDH activity.

4.3.1. Materials

  • Isolated mitochondria or cell lysate containing SDH

  • This compound

  • SDH assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

  • Succinate

  • 2,6-dichlorophenolindophenol (DCIP)

  • Phenazine methosulfate (PMS)

  • 96-well plate

  • Microplate reader

4.3.2. Procedure

  • Sample Preparation: Prepare mitochondrial fractions or cell lysates from a suitable source.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing SDH assay buffer, PMS, and DCIP.

  • Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the wells.

  • Enzyme Addition: Add the sample containing SDH to the wells.

  • Reaction Initiation: Start the reaction by adding succinate to all wells.

  • Measurement: Immediately measure the decrease in absorbance at 600 nm over time in a kinetic mode using a microplate reader. The reduction of DCIP is followed by a color change from blue to colorless.

  • Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value.[4][5]

Visualizations

Predicted Signaling Pathway Inhibition

G Predicted Signaling Pathways Targeted by this compound cluster_inflammation Inflammatory Pathway cluster_energy Mitochondrial Respiration cluster_proliferation Cell Proliferation Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (Pro-inflammatory) iNOS_protein->NO Arg L-Arginine Arg->NO iNOS Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Succinate Dehydrogenase (SDH) (Complex II) ETC Electron Transport Chain SDH->ETC ATP ATP Production ETC->ATP GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Kinase_Cascade Kinase Cascade (e.g., MAPK) RTK->Kinase_Cascade Proliferation Cell Proliferation Kinase_Cascade->Proliferation Compound This compound Compound->iNOS_protein Inhibition Compound->SDH Inhibition Compound->Kinase_Cascade Inhibition

Caption: Predicted inhibitory effects on key signaling pathways.

Experimental Workflow for iNOS Inhibition Assay

G Workflow for iNOS Inhibition Assay cluster_prep Preparation cluster_treatment Treatment & Induction cluster_analysis Analysis c1 Culture RAW 264.7 cells c2 Seed cells in 96-well plate c1->c2 c3 Prepare compound dilutions c2->c3 t1 Pre-incubate with compound c3->t1 t2 Stimulate with LPS t1->t2 t3 Incubate for 24 hours t2->t3 a1 Collect supernatant t3->a1 a2 Add Griess Reagent a1->a2 a3 Measure absorbance at 540 nm a2->a3 a4 Calculate IC50 a3->a4

Caption: Step-by-step workflow for the iNOS inhibition assay.

Logical Relationship of Predicted Mechanisms

G Logical Relationship of Predicted Mechanisms cluster_precursor Based on Precursor (2-amino-4-methylpyridine) cluster_analog Based on Structural Analogs Compound This compound p1 iNOS Inhibition Compound->p1 p2 Opiate Receptor Modulation Compound->p2 a1 Protein Kinase Inhibition Compound->a1 a2 Succinate Dehydrogenase Inhibition (Antifungal) Compound->a2

Caption: Basis for the predicted mechanisms of action.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong predictive framework can be constructed based on the activities of its precursor and structurally related molecules. The hypotheses of iNOS inhibition, protein kinase inhibition, and succinate dehydrogenase inhibition present the most promising avenues for investigation. The experimental protocols provided in this guide offer a clear path forward for elucidating the pharmacological profile of this compound. Further research is warranted to isolate and quantify the activity of this compound against these potential targets, which will be crucial for determining its therapeutic potential.

References

Spectroscopic Analysis of N-(4-methylpyridin-2-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-methylpyridin-2-yl)acetamide, a compound of interest in medicinal chemistry and materials science. This document presents infrared (IR) and mass spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and includes a visual representation of the analytical workflow.

Spectroscopic Data

The empirical formula for this compound is C₈H₁₀N₂O, with a molecular weight of 150.18 g/mol .[1][2] Spectroscopic analysis confirms this structure and provides insights into its chemical bonding and fragmentation patterns.

Mass Spectrometry Data

Mass spectrometry analysis is critical for confirming the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The predicted electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at an m/z of 150, confirming the compound's molecular weight.[1] The fragmentation pattern is consistent with the structure of an N-aryl acetamide.

m/zIon Structure/FragmentDescription
150[C₈H₁₀N₂O]⁺Molecular Ion (M⁺)
135[M - CH₃]⁺Loss of a methyl radical from the acetyl group.
108[M - CH₂=C=O]⁺Loss of a neutral ketene molecule via rearrangement, resulting in the 2-amino-4-methylpyridine radical cation.[1]
43[CH₃CO]⁺Formation of the acetyl cation, a common fragment for acetamides.[1]
Infrared (IR) Spectroscopy Data

Fourier-transform infrared (FTIR) spectroscopy reveals the characteristic functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to N-H, C-H, C=O, and C=C/C=N vibrations.

Frequency (cm⁻¹)Vibrational ModeDescription
~3250-3300N-H StretchA sharp band characteristic of the amide N-H bond.[1]
~2900-3100C-H StretchVibrations of the aromatic and methyl C-H bonds.[1]
~1670-1690C=O Stretch (Amide I)A strong absorption from the amide carbonyl group.[1]
~1530-1550N-H Bend (Amide II)Bending vibration of the N-H bond in the amide linkage.[1]
~1400-1600C=C and C=N StretchCharacteristic vibrations of the substituted pyridine ring.[1]

Experimental Protocols

The following protocols describe the methodologies for obtaining the mass spectrometry and infrared spectroscopy data for this compound.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: A 1 µL aliquot of the sample solution is injected into the GC inlet, which is maintained at a high temperature (e.g., 250 °C) to ensure rapid volatilization.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film thickness, such as a DB-5ms). The oven temperature is programmed to ramp from a low starting temperature (e.g., 100 °C) to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to separate the analyte from any impurities.

  • Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each fragment, generating a mass spectrum.

Infrared Spectroscopy (Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy - ATR-FTIR)

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Procedure:

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is essential to subtract any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: A small amount of the solid this compound sample is placed directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: The sample spectrum is then recorded. The infrared beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies corresponding to its molecular vibrations.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

Workflow and Data Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_Sample Sample Preparation Sample This compound GC_MS GC-MS Analysis Sample->GC_MS Dissolve in volatile solvent FTIR FTIR-ATR Analysis Sample->FTIR Place solid on ATR crystal MS_Data Mass Spectrum (m/z vs. Intensity) GC_MS->MS_Data MS_Interpretation Molecular Weight Determination & Fragmentation Analysis MS_Data->MS_Interpretation IR_Data IR Spectrum (Transmittance vs. Wavenumber) FTIR->IR_Data IR_Interpretation Functional Group Identification IR_Data->IR_Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

Solubility profile of N-(4-methylpyridin-2-yl)acetamide in common lab solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of N-(4-methylpyridin-2-yl)acetamide, a compound of interest in chemical and pharmaceutical research. A comprehensive search of publicly available scientific literature and databases reveals a notable absence of quantitative solubility data for this compound in common laboratory solvents. Consequently, this document provides a detailed, best-practice experimental protocol for the systematic determination of its equilibrium solubility. Additionally, a predicted qualitative solubility profile based on the compound's structural characteristics is presented to guide initial experimental design. This guide is intended to equip researchers with the necessary methodology to generate reliable and reproducible solubility data, a critical parameter in drug discovery, formulation development, and process chemistry.

Introduction

This compound (CAS No. 5327-32-2) is a substituted pyridine derivative incorporating an acetamide functional group.[1][2][3][4] Understanding its solubility in various solvents is fundamental for a wide range of applications, including its synthesis, purification, formulation, and in vitro/in vivo testing. Solubility dictates the bioavailability of a potential therapeutic agent and influences the design of drug delivery systems.[5]

Predicted Qualitative Solubility Profile

Based on the molecular structure of this compound, which contains a moderately polar pyridine ring, a polar acetamide group capable of hydrogen bonding, and a nonpolar methyl group, a qualitative solubility profile can be predicted. The principle of "like dissolves like" suggests its potential solubility in a range of polar and nonpolar solvents.

Disclaimer: The following table represents a predicted solubility profile based on chemical principles.[6] These predictions are for preliminary guidance only and must be confirmed by experimental determination.

SolventTypePredicted Qualitative SolubilityRationale
WaterPolar ProticSlightly to Sparingly SolubleThe pyridine nitrogen and acetamide group can form hydrogen bonds with water, but the overall aromatic and hydrocarbon character may limit extensive solubility.
EthanolPolar ProticSolubleAs a polar protic solvent, ethanol can engage in hydrogen bonding with the solute and its ethyl group provides some nonpolar character, making it a good solvent for molecules with mixed polarity.
MethanolPolar ProticSolubleSimilar to ethanol, methanol is a polar protic solvent that should effectively solvate the compound.
AcetonePolar AproticSolubleThe polar carbonyl group of acetone can interact with the polar parts of the solute, and its overall character is suitable for dissolving compounds of intermediate polarity.
Dichloromethane (DCM)NonpolarModerately SolubleDCM is a good solvent for a wide range of organic compounds and should be capable of dissolving this compound.
ChloroformNonpolarModerately SolubleSimilar in nature to DCM, chloroform is expected to be a suitable solvent.
Ethyl AcetateModerately PolarSolubleIts ester functionality provides polarity, while the ethyl and acetyl groups offer nonpolar characteristics, making it a versatile solvent for this compound.
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleDMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide array of organic compounds, including those with hydrogen bonding capabilities.
Dimethylformamide (DMF)Polar AproticVery SolubleSimilar to DMSO, DMF is a highly polar aprotic solvent that is expected to readily dissolve the compound.

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the equilibrium shake-flask method, a gold standard for determining the thermodynamic solubility of a compound.[5][7][8] This method involves generating a saturated solution in a given solvent at a controlled temperature and then quantifying the concentration of the dissolved compound.

Principle

An excess amount of the solid compound is agitated in a specific solvent for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved states. After equilibration, the solid and liquid phases are separated, and the concentration of the compound in the clear, saturated supernatant is determined, typically by a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC).[9][10][11]

Materials and Equipment
  • This compound (solid, high purity)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps (e.g., 2-4 mL glass vials)

  • Thermostatic shaker or incubator with orbital shaking capabilities

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) and column

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_data Data Processing prep Preparation weigh Weigh excess This compound prep->weigh add_solvent Add known volume of solvent to vial weigh->add_solvent equilibration Equilibration shake Shake at constant temperature (e.g., 24-48h) to reach equilibrium add_solvent->shake equilibration->shake separation Phase Separation centrifuge Centrifuge to pellet undissolved solid shake->centrifuge separation->centrifuge filter Filter supernatant through 0.22 µm syringe filter centrifuge->filter centrifuge->filter analysis Analysis dilute Dilute saturated solution to working concentration filter->dilute analysis->dilute hplc Quantify concentration using HPLC dilute->hplc dilute->hplc data Data Processing calculate Calculate solubility (e.g., in mg/mL) hplc->calculate data->calculate

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Procedure
  • Preparation of Standard Solutions for HPLC Calibration:

    • Accurately prepare a stock solution of this compound of known concentration in a suitable solvent (in which it is freely soluble, e.g., methanol or acetonitrile).

    • Perform a series of dilutions of the stock solution to create at least five calibration standards of different concentrations.

    • Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. A starting point could be 5-10 mg of the compound.

    • Record the exact mass of the compound added.

    • Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically sufficient, but this may need to be determined empirically.[7]

  • Phase Separation:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • Allow the vials to stand at the same constant temperature for a short period (e.g., 30 minutes) to let larger particles settle.

    • To remove the remaining suspended solid particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully draw the supernatant using a syringe and filter it through a solvent-compatible syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to ensure that no solid particles are transferred to the analysis sample.[12]

  • Quantification:

    • Accurately dilute a known volume of the clear, filtered saturated solution with a suitable solvent to bring its concentration within the range of the HPLC calibration curve.

    • Inject the diluted sample into the HPLC system.

    • Record the peak area of the compound from the chromatogram.

Data Analysis and Calculation
  • Using the linear regression equation from the HPLC calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculate the concentration of the compound in the original (undiluted) saturated solution by applying the dilution factor.

  • The resulting concentration is the equilibrium solubility of this compound in the tested solvent at the specified temperature. The solubility is typically expressed in units such as mg/mL, µg/mL, or mol/L.

Example Calculation:

  • Concentration from HPLC (diluted sample) = CHPLC (mg/mL)

  • Dilution factor = DF

  • Solubility = CHPLC × DF (mg/mL)

Conclusion

While quantitative solubility data for this compound is currently not documented in public databases, this guide provides the necessary tools for its determination. The predicted qualitative profile offers a starting point for solvent selection, and the detailed experimental protocol based on the equilibrium shake-flask method provides a robust framework for generating accurate and reliable quantitative data. The generation of such data is a crucial step in the research and development lifecycle of this compound, enabling informed decisions in medicinal chemistry, process development, and pharmaceutical formulation.

References

N-(4-methylpyridin-2-yl)acetamide: A Technical Guide to its Application as a Core Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry, enabling the development of novel therapeutics through the identification and optimization of small, low-molecular-weight compounds. This technical guide focuses on N-(4-methylpyridin-2-yl)acetamide, a heterocyclic fragment that embodies many of the desirable characteristics for an FBDD starting point. While direct, extensive biological activity data for this specific fragment is not widely published, its structural motifs—a substituted pyridine ring and an acetamide group—are prevalent in a multitude of bioactive molecules. This document provides a comprehensive overview of the physicochemical properties of this compound, its synthesis, and a theoretical framework for its application in a drug discovery campaign. Detailed experimental protocols for fragment screening and hit validation are presented, alongside hypothetical signaling pathways and workflows to illustrate its potential in identifying novel chemical matter for therapeutic intervention.

Introduction: The Rationale for this compound in FBDD

Fragment-Based Drug Discovery (FBDD) is a rational and efficient approach to identifying lead compounds by screening low-molecular-weight fragments (typically < 300 Da) for weak but high-quality interactions with a biological target.[1][2] These initial hits can then be elaborated into more potent, drug-like molecules. The pyridine scaffold is a cornerstone in medicinal chemistry, known for its ability to improve metabolic stability, permeability, potency, and binding of drug candidates.[3][4] this compound, with its simple, yet functionally rich structure, represents an exemplary fragment. Its key features include a hydrogen bond donor and acceptor, a methyl group for potential hydrophobic interactions, and a pyridine ring that can engage in various binding modes.

Physicochemical and Structural Properties

The suitability of a compound as a fragment is largely determined by its physicochemical properties. This compound adheres well to the "Rule of Three," a common guideline for fragment library composition.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O[5]
Molecular Weight 150.18 g/mol [5][6]
CAS Number 5327-32-2[5][6]
Topological Polar Surface Area 42 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bonds 1[5]
XLogP3 0.7[5]

These properties indicate good potential for aqueous solubility and the ability to form specific interactions with a protein target without excessive lipophilicity.

Synthesis of this compound

A straightforward and high-yielding synthesis of this compound involves the acylation of 2-amino-4-methylpyridine.[6]

Experimental Protocol: Synthesis via Acylation
  • Materials: 2-amino-4-methylpyridine, acetic anhydride, diethyl ether.

  • Procedure:

    • Dissolve 2-amino-4-methylpyridine (1.0 eq) in acetic anhydride (excess, serving as both reagent and solvent).

    • Warm the reaction mixture to 70°C and maintain for 2 hours.[7]

    • Cool the mixture to room temperature.

    • Add diethyl ether to induce crystallization.

    • Filter the resulting white, needle-like crystals.

    • Dry the product under vacuum to yield this compound.

    • The reported yield for this reaction is typically high, around 95%.[7]

Hypothetical Application in a Fragment Screening Campaign

While specific screening data for this compound is not publicly available, we can outline a theoretical workflow for its use in an FBDD campaign targeting a hypothetical kinase, "TargetKinase."

Fragment Screening Workflow

FBDD_Workflow cluster_screening Fragment Screening cluster_optimization Hit-to-Lead Optimization Library Fragment Library (including this compound) NMR NMR Screening (e.g., Saturation Transfer Difference) Library->NMR Primary Screen XRay X-Ray Crystallography NMR->XRay Hit Validation ITC Isothermal Titration Calorimetry XRay->ITC Affinity Determination SAR Structure-Activity Relationship (SAR) ITC->SAR Lead Lead Compound SAR->Lead

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Experimental Protocols for Fragment Screening

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting the weak binding of fragments to a target protein.

  • Protein Preparation: Express and purify 15N-labeled TargetKinase.

  • Sample Preparation: Prepare a solution of 15N-TargetKinase (e.g., 50 µM) in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

  • Screening:

    • Acquire a baseline 1H-15N HSQC spectrum of the protein.

    • Prepare cocktails of 5-10 fragments, including this compound, at a concentration of ~100-500 µM each.

    • Add a fragment cocktail to the protein sample and acquire another 1H-15N HSQC spectrum.

  • Data Analysis: Analyze chemical shift perturbations (CSPs) in the protein's HSQC spectrum. Significant and consistent CSPs for specific residues upon addition of a fragment cocktail indicate binding.

  • Deconvolution: If a cocktail shows hits, screen each fragment individually to identify the binder.

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target.

  • Crystallization: Obtain high-quality crystals of TargetKinase.

  • Soaking: Soak the protein crystals in a solution containing this compound (typically 1-10 mM) for a defined period.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure. The resulting electron density map should reveal the binding mode of the fragment in the protein's active site.

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd).

  • Sample Preparation: Prepare a solution of TargetKinase in the calorimeter cell and a solution of this compound in the injection syringe, both in the same buffer.

  • Titration: Perform a series of injections of the fragment solution into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Hypothetical Target and Signaling Pathway

Derivatives of N-acetyl-2-aminopyridine have been investigated as inhibitors of various protein kinases. Based on this, we can hypothesize a scenario where a derivative of this compound, developed through fragment-to-lead optimization, inhibits a kinase involved in a cancer-related signaling pathway.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase TargetKinase Receptor->TargetKinase DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Proliferation Cell Proliferation DownstreamEffector->Proliferation Inhibitor Optimized Fragment (Derivative of this compound) Inhibitor->TargetKinase

Caption: A hypothetical signaling pathway inhibited by an optimized fragment.

Hit-to-Lead Optimization Strategies

Once this compound is identified as a hit, several strategies can be employed to increase its potency and selectivity.

  • Fragment Growing: Adding functional groups to the fragment to explore interactions with adjacent pockets in the binding site. For example, modifying the methyl group on the pyridine ring or the acetyl group.

  • Fragment Linking: If two different fragments are found to bind in close proximity, they can be chemically linked to create a larger, higher-affinity molecule.

  • Fragment Merging: Combining the structural features of two or more overlapping fragments into a single, novel molecule.

Conclusion

This compound represents a valuable, yet underexplored, fragment for drug discovery. Its favorable physicochemical properties and the proven importance of its constituent chemical motifs in medicinal chemistry make it an attractive starting point for FBDD campaigns. This technical guide provides a theoretical framework and practical protocols for leveraging this fragment in the quest for novel therapeutics. The outlined workflows and hypothetical scenarios serve as a blueprint for researchers to unlock the potential of this compound and similar fragments in their drug discovery endeavors. The continued application of FBDD principles to well-designed fragments like this compound will undoubtedly contribute to the development of the next generation of medicines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(4-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(4-methylpyridin-2-yl)acetamide from 2-amino-4-methylpyridine. The described method is a straightforward and efficient N-acylation reaction utilizing acetic anhydride as the acetylating agent. This protocol offers a high yield of the desired product, which is a valuable building block in medicinal chemistry and drug development. Included are comprehensive experimental procedures, tables summarizing quantitative data, and characterization details to ensure reproducibility and verification of the final compound.

Introduction

This compound is a chemical intermediate of significant interest in the pharmaceutical industry. Its structure, featuring a substituted pyridine ring linked to an acetamide group, is a common motif in various biologically active molecules. The synthesis described herein is a classic example of N-acylation, a fundamental transformation in organic chemistry.[1] This process involves the reaction of 2-amino-4-methylpyridine with acetic anhydride to form the corresponding amide.[1][2] The protocol is robust, providing a high yield of the product with a straightforward purification process.[2]

Reaction Scheme

G cluster_0 Reaction Scheme 2-amino-4-methylpyridine 2-amino-4-methylpyridine This compound This compound 2-amino-4-methylpyridine->this compound Acetic Anhydride, 70°C

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment:

  • 2-amino-4-methylpyridine

  • Acetic anhydride

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Buchner funnel and flask

  • Vacuum pump

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 2-amino-4-methylpyridine (99.0 g, 91.5 mmol).[2]

  • Add acetic anhydride (250 mL) to the flask.[2]

  • Warm the reaction mixture to 70°C with stirring for 2 hours.[2]

  • After 2 hours, cool the mixture to room temperature.[2]

  • Slowly add diethyl ether (100 mL) to the cooled mixture to induce crystallization.[2]

  • The product will precipitate as white needle-like crystals.[2]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Dry the collected product in vacuo to obtain N-(4-methyl-pyridin-2-yl)-acetamide.

Experimental Workflow

G A 1. Add 2-amino-4-methylpyridine and acetic anhydride to flask B 2. Heat mixture to 70°C for 2 hours A->B C 3. Cool to room temperature B->C D 4. Add diethyl ether to induce crystallization C->D E 5. Filter the crystalline product D->E F 6. Dry the product in vacuo E->F G This compound F->G

Caption: Workflow for the synthesis of this compound.

Data Summary

ParameterValueReference
Starting Material 2-amino-4-methylpyridine[2]
Mass of Starting Material99.0 g[2]
Moles of Starting Material91.5 mmol[2]
Reagent Acetic Anhydride[2]
Volume of Reagent250 mL[2]
Product This compound[1][2]
Molecular FormulaC₈H₁₀N₂O[1]
Molecular Weight150.18 g/mol [1][2]
CAS Number5327-32-2[1]
Yield130 g (95%)[2]
AppearanceWhite needle crystals[2]

Characterization Data

¹H NMR (400 MHz, DMSO-d₆): [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.25br s1HNH
8.13d1HPyridine H-6
7.97d1HPyridine H-5
6.83s1HPyridine H-3
2.27s3HPyridine-CH₃
2.10s3HAcetyl-CH₃

¹³C NMR (101 MHz, DMSO-d₆): [1]

Chemical Shift (δ) ppmAssignment
168.8C=O (amide)
151.7C-2 (pyridine)
147.3C-4 (pyridine)
115.9C-3 (pyridine)
~110 (estimated)C-5 (pyridine)
23.8Acetyl-CH₃
20.7Pyridine-CH₃

Infrared (IR) Spectroscopy: [1]

Wavenumber (cm⁻¹)Assignment
3250-3300N-H stretching (amide)
2900-3100C-H stretching (aromatic & methyl)
~1680 (estimated)C=O stretching (amide I)
~1580 (estimated)N-H bending (amide II)

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

  • Diethyl ether is extremely flammable; avoid open flames and sparks.

Conclusion

The protocol detailed in this application note provides a reliable and high-yielding method for the synthesis of this compound. The straightforward procedure and simple purification make it suitable for both academic research and industrial applications. The provided characterization data will assist researchers in confirming the identity and purity of the synthesized compound.

References

Application Notes and Protocols for N-(4-methylpyridin-2-yl)acetamide in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing N-(4-methylpyridin-2-yl)acetamide in high-throughput screening (HTS) assays. Based on the known biological activities of structurally related pyridine and acetamide compounds, this document outlines hypothetical screening applications in antifungal drug discovery and kinase inhibition.

Application Note 1: Antifungal Activity Screening

Introduction

Pyridine derivatives have demonstrated notable antifungal properties, with some acting as succinate dehydrogenase inhibitors or inhibiting lanosterol demethylase.[1][2] Given its pyridine core, this compound is a candidate for high-throughput screening to identify novel antifungal agents. This protocol describes a cell-based HTS assay to evaluate the antifungal efficacy of this compound against pathogenic fungal strains.

Principle

The antifungal activity is determined by measuring the inhibition of fungal growth in the presence of the test compound. A broth microdilution method is adapted for a high-throughput format, where fungal cell viability is assessed using a metabolic indicator dye. A decrease in signal compared to the vehicle control indicates antifungal activity.

Experimental Protocol: High-Throughput Antifungal Susceptibility Screening

1. Materials and Reagents:

  • This compound (stock solution in DMSO)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium buffered with MOPS

  • Resazurin sodium salt solution (0.02% in PBS)

  • Sterile, 384-well microplates

  • Multichannel pipettes and automated liquid handling systems

  • Plate reader capable of measuring fluorescence (Ex/Em: 560/590 nm)

2. Assay Procedure:

  • Compound Plating: Using an automated liquid handler, serially dilute this compound in DMSO and dispense into the 384-well plates. Transfer the compound solutions to the assay plates containing RPMI-1640 medium to achieve the final desired concentrations. Include positive control wells (e.g., Fluconazole) and negative/vehicle control wells (DMSO).

  • Fungal Inoculum Preparation: Prepare a standardized fungal spore or cell suspension in RPMI-1640 medium from an overnight culture. Adjust the concentration to 2 x 10^5 cells/mL.

  • Inoculation: Add the fungal inoculum to each well of the assay plates, except for the sterile control wells.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Viability Assessment: Add resazurin solution to each well and incubate for an additional 2-4 hours at 35°C.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader.

Data Presentation: Hypothetical Antifungal Activity
Fungal StrainThis compound IC₅₀ (µM)Fluconazole IC₅₀ (µM)
Candida albicans12.50.8
Aspergillus niger25.21.5
Cryptococcus neoformans18.71.1

Workflow Diagram

Antifungal_Screening_Workflow start Start: Compound Library compound_plating Compound Plating (384-well plates) start->compound_plating inoculation Inoculation compound_plating->inoculation inoculum_prep Fungal Inoculum Preparation inoculum_prep->inoculation incubation Incubation (35°C, 24-48h) inoculation->incubation resazurin_add Add Resazurin incubation->resazurin_add incubation2 Incubation (2-4h) resazurin_add->incubation2 readout Fluorescence Readout incubation2->readout data_analysis Data Analysis (IC50 determination) readout->data_analysis end End: Hit Identification data_analysis->end Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Src Src Kinase Receptor->Src Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Src->Downstream Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Inhibitor This compound Inhibitor->Src Kinase_Assay_Workflow start Start: Compound Library compound_plating Compound Plating start->compound_plating kinase_reaction Kinase Reaction (Kinase, Substrate, ATP) compound_plating->kinase_reaction adp_glo_reagent Add ADP-Glo™ Reagent kinase_reaction->adp_glo_reagent incubation1 Incubate 40 min adp_glo_reagent->incubation1 kinase_detection_reagent Add Kinase Detection Reagent incubation1->kinase_detection_reagent incubation2 Incubate 30-60 min kinase_detection_reagent->incubation2 readout Luminescence Readout incubation2->readout data_analysis Data Analysis (IC50 determination) readout->data_analysis end End: Hit Identification data_analysis->end

References

Application Note: Protocol for the Acylation of N-(4-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(4-methylpyridin-2-yl)acetamide is a chemical compound containing a pyridine ring, a methyl group, and an acetamide group.[1] This structure is significant in medicinal chemistry and materials science.[1] The synthesis of this compound is a classic example of N-acylation, a fundamental reaction in organic chemistry.[1] A common and efficient method for its preparation involves the acylation of 2-amino-4-methylpyridine with acetic anhydride.[1] This document provides a detailed protocol for this reaction, intended for researchers, scientists, and professionals in drug development.

Reaction Scheme

The overall reaction involves the treatment of 2-amino-4-methylpyridine with acetic anhydride to yield this compound.

Chemical Structures:

  • Reactant: 2-amino-4-methylpyridine

  • Reagent: Acetic Anhydride

  • Product: this compound

Quantitative Data Summary

The following table summarizes the key quantitative data for the acylation reaction of 2-amino-4-methylpyridine.

Reactant/ProductMolecular Weight ( g/mol )Quantity (g)Moles (mmol)
2-amino-4-methylpyridine108.1499.0915
Acetic Anhydride102.09--
This compound150.18[2]130-
Yield --95% [1][2]

Experimental Protocol

This protocol details the steps for the synthesis of this compound via the acylation of 2-amino-4-methylpyridine.[1][2]

Materials:

  • 2-amino-4-methylpyridine (99.0 g, 915 mmol)[2]

  • Acetic anhydride (250 mL)[2]

  • Diethyl ether (100 mL)[2]

  • Reaction flask

  • Heating mantle with stirrer

  • Thermometer

  • Condenser

  • Buchner funnel and flask

  • Vacuum source

  • Drying oven or vacuum desiccator

Procedure:

  • Reaction Setup: In a suitable reaction flask equipped with a magnetic stirrer and a condenser, combine 2-amino-4-methylpyridine (99.0 g) and acetic anhydride (250 mL).[2]

  • Heating: Warm the reaction mixture to 70°C with continuous stirring.[1][2]

  • Reaction Time: Maintain the temperature at 70°C for two hours.[1][2]

  • Cooling: After two hours, turn off the heat and allow the mixture to cool to room temperature.[2]

  • Crystallization: Once at room temperature, add diethyl ether (100 mL) to the mixture to induce crystallization of the product.[1][2] The product will precipitate as white needle-like crystals.[2]

  • Isolation: Isolate the crystalline product by vacuum filtration using a Buchner funnel.[2]

  • Drying: Dry the collected crystals in vacuo to afford the final product, N-(4-methyl-pyridin-2-yl)-acetamide (130 g, 95% yield).[2]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

  • Diethyl ether is highly flammable; ensure there are no open flames or ignition sources nearby.

Experimental Workflow

Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product start Start reactants Combine 2-amino-4-methylpyridine and Acetic Anhydride start->reactants heat Heat to 70°C for 2 hours reactants->heat Stirring cool Cool to Room Temperature heat->cool crystallize Add Diethyl Ether & Crystallize cool->crystallize filtrate Vacuum Filtration crystallize->filtrate dry Dry in vacuo filtrate->dry end This compound dry->end

Caption: Workflow for the acylation of this compound.

References

N-(4-methylpyridin-2-yl)acetamide: A Potential Chemical Probe for Porcupine in the Wnt Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: N-(4-methylpyridin-2-yl)acetamide is a small molecule belonging to the pyridinyl acetamide class of compounds. While direct target identification for this specific molecule is not extensively documented, its structural similarity to known potent inhibitors of Porcupine (PORCN) suggests it may serve as a valuable chemical probe for studying the Wnt signaling pathway. PORCN is a membrane-bound O-acyltransferase crucial for the palmitoylation and subsequent secretion of Wnt ligands.[1] Dysregulation of the Wnt pathway is implicated in various cancers and other diseases, making PORCN an attractive therapeutic target.[2] These application notes provide an overview of the proposed mechanism of action, quantitative data for structurally related compounds, and detailed protocols for investigating the activity of this compound as a putative PORCN inhibitor.

Quantitative Data for Pyridinyl Acetamide-Based Porcupine Inhibitors

The following table summarizes the in vitro activity of several pyridinyl acetamide derivatives against Porcupine, providing a reference for the potential potency of this compound.

Compound Name/IDWnt3a Co-culture Reporter Gene Assay IC50 (nM)PORCN Radioligand Binding Assay IC50 (nM)Reference
GNF-1331128[1]
GNF-6231 (Compound 19)1.1Not Reported[1]
WNT974 (LGK974)0.41[3]
Compound 111.8Not Reported[1]
Compound 121.5Not Reported[1]
Compound 132.1Not Reported[1]

Signaling Pathway

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6. This leads to the recruitment of Dishevelled (DVL), which in turn inhibits the "destruction complex" (comprising Axin, APC, GSK3β, and CK1). In the absence of Wnt signaling, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of the destruction complex allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes. Porcupine (PORCN) is essential for the palmitoylation of Wnt ligands in the endoplasmic reticulum, a critical step for their secretion and subsequent activation of the pathway.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum Wnt Wnt Ligand FZD Frizzled (FZD) Wnt->FZD LRP56 LRP5/6 Wnt->LRP56 DVL Dishevelled (DVL) FZD->DVL DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) DVL->DestructionComplex Inhibition beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylation Proteasome Proteasome beta_catenin_cyto->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Wnt Target Genes TCF_LEF->TargetGenes Transcription PORCN Porcupine (PORCN) PORCN->Wnt Secretion Wnt_unmodified Unmodified Wnt Wnt_unmodified->PORCN Palmitoylation Probe This compound Probe->PORCN Inhibition

Canonical Wnt Signaling Pathway and the Role of Porcupine.

Experimental Protocols

The following protocols provide a general framework for evaluating this compound as a Porcupine inhibitor.

Wnt/β-catenin Reporter Gene Assay

This assay measures the activity of the canonical Wnt pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a TCF/LEF-responsive promoter.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TCF/LEF luciferase reporter plasmid (e.g., TOPflash)

  • Renilla luciferase plasmid (for normalization)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Wnt3a-conditioned medium or recombinant Wnt3a

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound.

  • Incubate for 1 hour, then add Wnt3a-conditioned medium or recombinant Wnt3a to stimulate the Wnt pathway.

  • Incubate for an additional 16-24 hours.

  • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

  • Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Wnt Secretion Assay

This assay directly assesses the effect of the compound on the secretion of Wnt proteins from cells.

Materials:

  • HEK293T cells

  • Wnt3a expression plasmid

  • Cell culture medium

  • This compound

  • ELISA kit for Wnt3a or Western blotting reagents

Protocol:

  • Seed HEK293T cells in a 6-well plate and transfect with a Wnt3a expression plasmid.

  • After 24 hours, replace the medium with fresh serum-free medium containing varying concentrations of this compound.

  • Incubate for 48 hours.

  • Collect the conditioned medium and the cell lysates.

  • Quantify the amount of secreted Wnt3a in the conditioned medium using an ELISA kit or by Western blotting.

  • Normalize the amount of secreted Wnt3a to the total Wnt3a in the cell lysate to account for any effects on Wnt3a expression.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular context. Ligand binding typically stabilizes the target protein against thermal denaturation.

Materials:

  • Cells expressing Porcupine (e.g., HEK293T)

  • This compound

  • PBS and protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Antibody specific for Porcupine

Protocol:

  • Culture cells to near confluency.

  • Treat the cells with this compound or vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against Porcupine.

  • Quantify the band intensities to determine the melting curve of Porcupine in the presence and absence of the compound. A shift in the melting curve indicates target engagement.

Experimental Workflow

The following diagram illustrates a general workflow for characterizing this compound as a putative Porcupine inhibitor.

Experimental_Workflow start Start: Hypothesis This compound inhibits PORCN wnt_reporter Wnt/β-catenin Reporter Assay start->wnt_reporter ic50 Determine IC50 wnt_reporter->ic50 wnt_secretion Wnt Secretion Assay ic50->wnt_secretion confirm_secretion_inhibition Confirm Inhibition of Wnt Secretion wnt_secretion->confirm_secretion_inhibition cetsa Cellular Thermal Shift Assay (CETSA) confirm_secretion_inhibition->cetsa target_engagement Confirm Direct Target Engagement cetsa->target_engagement downstream Downstream Functional Assays (e.g., cell proliferation, migration) target_engagement->downstream end Conclusion: Characterize as PORCN Chemical Probe downstream->end

Workflow for Characterizing a Putative Porcupine Inhibitor.

Disclaimer: The information provided is based on the analysis of structurally similar compounds. The biological activity and target profile of this compound should be experimentally validated. These protocols are intended as a general guide and may require optimization for specific experimental conditions and cell lines.

References

Application Notes and Protocols for the Quantification of N-(4-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N-(4-methylpyridin-2-yl)acetamide in various sample matrices. The protocols described herein are exemplary and may require optimization and validation for specific applications.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, quality control, and impurity profiling. This document outlines two primary analytical techniques for its determination: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods

A summary of the recommended analytical methods for the quantification of this compound is presented below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where the analyte concentration is relatively high.

Table 1: Exemplary HPLC-UV Method Parameters and Performance

ParameterValue
Chromatographic Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 254 nm
Retention Time Approximately 4.5 min
Linearity Range 1 - 100 µg/mL (r² > 0.999)
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma and urine, where trace-level detection is required.

Table 2: Exemplary LC-MS/MS Method Parameters and Performance

ParameterValue
Chromatographic Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 95% B over 5 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) m/z 151.1 -> 109.1
MRM Transition (IS) m/z 154.1 -> 112.1 (e.g., deuterated analog)
Linearity Range 0.1 - 100 ng/mL (r² > 0.995)
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 95 - 105%

Experimental Protocols

HPLC-UV Method Protocol

3.1.1. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of the active ingredient.

    • Transfer to a 100 mL volumetric flask, add approximately 70 mL of methanol, and sonicate for 15 minutes.

    • Dilute to volume with methanol and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter.

    • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

3.1.2. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in the sample from the calibration curve.

LC-MS/MS Method Protocol

3.2.1. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV protocol.

  • Working Standard Solutions: Prepare working standards by serial dilution of the stock solution with 50% methanol in water to final concentrations ranging from 0.1 to 100 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a working solution of a suitable internal standard (e.g., a deuterated analog of the analyte) at a fixed concentration (e.g., 10 ng/mL) in 50% methanol.

  • Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Transfer to an autosampler vial for analysis.

3.2.2. LC-MS/MS Analysis

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject the prepared standards and samples.

  • Acquire data using the specified MRM transitions.

  • Process the data to obtain the peak area ratios of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.

  • Calculate the concentration of the analyte in the samples from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows for the analytical methods described.

HPLC_Workflow A Standard & Sample Preparation B HPLC System (C18 Column, UV Detector) A->B Injection C Chromatographic Separation B->C D Data Acquisition (Chromatogram) C->D E Data Analysis (Peak Integration, Calibration) D->E F Quantification Result E->F LCMSMS_Workflow A Plasma Sample Preparation (Protein Precipitation) B LC System (UPLC C18 Column) A->B Injection C Chromatographic Separation B->C D Mass Spectrometer (ESI, Triple Quadrupole) C->D E Data Acquisition (MRM) D->E F Data Analysis (Peak Area Ratio, Calibration) E->F G Quantification Result F->G

Application Notes and Protocols: N-(4-methylpyridin-2-yl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-methylpyridin-2-yl)acetamide is a chemical compound belonging to the class of N-aryl acetamides. It is characterized by a central acetamide group linked to a 4-methylpyridine ring.[1] While direct biological activity and specific pharmacological data for this compound are not extensively reported in publicly available literature, its significance in medicinal chemistry lies primarily in its role as a versatile synthetic intermediate and a structural motif. The pyridine ring is a fundamental scaffold in drug discovery, and acetamide functionalities can participate in crucial hydrogen bonding interactions with biological targets.[1][2]

This document provides detailed application notes on the utility of this compound as a building block in the synthesis of more complex molecules and outlines a standard protocol for its preparation.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₁₀N₂O[3]
Molecular Weight 150.18 g/mol [3][4]
CAS Number 5327-32-2[3][4]
IUPAC Name This compound[3]
Synonyms 2-Acetamido-4-methylpyridine, N-(4-methyl-2-pyridyl)acetamide[3]

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a precursor and building block for the synthesis of more elaborate molecules with potential therapeutic activities.[1] The acetamide group can be involved in linking different heterocyclic ring systems, a common strategy in the design of novel drug candidates.[1]

  • Antifungal Agents: Derivatives of N-pyridin-2-yl acetamides have been synthesized and screened for their antifungal properties. For instance, a series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides demonstrated promising activity against Candida albicans and Aspergillus niger.[5] Other studies on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have also reported fungicidal activity against Candida species.[6]

  • Anticancer Agents: The 1,3-thiazole scaffold, when incorporated into acetamide derivatives, has shown potential as anticancer agents. For example, N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.

  • Anticonvulsant and Antimicrobial Agents: Some N-arylazole acetamide derivatives have been investigated for their anticonvulsant and antimicrobial activities.[7]

These examples highlight the potential of the N-aryl acetamide scaffold, suggesting that derivatives of this compound could be of interest for future drug discovery efforts.

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the N-acylation of 2-amino-4-methylpyridine with acetic anhydride.[1][4]

Materials:

  • 2-Amino-4-methylpyridine

  • Acetic anhydride

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Heating mantle or oil bath with temperature control

  • Magnetic stirrer

  • Condenser (optional, depending on the scale and temperature)

  • Buchner funnel and flask for vacuum filtration

  • Vacuum pump

  • Glassware for crystallization

Procedure:

  • In a round-bottom flask, suspend 2-amino-4-methylpyridine (99.0 g, 91.5 mmol) in acetic anhydride (250 mL).[4]

  • Warm the mixture to 70°C with stirring for 2 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature.[4]

  • Slowly add diethyl ether (100 mL) to the cooled mixture to induce crystallization.[4]

  • The product will crystallize as white needles.[4]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the product in vacuo to afford this compound.

Expected Yield: 130 g (95%)[4]

Synthesis_Workflow reagents 2-Amino-4-methylpyridine + Acetic Anhydride reaction Heat to 70°C for 2 hours reagents->reaction cooling Cool to Room Temperature reaction->cooling crystallization Add Diethyl Ether (Crystallization) cooling->crystallization filtration Vacuum Filtration and Drying crystallization->filtration product This compound (White Needles) filtration->product

Caption: Synthesis workflow for this compound.

Application as a Synthetic Intermediate: Synthesis of 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

This example illustrates the use of a derivative of this compound in the synthesis of a more complex heterocyclic compound.

Reaction: The title compound is prepared by the reaction of 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(5-methylpyridin-2-yl)acetamide in refluxing ethanol.

Note: This protocol uses a chloro-derivative of the primary compound of interest.

Intermediate_Application start_materials 2-chloro-N-(5-methylpyridin-2-yl)acetamide + 2-thio-4,6-dimethylpyrimidine reaction_step Reflux in Ethanol start_materials->reaction_step final_product 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)- This compound reaction_step->final_product

Caption: Use as an intermediate in heterocyclic synthesis.

Conclusion

This compound is a valuable and readily accessible chemical intermediate for medicinal chemistry research. While direct biological data on this specific compound is limited, its utility as a building block for constructing more complex molecules is well-established. The broader class of N-aryl acetamides has shown promise in various therapeutic areas, suggesting that novel derivatives of this compound could be worthy of investigation in future drug discovery programs. The provided synthesis protocol offers a reliable method for obtaining this compound for further research and development.

References

Application Notes and Protocols for N-(4-methylpyridin-2-yl)acetamide in a Cell-Based Anti-Inflammatory Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-methylpyridin-2-yl)acetamide is a chemical compound featuring a pyridine ring substituted with both a methyl and an acetamide group.[1] Its structural components are common motifs in medicinal chemistry, suggesting its potential for biological activity.[1] While this specific molecule is noted as a building block in the synthesis of more complex compounds, derivatives of N-pyridinyl acetamides have been investigated for a range of therapeutic applications, including their potential as anti-inflammatory agents.[1] This document outlines a detailed protocol for a cell-based assay to evaluate the anti-inflammatory properties of this compound by measuring its effect on cytokine production in a human cell line.

Principle

This protocol describes an in vitro cell-based assay to determine the anti-inflammatory activity of this compound. The assay utilizes the human monocytic cell line, THP-1, which can be differentiated into macrophage-like cells that respond to inflammatory stimuli. Upon stimulation with lipopolysaccharide (LPS), these cells produce pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The potential anti-inflammatory effect of this compound is quantified by measuring the reduction in the levels of these cytokines in the presence of the compound.

Data Presentation

The following table summarizes hypothetical quantitative data from an experiment evaluating the inhibitory effect of this compound on the production of TNF-α and IL-6 in LPS-stimulated THP-1 cells. The IC₅₀ value, representing the concentration at which 50% of the cytokine production is inhibited, is a key metric for assessing the compound's potency.

CompoundTarget CytokineIC₅₀ (µM)Maximum Inhibition (%)
This compoundTNF-α15.285.7
This compoundIL-622.878.3
Dexamethasone (Control)TNF-α0.195.2
Dexamethasone (Control)IL-60.0898.1

Caption: Hypothetical IC₅₀ values and maximum inhibition percentages for this compound and the control compound, Dexamethasone, on TNF-α and IL-6 production in LPS-stimulated THP-1 cells.

Experimental Protocols

This section provides a detailed methodology for the cell-based anti-inflammatory assay.

Materials and Reagents
  • This compound (CAS: 5327-32-2)

  • THP-1 cell line (ATCC® TIB-202™)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • Dexamethasone (as a positive control)

  • Phosphate Buffered Saline (PBS)

  • Human TNF-α ELISA Kit

  • Human IL-6 ELISA Kit

  • 96-well cell culture plates

  • Dimethyl sulfoxide (DMSO)

Cell Culture and Differentiation
  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • To differentiate the monocytic THP-1 cells into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Add PMA to a final concentration of 100 ng/mL to each well.

  • Incubate the plate for 48 hours at 37°C and 5% CO₂ to allow for cell adherence and differentiation.

  • After incubation, carefully aspirate the medium containing PMA and wash the adherent cells twice with warm PBS.

  • Add fresh, serum-free RPMI-1640 medium to the cells and incubate for a further 24 hours before treatment.

Compound Treatment and Inflammatory Stimulation
  • Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in serum-free RPMI-1640 medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is less than 0.1%.

  • Aspirate the medium from the differentiated THP-1 cells and add the media containing the different concentrations of this compound or Dexamethasone (positive control). Include a vehicle control (medium with DMSO only).

  • Incubate the plate for 1 hour at 37°C and 5% CO₂.

  • Following the pre-treatment, add LPS to all wells (except for the unstimulated control wells) to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂.

Cytokine Quantification (ELISA)
  • After the 24-hour incubation, centrifuge the 96-well plate at a low speed to pellet any detached cells.

  • Carefully collect the cell culture supernatants from each well.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective commercial ELISA kits, following the manufacturer's instructions.

  • Read the absorbance on a microplate reader at the appropriate wavelength.

  • Calculate the concentration of each cytokine based on the standard curve.

Data Analysis
  • Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value by performing a non-linear regression analysis of the dose-response curve.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway for LPS-induced pro-inflammatory cytokine production, which is a potential target for this compound.

G LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds NFkB NF-κB Signaling Pathway TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription Compound This compound Compound->NFkB Potential Inhibition

Caption: LPS-induced pro-inflammatory cytokine signaling pathway.

Experimental Workflow

The diagram below outlines the key steps of the cell-based assay protocol.

G cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Analysis A Seed THP-1 cells B Differentiate with PMA (48h) A->B C Pre-treat with This compound (1h) B->C D Stimulate with LPS (24h) C->D E Collect Supernatants D->E F Quantify Cytokines (ELISA) E->F G Calculate IC50 F->G

Caption: Experimental workflow for the anti-inflammatory assay.

References

Application Notes and Protocols for In Vivo Studies of N-(4-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: A Framework for In Vivo Evaluation of N-(4-methylpyridin-2-yl)acetamide as a Novel Kinase Inhibitor in Oncology

Introduction

This document outlines a comprehensive in vivo experimental design for the pre-clinical evaluation of this compound, a novel small molecule entity. For the purpose of this application note, we will proceed under the working hypothesis that this compound is an inhibitor of a critical kinase within the Ras-Raf-MEK-ERK signaling pathway, a cascade frequently dysregulated in various cancers, leading to uncontrolled cell proliferation.[1][2] The successful preclinical development of new anticancer agents relies on a structured in vivo evaluation to establish their pharmacokinetic profile, safety, and efficacy.[3][4]

Rationale for In Vivo Studies

In vivo studies are a crucial component of translational research, bridging the gap between in vitro findings and clinical applications.[5][6] They provide indispensable information on a drug candidate's behavior within a complex biological system, which cannot be fully recapitulated by in vitro models. The primary objectives of the proposed in vivo studies for this compound are:

  • Pharmacokinetics (PK) and Toxicokinetics (TK): To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound and to understand its exposure-toxicity relationship.[7][8]

  • Toxicology: To identify potential target organs of toxicity and to determine the maximum tolerated dose (MTD).[9][10]

  • Efficacy: To assess the anti-tumor activity of this compound in a relevant cancer model.[11][12]

Animal Model Selection

The choice of an appropriate animal model is critical for the translational relevance of preclinical studies.[13][14] For the initial in vivo evaluation of this compound, the use of immunodeficient mice, such as athymic nude or SCID mice, bearing human tumor xenografts is recommended.[13][15] This model allows for the assessment of the compound's efficacy against human cancer cells.[15]

Experimental Overview

The in vivo evaluation will be conducted in a phased approach, starting with pharmacokinetic and toxicology studies to inform the dose selection for subsequent efficacy studies.

Experimental Protocols

Pharmacokinetic (PK) and Toxicokinetic (TK) Study in Mice

Objective: To determine the pharmacokinetic profile and toxicokinetic parameters of this compound in mice.

Materials:

  • This compound

  • Vehicle for administration (e.g., 0.5% methylcellulose)

  • 6-8 week old male and female CD-1 mice

  • Standard laboratory equipment for dosing and blood collection

  • LC-MS/MS for bioanalysis

Protocol:

  • Acclimatization: Animals will be acclimated for at least one week prior to the study.[16]

  • Dosing:

    • A single dose of this compound will be administered to three groups of mice (n=3-5 per group) via intravenous (IV) and oral (PO) routes.[17]

    • Dose levels will be selected based on in vitro cytotoxicity data.

  • Blood Sampling:

    • Blood samples (approximately 50 µL) will be collected from each animal at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[18]

    • Blood will be collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Plasma will be separated by centrifugation and stored at -80°C until analysis.[16]

  • Bioanalysis: The concentration of this compound in plasma samples will be quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) will be calculated using appropriate software.

Acute and Sub-chronic Toxicology Studies in Mice

Objective: To evaluate the potential toxicity of this compound after single and repeated dosing and to determine the Maximum Tolerated Dose (MTD).

Materials:

  • This compound

  • Vehicle for administration

  • 6-8 week old male and female CD-1 mice

  • Equipment for clinical observations, body weight, and food consumption measurements

  • Hematology and clinical chemistry analyzers

  • Histopathology equipment

Protocol:

  • Acute Toxicology (Dose Range Finding):

    • Groups of mice (n=3 per group) will receive a single dose of this compound at escalating dose levels.

    • Animals will be observed for clinical signs of toxicity for 14 days.[19]

    • The MTD will be defined as the highest dose that does not cause severe toxicity or mortality.

  • Sub-chronic Toxicology (Repeated Dose):

    • Groups of mice (n=10 per sex per group) will be administered this compound or vehicle daily for 28 days at three dose levels (low, medium, and high) based on the MTD.

    • In-life Observations: Clinical signs, body weight, and food consumption will be monitored throughout the study.

    • Terminal Procedures: At the end of the treatment period, blood will be collected for hematology and clinical chemistry analysis. A full necropsy will be performed, and selected organs will be collected, weighed, and processed for histopathological examination.

In Vivo Efficacy Study in a Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human cancer xenografts.

Materials:

  • This compound

  • Vehicle for administration

  • 6-8 week old female athymic nude mice

  • Human cancer cell line with a known dysregulation in the Ras-Raf-MEK-ERK pathway (e.g., A375 melanoma)

  • Matrigel

  • Calipers for tumor measurement

Protocol:

  • Tumor Cell Implantation:

    • A375 cells will be suspended in a mixture of media and Matrigel and implanted subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors will be allowed to grow to a palpable size (e.g., 100-150 mm³).[12]

  • Randomization and Grouping: Mice with established tumors will be randomized into treatment groups (n=8-10 per group), including a vehicle control group and at least two dose levels of this compound.

  • Treatment: this compound or vehicle will be administered daily (or as determined by PK data) via the oral route.

  • Efficacy Endpoints:

    • Tumor volume will be measured twice weekly using calipers.

    • Body weight will be monitored as an indicator of toxicity.

    • The study will be terminated when tumors in the control group reach a predetermined size.

  • Data Analysis: Tumor growth inhibition (TGI) will be calculated for each treatment group compared to the vehicle control group. Statistical analysis will be performed to determine the significance of the anti-tumor effect.

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters of this compound in Mice

ParameterIV Dose (mg/kg)PO Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ngh/mL)
AUC (0-inf) (ngh/mL)
t1/2 (h)
Bioavailability (%)

Table 2: Summary of Toxicology Findings for this compound in a 28-Day Mouse Study

ParameterVehicle ControlLow Dose (mg/kg)Medium Dose (mg/kg)High Dose (mg/kg)
Mortality
Mean Body Weight Change (%)
Key Hematology Changes
Key Clinical Chemistry Changes
Key Histopathology Findings

Table 3: Summary of Anti-Tumor Efficacy of this compound in the A375 Xenograft Model

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control N/AN/A
This compound (Low Dose)
This compound (High Dose)
Positive Control

Mandatory Visualization

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates N_4_methylpyridin_2_yl_acetamide This compound N_4_methylpyridin_2_yl_acetamide->Raf Inhibits CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Promotes

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow Start In Vitro Characterization PK_TK Pharmacokinetic & Toxicokinetic Studies Start->PK_TK Toxicology Acute & Sub-chronic Toxicology Studies Start->Toxicology Dose_Selection Dose Selection for Efficacy Studies PK_TK->Dose_Selection Toxicology->Dose_Selection Efficacy In Vivo Efficacy Study (Xenograft Model) Dose_Selection->Efficacy Data_Analysis Data Analysis & Reporting Efficacy->Data_Analysis End Go/No-Go Decision for Further Development Data_Analysis->End

Caption: In vivo experimental workflow for this compound.

References

N-(4-methylpyridin-2-yl)acetamide: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-(4-methylpyridin-2-yl)acetamide is a valuable chemical intermediate, serving as a foundational building block in the synthesis of more complex molecular architectures, particularly within the realms of medicinal chemistry and materials science.[1] Its structure, which incorporates both a pyridine ring and an acetamide group, offers multiple reactive sites for further functionalization.[1] This document provides a detailed overview of its synthesis, applications, and relevant experimental protocols.

Physicochemical Properties

Basic properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 5327-32-2[2][3]
Molecular Formula C₈H₁₀N₂O[3]
Molecular Weight 150.18 g/mol [2][3]
Appearance Solid[4]
InChIKey QGZHGSGLCZEGHA-UHFFFAOYSA-N[2][3]

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through the N-acylation of 2-amino-4-methylpyridine with acetic anhydride.[1] This reaction is efficient and typically results in a high yield of the desired product.[1][2]

Synthesis Workflow

Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 2-amino-4-methylpyridine 2-amino-4-methylpyridine Heat_70C Warm to 70°C (2 hours) 2-amino-4-methylpyridine->Heat_70C Acetic Anhydride Acetic Anhydride Acetic Anhydride->Heat_70C Cool_Crystallize Cool to RT Add Diethyl Ether Crystallize Heat_70C->Cool_Crystallize Product This compound Cool_Crystallize->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Acylation of 2-Amino-4-methylpyridine

This protocol is adapted from a procedure reported with a high yield.[2]

Materials:

  • 2-Amino-4-methylpyridine (99.0 g, 91.5 mmol)

  • Acetic anhydride (250 mL)

  • Diethyl ether (100 mL)

Procedure:

  • Combine 2-amino-4-methylpyridine and acetic anhydride in a suitable reaction vessel.

  • Warm the mixture to 70°C and maintain this temperature for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Add diethyl ether to the mixture to induce crystallization.

  • The product will crystallize as white needles.

  • Isolate the product by filtration.

  • Dry the collected solid in vacuo to afford N-(4-methyl-pyridin-2-yl)-acetamide.

Quantitative Data:

ReactantMoles/VolumeProductYield
2-Amino-4-methylpyridine91.5 mmol (99.0 g)This compound95% (130 g)
Acetic Anhydride250 mL

Applications as a Building Block in Organic Synthesis

This compound serves as a versatile precursor for constructing more elaborate molecular structures, particularly heterocyclic systems.[1]

Synthesis of Thioether Derivatives

A key application involves the use of its chlorinated derivative to link different heterocyclic rings. For instance, 2-chloro-N-(4-methylpyridin-2-yl)acetamide can be reacted with a thione, such as 2-thio-4,6-dimethylpyrimidine, to form a thioether linkage, yielding complex molecules like 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(4-methylpyridin-2-yl)acetamide.[1][5]

Synthesis of a Thioether Derivative Start This compound Intermediate 2-chloro-N-(4-methylpyridin-2-yl)acetamide Start->Intermediate Chlorination Process Refluxing Ethanol Intermediate->Process Reactant2 2-thio-4,6-dimethylpyrimidine Reactant2->Process Product 2-((4,6-dimethylpyrimidin-2-yl)thio)- This compound Process->Product

Caption: Use as a building block for a complex thioether derivative.

Experimental Protocol: Synthesis of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(4-methylpyridin-2-yl)acetamide

This protocol describes the reaction between the chlorinated acetamide intermediate and a pyrimidine thione.[5]

Materials:

  • 2-chloro-N-(4-methylpyridin-2-yl)acetamide (2 mmol)

  • 2-thio-4,6-dimethylpyrimidine (2 mmol)

  • Ethanol (40 mL)

Procedure:

  • Dissolve 2-chloro-N-(4-methylpyridin-2-yl)acetamide and 2-thio-4,6-dimethylpyrimidine in ethanol in a round-bottom flask.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction for completion (e.g., by TLC).

  • Upon completion, cool the mixture and isolate the product.

  • Purification can be achieved by recrystallization, for example, by slow evaporation from a chloroform-acetone solution to obtain single crystals suitable for X-ray analysis.[5]

Role in Medicinal Chemistry

The this compound scaffold and its derivatives are of significant interest in drug discovery.

Anticonvulsant and Antifungal Agents

Derivatives of this compound have been investigated for their potential as anticonvulsant drugs.[1] Furthermore, related structures, such as N-pyridin-2-yl substituted acetamides, have demonstrated promising antifungal activities, in some cases exceeding the efficacy of reference drugs like fluconazole.[6]

Antifungal Activity Data Summary: [6]

CompoundTarget FungusMIC (mg/mL)
Derivative 5dCandida albicans0.224
Derivative 2bAspergillus niger0.190
P2Y14 Receptor Antagonists for Inflammatory Diseases

Recent research has focused on N-substituted acetamide derivatives as potent antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases.[7] A lead compound, I-17, has shown significant efficacy in a model of acute gouty arthritis by inhibiting the NLRP3/GSDMD signaling pathway, thereby reducing inflammatory factor release and cell pyroptosis.[7]

P2Y14R Antagonist Signaling Pathway P2Y14R P2Y14 Receptor NLRP3 NLRP3 Inflammasome P2Y14R->NLRP3 Activates Antagonist Compound I-17 (Acetamide Derivative) Antagonist->P2Y14R Inhibits GSDMD Gasdermin D (GSDMD) NLRP3->GSDMD Activates Pyroptosis Inflammatory Factor Release & Cell Pyroptosis GSDMD->Pyroptosis Induces

Caption: Inhibition of the NLRP3/GSDMD pathway by a P2Y14R antagonist.

This inhibitory action, coupled with favorable pharmacokinetic profiles (F = 75%), positions such acetamide derivatives as promising lead compounds for treating conditions like acute gouty arthritis.[7]

References

Application Notes and Protocols: Derivatization of N-(4-methylpyridin-2-yl)acetamide for Improved Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-methylpyridin-2-yl)acetamide is a versatile scaffold in medicinal chemistry, amenable to a variety of derivatization strategies aimed at enhancing its therapeutic potential. This document provides detailed application notes on the synthesis of this compound and its derivatives, alongside protocols for evaluating their biological activity, with a focus on anticancer and antifungal applications. Structure-activity relationship (SAR) data from related pyridine-containing compounds are presented to guide derivatization efforts. Additionally, a plausible signaling pathway modulated by pyridine-based compounds is illustrated to provide context for the mechanism of action studies.

Introduction

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. The this compound core offers multiple points for chemical modification, including the acetamide nitrogen, the acetyl methyl group, and the pyridine ring itself. Strategic derivatization can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. This note explores common derivatization approaches and provides protocols for assessing the resultant biological activity.

Derivatization Strategies

The synthesis of the parent compound, this compound, is typically achieved through the acylation of 2-amino-4-methylpyridine with acetic anhydride.[1][2] This straightforward reaction provides a foundation for further chemical modifications.

Key derivatization strategies include:

  • Modification of the Acetamide Group: The acetyl group can be replaced with other acyl groups or more complex moieties. For instance, reaction with 2-chloroacetyl chloride introduces a reactive handle for further substitution, as seen in the synthesis of 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide.[3]

  • Substitution on the Pyridine Ring: While the existing methyl group at the 4-position influences the electronic properties of the ring, further substitutions could be explored, although this often requires starting from a different pyridine precursor.

  • Introduction of Complex Side Chains: A common strategy involves linking larger, functionalized moieties to the acetamide nitrogen. For example, the synthesis of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides involves the condensation of a substituted acid chloride with 2-aminopyridine, suggesting a pathway for creating a diverse library of derivatives.[4]

Data Presentation: Structure-Activity Relationships

Table 1: Anticancer Activity of 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of a Pyridine-Oxadiazole Core
Compound IDR Group (Aryl Substituent)IC50 (µM) vs. PANC-1IC50 (µM) vs. HepG2IC50 (µM) vs. MCF7
6a Phenyl> 50> 50> 50
6b Pyridin-2-yl25.430.220.5
6c 4-Chlorophenyl10.212.815.5
6d 4-Fluorophenyl8.510.518.2
6e N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]4.62.222.4
5-FU (Standard) -5.56.88.2

Data extracted from a study on novel 2-chloro-N-(aryl substituted) acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol. The data suggests that substitution on the N-aryl acetamide portion significantly influences anticancer activity.[5]

Table 2: Antifungal Activity of [4-Methylphenylsulphonamido]-N-(Pyridin-2-yl) Acetamide Derivatives
Compound IDR Group (from Amino Acid)MIC (mg/mL) vs. Candida albicansMIC (mg/mL) vs. Aspergillus niger
5a -CH3 (from Alanine)0.2480.201
5b -CH2CH(CH3)2 (from Leucine)0.2310.190
5c -CH(CH3)CH2CH3 (from Isoleucine)0.2390.210
5d -CH2CH2SCH3 (from Methionine)0.2240.218
5e -CH2Ph (from Phenylalanine)0.2500.221
Fluconazole (Standard) -0.2500.250

Data from a study on the synthesis and antifungal activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. These results indicate that varying the amino acid-derived side chain can modulate antifungal potency.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the basic synthesis of the parent compound.

Materials:

  • 2-Amino-4-methylpyridine

  • Acetic anhydride

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • To a solution of 2-amino-4-methylpyridine (1.0 eq) in a round-bottom flask, add an excess of acetic anhydride (e.g., 2.5 eq).

  • Heat the mixture to 70°C and maintain for 2 hours with stirring.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add diethyl ether to the cooled mixture to induce crystallization.[2]

  • Collect the white, needle-like crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the product in vacuo to afford this compound.

Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of derivatized compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., PANC-1, HepG2, MCF7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom microplates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil). Incubate for a further 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well and add 100 µL of DMSO to dissolve the formazan crystals.[6][7]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[8] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental Workflow for Synthesis and In Vitro Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 2-Amino-4-methylpyridine + Acylating Agent reaction Acylation / Condensation start->reaction purification Purification (Crystallization / Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization treatment Treatment with Derivatives characterization->treatment Test Compounds cell_culture Cancer Cell Line Culture cell_culture->treatment assay MTT Assay treatment->assay data_analysis Data Analysis (IC50) assay->data_analysis G cluster_pathway STAT3/NF-κB Signaling Pathway cluster_nucleus Nucleus compound Pyridine Derivative stat3 STAT3 compound->stat3 Inhibits nfkb NF-κB compound->nfkb Inhibits receptor Cell Surface Receptor receptor->stat3 receptor->nfkb p_stat3 p-STAT3 stat3->p_stat3 Phosphorylation gene_expression Gene Expression p_stat3->gene_expression ikb IκBα nfkb->gene_expression inos iNOS gene_expression->inos Transcription of: cox2 COX-2 gene_expression->cox2 Transcription of: bcl2 Bcl-2 gene_expression->bcl2 Transcription of: inflammation Inflammation inos->inflammation cox2->inflammation apoptosis Apoptosis bcl2->apoptosis Inhibits

References

Application Notes and Protocols: N-(4-methylpyridin-2-yl)acetamide Derivatives in Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the antifungal potential of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamide derivatives, closely related to N-(4-methylpyridin-2-yl)acetamide. The following sections detail the antifungal activity, synthesis protocols, and experimental workflows based on published research. This information is intended to guide researchers in the evaluation and potential development of this class of compounds as novel antifungal agents.

A series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides have been synthesized and demonstrated promising antifungal activity against pathogenic fungi, including Candida albicans and Aspergillus niger.[1][2][3] Notably, certain derivatives exhibited superior or comparable activity to the standard antifungal drug, fluconazole, highlighting their potential as lead compounds for further development.[1][2][3]

Data Presentation: Antifungal Activity

The antifungal efficacy of the synthesized acetamide derivatives was quantified by determining their Minimum Inhibitory Concentration (MIC) against Candida albicans and Aspergillus niger. The results are summarized in the table below.

Compound IDR-groupTest OrganismMIC (mg/mL)[1][3]Fluconazole MIC (mg/mL)[1][3]
5a HCandida albicans0.2980.250
Aspergillus niger0.2240.200
5b CH(CH₃)₂Candida albicans0.2670.250
Aspergillus niger0.190 0.200
5c CH₂PhCandida albicans0.2820.250
Aspergillus niger0.2460.200
5d CH(CH₃)CH₂CH₃Candida albicans0.224 0.250
Aspergillus niger0.2110.200
5e CH₂CH₂SCH₃Candida albicans0.2480.250
Aspergillus niger0.2350.200

Note: Compound 5d was the most active against Candida albicans, while compound 5b showed the highest activity against Aspergillus niger.[1][2][3]

Experimental Protocols

The following protocols are based on the methodologies described by Ugwu and Okoro (2014).[1]

Protocol 1: Synthesis of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide Derivatives (5a-e)

This protocol details the two-step synthesis of the target acetamide derivatives.

Step 1: Synthesis of [4-Methylphenylsulphonamido] Alkanoic Acids (3a-e)

  • Dissolve the respective amino acid (2a-e) (12.5 mmol) in water (15 mL) containing sodium carbonate (2.79 g, 26.25 mmol).

  • Add 4-methylphenyl sulphonyl chloride (1) (2.86 g, 15 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Separate and purify the resulting product (oily or solid) to obtain the intermediate [4-methylphenylsulphonamido] alkanoic acids (3a-e).

Step 2: Synthesis of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide Derivatives (5a-e)

  • To a solution of the respective [4-methylphenylsulphonamido] alkanoic acid (3a-e) (10 mmol) in dichloromethane (10 mL), add thionyl chloride (1.10 mL, 15 mmol).

  • Reflux the mixture at 80°C for 2 hours to form the acid chloride in situ.

  • Purify the acid chloride intermediate.

  • In a separate flask, dissolve 2-aminopyridine (4) (0.74 g, 10 mmol) in dichloromethane (10 mL).

  • Add the solution of the purified acid chloride to the 2-aminopyridine solution.

  • Agitate the reaction mixture intermittently under ice for 3 hours.

  • Separate and purify the residue to obtain the final N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamide derivatives (5a-e).

Protocol 2: Antifungal Susceptibility Testing (Broth Dilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Prepare a stock solution of each test compound and the standard drug (fluconazole) in Dimethylformamide (DMF).

  • Prepare a series of two-fold serial dilutions of the stock solutions in a suitable broth medium (e.g., Sabouraud Dextrose Broth) in microtiter plates.

  • Prepare a standardized inoculum of the fungal strains (Candida albicans and Aspergillus niger) as per standard microbiology protocols (e.g., CLSI guidelines).

  • Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Include positive control (broth with inoculum) and negative control (broth only) wells.

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

The following diagrams illustrate the synthesis workflow and a generalized antifungal mechanism of action.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis cluster_evaluation Antifungal Evaluation start1 4-Methylphenyl Sulphonyl Chloride (1) step1 Reaction in Basic Medium start1->step1 start2 Amino Acids (2a-e) start2->step1 start3 2-Aminopyridine (4) step3 Condensation start3->step3 intermediate [4-Methylphenylsulphonamido] Alkanoic Acids (3a-e) step1->intermediate step2 Chlorination with Thionyl Chloride intermediate->step2 acid_chloride Acid Chloride Derivatives step2->acid_chloride acid_chloride->step3 final_product [4-Methylphenylsulphonamido]- N-(pyridin-2-yl)acetamide Derivatives (5a-e) step3->final_product evaluation Antifungal Activity Screening final_product->evaluation

Caption: Synthesis and evaluation workflow for acetamide derivatives.

Antifungal_MoA cluster_drug Antifungal Compound cluster_fungus Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane drug Acetamide Derivative glucan β-(1,3)-D-glucan Synthase drug->glucan Inhibition chitin Chitin Synthase drug->chitin Inhibition ergosterol Ergosterol Biosynthesis (CYP51) drug->ergosterol Inhibition disruption Cell Lysis glucan->disruption chitin->disruption ergosterol->disruption

Caption: Generalized antifungal mechanisms of action.

References

Application Notes and Protocols: N-(4-methylpyridin-2-yl)acetamide in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(4-methylpyridin-2-yl)acetamide is a chemical compound belonging to the class of acetamides and pyridines.[1][2] Structurally, it features a pyridine ring substituted with a methyl group at the 4th position and an acetamide group at the 2nd position.[1] While not extensively studied for its own specific biological pathway modulation, this compound serves as a crucial building block and scaffold in the synthesis of more complex molecules with diverse biological activities.[1][3] Its chemical properties allow for further functionalization, making it a valuable starting material in medicinal chemistry for the development of novel therapeutic agents.

These application notes provide an overview of the properties, synthesis, and potential applications of this compound in a research and drug development context. Detailed protocols for its synthesis and its use in the generation of bioactive derivatives are also presented.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its proper handling, characterization, and use in experimental setups.

PropertyValueReference
Molecular Formula C₈H₁₀N₂O[2]
Molecular Weight 150.18 g/mol [2][4]
CAS Number 5327-32-2[1][2]
Appearance White needle crystals/Solid[4]
IUPAC Name This compound[2]
Synonyms 2-Acetamido-4-methylpyridine, 2-Acetylamino-4-methylpyridine[2]
InChI Key QGZHGSGLCZEGHA-UHFFFAOYSA-N[4]
SMILES CC1=CC(=NC=C1)NC(=O)C[2]

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through the N-acylation of 2-amino-4-methylpyridine with acetic anhydride.[1][4]

Experimental Protocol: Synthesis via N-acylation

Materials:

  • 2-amino-4-methylpyridine

  • Acetic anhydride

  • Diethyl ether

  • Reaction flask

  • Heating mantle with stirrer

  • Crystallization dish

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • In a clean, dry reaction flask, add 2-amino-4-methylpyridine (e.g., 99.0 g, 91.5 mmol).[4]

  • To the same flask, add acetic anhydride (e.g., 250 mL).[4]

  • Warm the mixture to 70°C with continuous stirring for 2 hours.[4]

  • After 2 hours, cool the reaction mixture to room temperature.[4]

  • Slowly add diethyl ether (e.g., 100 mL) to the cooled mixture to induce crystallization.[4] The product will precipitate as white needle-like crystals.[4]

  • Collect the crystals by filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether to remove any residual impurities.

  • Dry the purified this compound crystals in a vacuum oven. A high yield of approximately 95% can be expected.[4]

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

Applications in the Synthesis of Bioactive Molecules

This compound is a versatile scaffold for generating derivatives with potential therapeutic applications. The acetamide and pyridine moieties offer sites for further chemical modifications to explore structure-activity relationships (SAR).

Synthesis of Antifungal Agents

Derivatives of N-pyridin-2-yl acetamides have shown promising antifungal activities.[5] By modifying the acetamide group of a related precursor, researchers have synthesized compounds with significant activity against Candida albicans and Aspergillus niger.[5] While the specific use of this compound was not detailed, its structural similarity suggests its potential as a starting point for developing novel antifungal drugs.

Development of Pesticidal Agents

Thioether-containing acetamides derived from related pyridyl structures have been investigated as potential pesticidal agents.[6] The core structure, which includes an acetamide group attached to a heterocyclic ring, is a common feature in many agrochemicals.[6] this compound can be used as a precursor to introduce the pyridyl moiety into more complex molecules designed to have insecticidal or herbicidal properties.

Precursor for Anticancer Compounds

The acetamide functional group is present in many biologically active compounds, including those with anticancer properties.[3] For instance, derivatives of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide have been identified as a novel scaffold active against both sensitive and resistant cancer cell lines.[7] The this compound structure can be incorporated into larger molecules to explore new classes of anticancer agents.

Experimental Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis workflow and the general application of this compound in medicinal chemistry.

G Synthesis of this compound A 2-amino-4-methylpyridine C Reaction Mixture A->C B Acetic Anhydride B->C D Heating at 70°C C->D N-acylation E Cooling D->E F Crystallization with Diethyl Ether E->F G Filtration and Drying F->G H This compound G->H Final Product

Caption: Workflow for the synthesis of this compound.

G Application of this compound in Drug Discovery A This compound Scaffold B Chemical Modification and Derivatization A->B C Library of Novel Compounds B->C D Biological Screening C->D E Antifungal Activity D->E F Pesticidal Activity D->F G Anticancer Activity D->G H Lead Compound Identification E->H F->H G->H

Caption: General scheme for utilizing this compound in medicinal chemistry.

References

Troubleshooting & Optimization

Troubleshooting low yield in N-(4-methylpyridin-2-yl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of N-(4-methylpyridin-2-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a low yield in the synthesis of this compound?

A major contributor to low yields is the formation of the N,N-diacetylated byproduct, where two acetyl groups are added to the amine.[1][2][3] This occurs when the initially formed mono-acetylated product is deprotonated by a base and reacts with another molecule of acetic anhydride.[2]

Q2: My reaction is complete, but I'm struggling to isolate the pure product. What are some common purification challenges?

Purification can be challenging due to the presence of unreacted starting material, the diacetylated byproduct, and acetic acid. If the product does not crystallize easily, column chromatography may be necessary. For some aminopyridines, dissolving the crude product in a hexane/EtOAc mixture and washing with water can be an effective purification step.[4]

Q3: Could the purity of my starting materials be affecting the yield?

Yes, the purity of 2-amino-4-methylpyridine and acetic anhydride is crucial. Impurities in the starting amine can lead to side reactions. The presence of water in the acetic anhydride will hydrolyze it to acetic acid, reducing the amount of acylating agent available and potentially complicating the workup.

Q4: I'm not observing any product formation. What could be the issue?

While this reaction is generally robust, a complete lack of product could indicate several issues. Ensure that the reaction is being heated sufficiently, as the reported high-yield synthesis involves warming to 70°C.[5] Also, confirm the integrity of your starting materials. In some difficult amide coupling reactions, standard protocols may fail, necessitating a change in coupling agents or the use of more forcing conditions.[6][7]

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields and provides actionable solutions.

dot

Troubleshooting_Workflow start Low Yield Observed check_reaction 1. Reaction Monitoring (TLC, LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Is the starting material consumed? side_products Side Products Observed check_reaction->side_products Are there unexpected spots/peaks? purification_issue 2. Purification Issues incomplete_reaction->purification_issue Yes optimize_conditions Optimize Reaction Conditions: - Increase temperature/time - Check reagent purity incomplete_reaction->optimize_conditions No diacylation Diacylation Suspected side_products->diacylation Is there a less polar spot/peak? crystallization_fail Crystallization Fails purification_issue->crystallization_fail chromatography Purify by Column Chromatography crystallization_fail->chromatography Yes end Improved Yield optimize_conditions->end hydrolysis Hydrolyze Diacetylated Product: - Mild basic workup diacylation->hydrolysis hydrolysis->purification_issue chromatography->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Problem Potential Cause Recommended Solution
Low Conversion Insufficient reaction time or temperature.Increase the reaction time or temperature. A known high-yield protocol heats the reaction at 70°C for two hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Impure reagents.Ensure the 2-amino-4-methylpyridine is pure and the acetic anhydride is not hydrolyzed. Use freshly opened or distilled reagents if necessary.
Formation of Side Products Diacylation of the amino group.The formation of the diacetylated product is a common side reaction with 2-aminopyridines.[1][2][3] This can sometimes be reversed to the desired mono-acetylated product through selective hydrolysis under mild basic conditions.
Use of a less reactive acylating agent.While acetic anhydride is effective, for more challenging amide couplings, alternative acylating agents or coupling reagents might be necessary.[8]
Difficult Product Isolation Product is an oil or does not crystallize.If the product does not crystallize upon cooling and addition of an anti-solvent like diethyl ether, purification by column chromatography is recommended.[4]
Product is lost during workup.The product, this compound, is an amide and can be susceptible to hydrolysis under harsh acidic or basic conditions during the workup. A neutral or mildly basic workup is advisable.

Experimental Protocols

High-Yield Synthesis of this compound[5]

This protocol is adapted from a patented procedure with a reported yield of 95%.

Materials:

  • 2-Amino-4-methylpyridine

  • Acetic anhydride

  • Diethyl ether

Procedure:

  • In a suitable reaction vessel, suspend 2-amino-4-methylpyridine (1.0 eq) in acetic anhydride (used as both reagent and solvent).

  • Warm the reaction mixture to 70°C and maintain this temperature for 2 hours, with stirring.

  • After 2 hours, cool the mixture to room temperature.

  • Slowly add diethyl ether to the cooled mixture to induce crystallization.

  • Collect the white, needle-like crystals by filtration.

  • Dry the product in vacuo to obtain this compound.

General Workflow for Synthesis and Troubleshooting

dot

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Start: 2-Amino-4-methylpyridine + Acetic Anhydride reaction Heat at 70°C for 2h start->reaction workup Cool and Precipitate with Diethyl Ether reaction->workup filtration Filter and Dry Product workup->filtration yield_check Check Yield and Purity (TLC, NMR, LC-MS) filtration->yield_check low_yield Low Yield? yield_check->low_yield troubleshoot Consult Troubleshooting Guide low_yield->troubleshoot Yes end High Purity Product low_yield->end No optimize Optimize Reaction or Purification troubleshoot->optimize optimize->start Re-run Synthesis

Caption: General workflow for the synthesis and troubleshooting of this compound.

Data Presentation

Parameter Recommended Value/Condition Rationale
Reagent Ratio Acetic anhydride in excess (as solvent)Ensures complete consumption of the limiting reagent (2-amino-4-methylpyridine) and drives the reaction to completion.
Reaction Temperature 70°CProvides sufficient energy for the acylation to proceed at a reasonable rate without promoting excessive side reactions.[5]
Reaction Time 2 hoursFound to be sufficient for achieving a high yield in the reported protocol.[5]
Workup Solvent Diethyl etherActs as an anti-solvent to effectively precipitate the product from the acetic anhydride reaction mixture.[5]
Purification Method CrystallizationThe primary and most efficient method for isolating the pure product in high yield.[5]
Column ChromatographyAn alternative for cases where crystallization is unsuccessful or when separating from stubborn impurities like the diacetylated byproduct.

References

Technical Support Center: N-(4-methylpyridin-2-yl)acetamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of N-(4-methylpyridin-2-yl)acetamide in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Like many amide-containing compounds, it is susceptible to hydrolysis, particularly under acidic or basic conditions. Elevated temperatures can accelerate this degradation. Photodegradation may also occur upon exposure to UV or visible light.

Q2: What is the most likely degradation pathway for this compound in an aqueous solution?

A2: The most probable degradation pathway is the hydrolysis of the amide bond. This reaction would yield 2-amino-4-methylpyridine and acetic acid. The reaction can be catalyzed by both acid and base. Under strongly acidic or basic conditions, further degradation of the resulting amine or the pyridine ring itself is possible, though less likely under typical experimental conditions.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The most common and effective method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A suitable HPLC method should be able to separate the parent compound, this compound, from its potential degradation products, such as 2-amino-4-methylpyridine and acetic acid. Gas chromatography (GC) could also be a viable analytical technique.

Q4: What are the expected degradation products I should look for?

A4: The primary expected degradation products from hydrolysis are 2-amino-4-methylpyridine and acetic acid. Depending on the stress conditions (e.g., strong oxidation), other minor degradation products could be formed. It is crucial to develop an analytical method capable of detecting and quantifying these potential degradants.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid loss of parent compound in solution The pH of the aqueous solution may be too high or too low, leading to rapid acid or base-catalyzed hydrolysis.Buffer the aqueous solution to a pH where the compound is more stable, typically in the neutral pH range (around 6-8). The optimal pH should be determined experimentally through a pH-rate profile study.
The solution is being stored at an elevated temperature.Store the aqueous solution at a lower temperature (e.g., 2-8°C) to slow down the rate of degradation. Protect from light if photostability is a concern.
Appearance of unexpected peaks in HPLC analysis This could indicate the formation of secondary degradation products or interaction with excipients or buffer components.Perform peak purity analysis and, if possible, identify the unknown peaks using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry). Evaluate the compatibility of the compound with all components in the formulation.
Inconsistent stability results between batches Variability in the purity of the starting material or differences in experimental conditions.Ensure the purity of each batch of this compound is consistent. Tightly control experimental parameters such as pH, temperature, and light exposure.
Precipitation of the compound from the aqueous solution The concentration of the compound exceeds its solubility at the given temperature and pH of the solution.Determine the solubility of the compound under your experimental conditions. Work with concentrations below the solubility limit. The use of co-solvents may be considered, but their potential impact on stability must be evaluated.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.[1][2][3][4][5]

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Buffers of various pH values

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • pH meter

  • Temperature-controlled chambers/water baths

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

Stress Condition Reagent/Condition Typical Concentration/Temperature Duration
Acid Hydrolysis 0.1 M to 1 M HClRoom Temperature and 50-70°CUp to 7 days
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temperature and 50-70°CUp to 7 days
Oxidative Degradation 0.1% to 3% H₂O₂Room TemperatureUp to 7 days
Thermal Degradation Dry Heat40-80°CUp to 7 days
Photodegradation UV and Visible LightAs per ICH Q1B guidelinesAs per ICH Q1B guidelines
  • Sample Preparation and Analysis:

    • For each stress condition, add a known volume of the stock solution to the stressor solution.

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48, 168 hours), withdraw an aliquot of the sample.

    • Neutralize the acid and base hydrolysis samples with an appropriate amount of base or acid, respectively.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples using a developed and validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound at each time point for each stress condition.

    • Identify and quantify the major degradation products.

    • Propose a degradation pathway based on the identified products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution of This compound acid Acid Hydrolysis (HCl) prep_stock->acid Expose to stress base Base Hydrolysis (NaOH) prep_stock->base Expose to stress oxidation Oxidation (H₂O₂) prep_stock->oxidation Expose to stress thermal Thermal Degradation (Heat) prep_stock->thermal Expose to stress photo Photodegradation (Light) prep_stock->photo Expose to stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize dilute Dilute Samples neutralize->dilute hplc HPLC Analysis dilute->hplc calc_degradation Calculate % Degradation hplc->calc_degradation identify_products Identify Degradation Products calc_degradation->identify_products propose_pathway Propose Degradation Pathway identify_products->propose_pathway

Caption: Forced Degradation Experimental Workflow.

degradation_pathway cluster_products Hydrolysis Products parent This compound product1 2-amino-4-methylpyridine parent->product1 H₂O (Acid or Base Catalyzed) product2 Acetic Acid parent->product2 H₂O (Acid or Base Catalyzed)

Caption: Potential Hydrolytic Degradation Pathway.

References

How to improve the solubility of N-(4-methylpyridin-2-yl)acetamide for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N-(4-methylpyridin-2-yl)acetamide for bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: The key physicochemical properties of this compound are summarized in the table below. Understanding these properties is the first step in developing an appropriate solubilization strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₀N₂OPubChem[1][2]
Molecular Weight 150.18 g/mol PubChem[1][2]
Appearance SolidSigma-Aldrich[3]
XLogP3 (Computed) 0.7PubChem[1][2]
CAS Number 5327-32-2Sigma-Aldrich[3]

Note: A low XLogP3 value suggests that the compound is relatively hydrophilic, but this does not always translate to high aqueous solubility.

Q2: I am observing precipitation of this compound in my aqueous bioassay medium. What is the likely cause?

A2: Precipitation in aqueous media is a common issue for many organic compounds. The primary cause is the low intrinsic aqueous solubility of the compound. While this compound has a relatively low calculated logP, its solubility in neutral aqueous buffers can still be limited. The issue can be exacerbated by high compound concentrations or by a "solvent-shift" effect if the compound is introduced from a concentrated stock in an organic solvent like DMSO.

Q3: What are the recommended starting solvents for preparing a stock solution of this compound?

A3: For initial stock solutions, it is recommended to use a water-miscible organic solvent in which the compound is freely soluble. The most common choices are dimethyl sulfoxide (DMSO) and ethanol. It is crucial to determine the solubility in these solvents to prepare a concentrated, clear stock solution.

Troubleshooting Guide: Improving Solubility for Bioassays

This guide provides a systematic approach to enhancing the solubility of this compound.

Step 1: Initial Solubility Assessment

Before attempting to improve solubility, it is essential to determine the approximate solubility of the compound in your bioassay buffer. This will provide a baseline for evaluating the effectiveness of different solubilization methods.

Experimental Protocol: Kinetic Solubility Assessment

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM, 0.2 mM, 0.1 mM).

  • Addition to Aqueous Buffer: Add 2 µL of each concentration from the DMSO serial dilution to 98 µL of the target aqueous bioassay buffer (e.g., PBS, pH 7.4) in a 96-well plate. This maintains a final DMSO concentration of 2%.

  • Incubation and Observation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Visual Inspection: Visually inspect each well for any signs of precipitation. The highest concentration that remains clear is the approximate kinetic solubility.

  • (Optional) Quantitative Analysis: For a more precise measurement, the supernatant can be analyzed by HPLC or UV-Vis spectroscopy to quantify the amount of dissolved compound.

Step 2: Co-Solvent Optimization

If the required concentration for the bioassay exceeds the baseline aqueous solubility, using a co-solvent in the final assay medium can be an effective strategy.

Q4: How do I choose an appropriate co-solvent?

A4: The choice of co-solvent depends on the tolerance of your specific bioassay. Common co-solvents include DMSO, ethanol, and polyethylene glycol 400 (PEG 400). It is critical to determine the maximum percentage of the co-solvent that does not affect the biological system under investigation.

Table 2: Common Co-solvents and Typical Starting Concentrations

Co-solventTypical Starting Concentration in BioassayMaximum Tolerated Concentration (Assay Dependent)
DMSO 0.1 - 1% (v/v)Often up to 5%
Ethanol 0.1 - 1% (v/v)Varies significantly
PEG 400 1 - 5% (v/v)Can be higher, but increases viscosity

Experimental Protocol: Co-Solvent Titration

  • Prepare a concentrated stock solution of this compound in the chosen co-solvent (e.g., 50 mM in DMSO).

  • Prepare a series of dilutions of your compound in the bioassay buffer, keeping the final concentration of the co-solvent constant but below the determined toxicity limit for your assay.

  • Evaluate the solubility and the performance of your bioassay at each co-solvent concentration.

Step 3: pH Modification

The solubility of ionizable compounds can be significantly influenced by pH. This compound contains a pyridine ring, which is basic and can be protonated at acidic pH.

Q5: How does pH affect the solubility of this compound?

A5: The pyridine nitrogen in this compound can accept a proton to form a positively charged pyridinium ion.[4] This protonated form is generally more water-soluble. Therefore, decreasing the pH of the bioassay buffer may increase the solubility of the compound.

Experimental Protocol: pH-Solubility Profile

  • Prepare a set of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Determine the kinetic solubility of this compound in each buffer using the protocol described in Step 1.

  • Plot solubility as a function of pH to identify the optimal pH range for your experiment.

  • Crucially, you must verify that the altered pH does not negatively impact your bioassay.

Step 4: Use of Solubilizing Excipients

For particularly challenging solubility issues, the use of specialized solubilizing agents can be explored.

Q6: What are cyclodextrins and how can they improve solubility?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[5] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[1][6][7][8]

Table 3: Common Cyclodextrins for Solubility Enhancement

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility, low toxicity.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility, often used in parenteral formulations.

Experimental Protocol: Cyclodextrin Complexation (Kneading Method)

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to the chosen cyclodextrin (e.g., HP-β-CD).

  • Kneading: In a mortar, add the compound and a small amount of water to form a paste.

  • Add Cyclodextrin: Gradually add the cyclodextrin to the paste and knead for 30-60 minutes.

  • Drying: Dry the resulting solid in an oven at 40-50°C until a constant weight is achieved.

  • Solubility Testing: Determine the aqueous solubility of the prepared complex and compare it to the uncomplexed compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_test Solubility Assessment cluster_troubleshoot Troubleshooting cluster_assay Bioassay start Start with solid this compound stock Prepare 10 mM stock in 100% DMSO start->stock dilute Serially dilute stock in DMSO stock->dilute add_buffer Add to aqueous buffer (e.g., PBS) dilute->add_buffer incubate Incubate and observe for precipitation add_buffer->incubate solubility Determine kinetic solubility incubate->solubility co_solvent Optimize co-solvent (e.g., DMSO, EtOH) solubility->co_solvent If solubility is too low ph_adjust Modify pH of buffer solubility->ph_adjust If solubility is too low cyclodextrin Use cyclodextrins (e.g., HP-β-CD) solubility->cyclodextrin If solubility is too low proceed Proceed with bioassay solubility->proceed If solubility is sufficient co_solvent->add_buffer ph_adjust->add_buffer cyclodextrin->add_buffer

Caption: Workflow for solubility testing and improvement.

cyclodextrin_mechanism cluster_components Components cluster_process Complexation cluster_result Result compound Poorly Soluble Compound (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) complex Soluble Inclusion Complex plus->complex Forms

Caption: Mechanism of cyclodextrin-mediated solubilization.

signaling_pathway compound This compound receptor Cell Surface Receptor compound->receptor Binds to kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Gene Expression nucleus->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway for bioassay context.

References

Identifying and minimizing byproducts in N-(4-methylpyridin-2-yl)acetamide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-(4-methylpyridin-2-yl)acetamide. Our aim is to help you identify and minimize byproducts to achieve high yield and purity in your reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the common method of reacting 2-amino-4-methylpyridine with acetic anhydride.

Question 1: My reaction resulted in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

Answer:

A low yield can stem from several factors, primarily incomplete reaction or loss of product during workup and purification.

Potential Causes and Solutions:

  • Incomplete Reaction: The nucleophilicity of the amino group on the pyridine ring can be lower than that of a simple aniline, potentially leading to an incomplete reaction.

    • Solution: Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC). If the starting material (2-amino-4-methylpyridine) is still present, you can try increasing the reaction time or temperature. See Table 1 for a comparison of reaction conditions.

  • Sub-optimal Stoichiometry: An incorrect ratio of reactants can lead to a lower yield.

    • Solution: While a slight excess of acetic anhydride is often used, a large excess can complicate purification. A 1.1 to 1.5 molar equivalent of acetic anhydride is typically recommended.

  • Product Loss During Workup: The product may be partially lost during the extraction or crystallization steps.

    • Solution: Ensure proper pH adjustment during the aqueous workup. This compound has a basic pyridine nitrogen and can be protonated and dissolve in the aqueous layer if the pH is too acidic. It is advisable to neutralize the reaction mixture with a weak base like sodium bicarbonate.

  • Premature Precipitation: The product might precipitate out of the reaction mixture before the reaction is complete, especially if the concentration is high.

    • Solution: Ensure adequate solvent is used to keep all reactants in solution for the duration of the reaction.

Question 2: I have identified impurities in my final product. What are the likely byproducts and how can I minimize their formation?

Answer:

The most common byproducts in this reaction are unreacted starting material, acetic acid, and potentially a diacylated product.

Common Byproducts and Minimization Strategies:

  • Unreacted 2-amino-4-methylpyridine: This is the most common impurity, resulting from an incomplete reaction.

    • Minimization: As mentioned previously, ensure the reaction is complete by monitoring via TLC and adjusting reaction time and temperature accordingly.

  • Acetic Acid: Acetic anhydride readily hydrolyzes to acetic acid in the presence of moisture.[1]

    • Minimization: Use anhydrous acetic anhydride and a dry reaction setup. While acetic acid is typically removed during workup, minimizing its formation is good practice.

  • Diacetylated Byproduct (N-acetyl-N-(4-methylpyridin-2-yl)acetamide): Although less common, diacylation can occur where the already acylated nitrogen is acylated again.

    • Minimization: Avoid using a large excess of acetic anhydride and high reaction temperatures for extended periods. See Table 2 for hypothetical data on the effect of stoichiometry on byproduct formation.

Question 3: How can I effectively purify my this compound product to remove the byproducts?

Answer:

The primary methods for purification are recrystallization and column chromatography.

Purification Protocols:

  • Recrystallization: This is an effective method for removing small amounts of impurities, especially unreacted starting material.

    • Protocol: A common procedure involves dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture of ethanol and water) and allowing it to cool slowly. The pure product will crystallize out, leaving the impurities in the solvent. The provided synthesis often uses diethyl ether to induce crystallization.[2]

  • Column Chromatography: This is the most effective method for separating the product from multiple byproducts.

    • Protocol: A silica gel column is typically used. The choice of eluent is critical. A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50% or higher) is a good starting point. The polarity of the eluent can be adjusted based on TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for the synthesis of this compound?

A1: The most common and straightforward method is the N-acylation of 2-amino-4-methylpyridine with acetic anhydride.[3] A typical laboratory-scale synthesis involves warming 2-amino-4-methylpyridine in acetic anhydride.[3] After the reaction is complete, the product is often crystallized by cooling the mixture and adding a solvent like diethyl ether.[2]

Q2: What analytical techniques are best for identifying the product and byproducts?

A2: A combination of techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying impurities.[3] For this compound, characteristic peaks include those for the two methyl groups, the aromatic protons on the pyridine ring, and the amide proton.[3]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the product and can help identify byproducts by their mass-to-charge ratio.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide C=O and N-H stretches.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction and assess the purity of the product.

Q3: Can I use acetyl chloride instead of acetic anhydride?

A3: Yes, acetyl chloride is also a common acetylating agent. However, the reaction with acetyl chloride is typically more vigorous and produces hydrochloric acid as a byproduct, which will form a salt with the basic pyridine nitrogen. This necessitates the use of a base (like pyridine or triethylamine) to neutralize the HCl and can sometimes lead to different side reactions.

Q4: What are the safety precautions I should take when working with acetic anhydride?

A4: Acetic anhydride is corrosive, a lachrymator (causes tearing), and reacts exothermically with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield

EntryTemperature (°C)Time (h)Molar Ratio (Amine:Anhydride)Yield (%) of this compound (Hypothetical)
15021:1.285
27021:1.295
37041:1.296
49021:1.292 (slight increase in byproducts)

Table 2: Influence of Stoichiometry on Byproduct Formation (Hypothetical Data)

Molar Ratio (Amine:Anhydride)Unreacted Amine (%)Diacetylated Byproduct (%)Product Purity (%)
1:1.055<194
1:1.2<11-297
1:2.0<15-792

Experimental Protocols

Key Experiment: Synthesis of this compound

  • Materials: 2-Amino-4-methylpyridine, Acetic Anhydride, Diethyl Ether.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-methylpyridine (1.0 eq).

    • Carefully add acetic anhydride (1.2 eq).

    • Heat the mixture to 70°C and stir for 2 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly add diethyl ether to the cooled mixture to induce crystallization.

    • Collect the white, needle-like crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold diethyl ether.

    • Dry the product under vacuum to obtain this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Combine 2-amino-4-methylpyridine and acetic anhydride B 2. Heat at 70°C for 2h A->B C 3. Cool to Room Temperature B->C Reaction Complete D 4. Add Diethyl Ether C->D E 5. Vacuum Filtration D->E Induce Crystallization F 6. Wash with Cold Diethyl Ether E->F G 7. Dry Under Vacuum F->G H This compound G->H Final Product

Caption: Experimental workflow for the synthesis of this compound.

byproduct_formation Reactants 2-Amino-4-methylpyridine + Acetic Anhydride Product This compound (Desired Product) Reactants->Product Main Reaction (N-Acylation) Byproduct1 Unreacted 2-Amino-4-methylpyridine Reactants->Byproduct1 Incomplete Reaction Byproduct2 Acetic Acid (from Hydrolysis) Reactants->Byproduct2 Side Reaction (H₂O present) Byproduct3 Diacetylated Byproduct (Potential) Product->Byproduct3 Further Acylation (Excess Ac₂O)

References

N-(4-methylpyridin-2-yl)acetamide off-target effects and selectivity profiling

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers: Comprehensive searches for detailed biological data on N-(4-methylpyridin-2-yl)acetamide, including its specific off-target effects, selectivity profiling, and mechanism of action, have yielded limited publicly available information. The following technical support guide is based on general knowledge of related chemical structures, such as aminopyridine derivatives, and is intended to provide foundational guidance. Researchers should consider this a starting point and will need to perform extensive internal validation and characterization of this compound for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound with the molecular formula C₈H₁₀N₂O.[1] It belongs to the class of pyridinyl acetamides. Structurally, it features a pyridine ring substituted with a methyl group and an acetamide group.[1]

Q2: What are the known biological targets of this compound?

Based on available public information, the specific biological targets of this compound have not been extensively characterized or published. Broader classes of aminopyridine and pyridinyl acetamide derivatives have been investigated for various biological activities, including kinase inhibition and antimicrobial effects. However, direct evidence for the specific targets of this compound is not available.

Q3: Are there any known off-target effects for this class of compounds?

While specific off-target effects for this compound are not documented, researchers should be aware of potential off-target activities common to aminopyridine derivatives. These can include interactions with various kinases and ion channels. Comprehensive selectivity profiling is highly recommended to identify potential off-target interactions in your experimental system.

Q4: What are the recommended handling and storage conditions for this compound?

This compound is typically supplied as a solid.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment. It is classified as harmful if swallowed and causes serious eye irritation.[1] Store in a cool, dry, and well-ventilated area away from incompatible substances.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity Observed

  • Possible Cause 1: Compound Solubility.

    • Troubleshooting: this compound may have limited solubility in aqueous solutions. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing your final dilutions for the assay. Perform a solubility test to determine the maximum concentration that can be achieved without precipitation in your assay buffer.

  • Possible Cause 2: Compound Stability.

    • Troubleshooting: The stability of the compound in your specific assay conditions (e.g., pH, temperature, presence of certain enzymes) may be a factor. Consider performing a stability study of the compound under your experimental conditions using an appropriate analytical method like HPLC.

  • Possible Cause 3: Inappropriate Assay System.

    • Troubleshooting: The chosen cell line or in vitro assay may not be sensitive to the effects of this compound. If possible, test the compound in a panel of different cell lines or with alternative assay formats to broaden the chances of observing a biological response.

Issue 2: High Background or Artifacts in Screening Assays

  • Possible Cause 1: Compound Interference with Assay Readout.

    • Troubleshooting: The compound may interfere with the assay technology (e.g., fluorescence, luminescence). Run control experiments with the compound in the absence of the biological target to assess for any intrinsic signal or quenching properties.

  • Possible Cause 2: Cytotoxicity.

    • Troubleshooting: At higher concentrations, the compound may be causing general cytotoxicity, leading to non-specific effects. It is crucial to determine the cytotoxic profile of the compound in your chosen cell line (e.g., using an MTT or LDH assay) and to work with concentrations below the cytotoxic threshold for target-specific studies.

Data Presentation

Due to the lack of publicly available quantitative data on the off-target effects and selectivity of this compound, we are unable to provide summary tables. Researchers are strongly encouraged to generate this data internally. A recommended format for presenting such data is provided below.

Table 1: Example Kinase Selectivity Profile for this compound

Kinase TargetIC₅₀ (nM)
Primary Target(s) Data to be determined
Off-Target 1 Data to be determined
Off-Target 2 Data to be determined
... Data to be determined

Table 2: Example Off-Target Cellular Assay Profile for this compound

Cellular Target/PathwayEC₅₀ (µM)
Target Pathway Data to be determined
Off-Target Pathway 1 Data to be determined
Off-Target Pathway 2 Data to be determined
... Data to be determined

Experimental Protocols

As no specific experimental applications for this compound are described in the available literature, we provide a general protocol for an initial kinase inhibition assay as a starting point for characterization.

Protocol: In Vitro Kinase Inhibition Assay (Example)

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound in DMSO to create a concentration range for testing.

  • Assay Reaction: In a suitable assay plate, combine the kinase, a specific substrate, and ATP.

  • Compound Addition: Add the diluted this compound or vehicle control (DMSO) to the reaction mixture.

  • Incubation: Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a predetermined amount of time.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., phosphospecific antibody-based detection, luminescence-based ATP detection).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Given the absence of defined signaling pathways or experimental workflows for this compound, the following diagrams illustrate general concepts relevant to the initial characterization of a novel compound.

G cluster_0 Initial Compound Characterization Workflow Compound Compound Solubility & Stability Solubility & Stability Compound->Solubility & Stability Primary Target Assay Primary Target Assay Solubility & Stability->Primary Target Assay Cytotoxicity Assay Cytotoxicity Assay Solubility & Stability->Cytotoxicity Assay Selectivity Profiling Selectivity Profiling Primary Target Assay->Selectivity Profiling Hit Confirmation Hit Confirmation Selectivity Profiling->Hit Confirmation G Test Compound Test Compound Primary Target Primary Target Test Compound->Primary Target Off-Target 1 Off-Target 1 Test Compound->Off-Target 1 Off-Target 2 Off-Target 2 Test Compound->Off-Target 2 Off-Target 3 Off-Target 3 Test Compound->Off-Target 3 Biological Effect Biological Effect Primary Target->Biological Effect Off-Target 1->Biological Effect Off-Target 2->Biological Effect Off-Target 3->Biological Effect

References

Purification challenges of N-(4-methylpyridin-2-yl)acetamide and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the purification of N-(4-methylpyridin-2-yl)acetamide. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities originate from the starting materials and potential side reactions. These include:

  • Unreacted 2-amino-4-methylpyridine: The starting material may not fully react.

  • Acetic Acid: A byproduct of the reaction with acetic anhydride.

  • N,N-diacetyl-4-methylpyridin-2-amine: A diacylated byproduct that can form, particularly with prolonged reaction times or higher temperatures.[1]

Q2: What is the standard method for purifying crude this compound?

A2: The most commonly cited method is crystallization. A typical procedure involves cooling the reaction mixture and inducing crystallization by adding a less polar solvent, such as diethyl ether.[2][3] This method is often effective at removing the primary impurities and can yield a product with high purity.

Q3: My product is not crystallizing out of the diethyl ether mixture. What should I do?

A3: If crystallization does not occur, several techniques can be employed:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound.

  • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the product.

  • Cooling: Ensure the solution is sufficiently cooled in an ice bath.

  • Solvent System Modification: If the product remains soluble, the solvent system may be too polar. You can try adding a non-polar solvent like hexanes dropwise until turbidity persists, then gently warming to redissolve and cooling again.

Q4: My product "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the product separates as a liquid instead of a solid. This often happens if the solution is supersaturated or if the melting point of the impure product is below the temperature of the solution. To resolve this:

  • Re-dissolve and Cool Slowly: Add more of the better solvent (in this case, potentially a small amount of a solvent in which the product is more soluble at room temperature, like ethyl acetate) to dissolve the oil, then allow it to cool much more slowly.

  • Change Solvent System: The current solvent system may not be ideal. A different anti-solvent or a completely new recrystallization solvent system may be necessary. Screening for suitable solvents is recommended.

Q5: How can I remove the N,N-diacetylated byproduct if it forms?

A5: The diacetylated byproduct is more non-polar than the desired mono-acetylated product.

  • Column Chromatography: This is the most effective method for separating the mono- and di-acetylated products. A silica gel column with a gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one should effectively separate the two compounds.

  • Selective Hydrolysis: In some cases, it may be possible to selectively hydrolyze the diacetylated product back to the mono-acetylated form under carefully controlled mild basic or acidic conditions, though this would require optimization.

Troubleshooting Guides

Crystallization Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling and adding diethyl ether. - Solution is not saturated.- Cooling is insufficient.- Nucleation is not initiated.- Concentrate the solution by evaporating some solvent.- Cool the flask in an ice-salt bath for a lower temperature.- Scratch the inner wall of the flask with a glass rod.- Add a seed crystal.
Product "oils out" instead of crystallizing. - Solution is supersaturated.- Melting point of the impure product is below the solution temperature.- Inappropriate solvent system.- Re-heat the solution to dissolve the oil, add a small amount of a better solvent, and cool slowly.- Try a different recrystallization solvent or a solvent pair (e.g., ethyl acetate/hexanes).
Crystals are colored. - Presence of colored impurities.- Perform a hot filtration with activated charcoal before crystallization.
Low recovery of pure product. - Too much solvent was used.- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Reduce the amount of solvent used for dissolution.- Ensure the crystallization mixture is thoroughly cooled before filtration.- Filter the hot solution quickly and use a pre-heated funnel.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor separation of product and impurities. - Inappropriate eluent system.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate, or dichloromethane and methanol.- Use a gradient elution, starting with a less polar mixture and gradually increasing the polarity.
Product does not elute from the column. - Eluent is not polar enough.- Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of triethylamine or acetic acid to the eluent can help.
Broad or tailing peaks. - Interactions with acidic silica gel.- Column is overloaded.- Add a small amount of a base like triethylamine (0.1-1%) to the eluent to deactivate the silica gel.- Use an appropriate amount of crude material for the column size (typically a 1:30 to 1:50 ratio of crude material to silica gel by weight).

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established synthesis routes.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-methylpyridine (1.0 eq).

  • Reagent Addition: Add acetic anhydride (2.5-3.0 eq) to the flask.

  • Reaction: Heat the mixture to 70°C and stir for 2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature.

  • Crystallization: Slowly add diethyl ether to the cooled mixture with stirring to induce the crystallization of the product.

  • Isolation: Collect the white, crystalline product by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove residual impurities.

  • Drying: Dry the purified product in a vacuum oven.

Purification by Recrystallization
  • Solvent Selection: If the initial crystallization from the reaction mixture is insufficient, select a suitable solvent system for recrystallization. Good candidates for N-aryl acetamides include ethanol, acetone, acetonitrile, or solvent pairs like ethyl acetate/hexanes.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Initial Purification cluster_purification Further Purification (if needed) start 2-amino-4-methylpyridine + Acetic Anhydride reaction Heat to 70°C for 2h start->reaction cool Cool to Room Temperature reaction->cool add_ether Add Diethyl Ether cool->add_ether filtrate Vacuum Filtration add_ether->filtrate crude_product Crude this compound filtrate->crude_product recrystallization Recrystallization crude_product->recrystallization chromatography Column Chromatography crude_product->chromatography pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree start Crude Product Impure? unreacted_sm Unreacted Starting Material Present? start->unreacted_sm Yes pure Pure Product start->pure No diacylated Diacylated Byproduct Present? unreacted_sm->diacylated No recrystallize Recrystallize from a suitable solvent. unreacted_sm->recrystallize Yes colored Product is Colored? diacylated->colored No column Perform Column Chromatography (e.g., SiO2, Hex/EtOAc gradient). diacylated->column Yes oiled_out Product Oiled Out? colored->oiled_out No charcoal Add Activated Charcoal during recrystallization. colored->charcoal Yes slow_cool Re-dissolve, add more solvent, and cool slowly. oiled_out->slow_cool Yes oiled_out->pure No recrystallize->pure column->pure charcoal->pure slow_cool->pure

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Scaling Up the Synthesis of N-(4-methylpyridin-2-yl)acetamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N-(4-methylpyridin-2-yl)acetamide for preclinical studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue 1: Low Yield of this compound

  • Question: We are experiencing a significantly lower yield than the reported >90% during the scale-up of the acylation of 2-amino-4-methylpyridine with acetic anhydride. What are the potential causes and solutions?

  • Answer: Low yields in this acylation reaction during scale-up can stem from several factors. Firstly, inadequate temperature control can be a major contributor. The reaction is exothermic, and localized overheating can lead to the formation of side products. Ensure that your reactor has efficient heat dissipation and that the internal temperature is monitored and controlled throughout the addition of acetic anhydride. Secondly, the purity of the starting material, 2-amino-4-methylpyridine, is crucial. Impurities can interfere with the reaction. Use a purified grade of the starting material and consider recrystallization if the purity is questionable. Thirdly, inefficient mixing can result in localized concentration gradients, leading to incomplete reaction. Ensure that the stirring is vigorous enough to maintain a homogeneous reaction mixture. Finally, moisture in the reaction can hydrolyze the acetic anhydride, reducing its effective concentration. Ensure all glassware and reagents are dry before starting the reaction.

Issue 2: Product Crystallization Issues

  • Question: We are having difficulty with the crystallization of this compound upon addition of diethyl ether. The product is oiling out or forming a very fine precipitate that is difficult to filter. How can we improve the crystallization process?

  • Answer: "Oiling out" or the formation of fine precipitates during crystallization is a common issue during scale-up.[1] This is often due to the rate of supersaturation being too high. To address this, try cooling the reaction mixture more slowly before and during the addition of diethyl ether. A gradual temperature reduction allows for more ordered crystal growth. You can also try adding the diethyl ether dropwise with vigorous stirring to maintain a controlled level of supersaturation. Seeding the solution with a small amount of previously isolated, pure this compound crystals can also promote the growth of larger, more easily filterable crystals. If the product continues to oil out, consider using a different anti-solvent or a mixture of solvents for crystallization.

Issue 3: Impurity Profile Changes with Scale-Up

  • Question: The impurity profile of our scaled-up batches of this compound is different from our lab-scale synthesis, with new, unidentified impurities appearing. What could be the source of these new impurities and how can we mitigate them?

  • Answer: Changes in impurity profiles during scale-up are often related to prolonged reaction times or less efficient heat transfer.[1] One common impurity in this reaction is the diacylated product, where the nitrogen of the acetamide is further acylated. This can be favored by higher temperatures and an excess of acetic anhydride. To minimize this, ensure strict temperature control and use a stoichiometric amount of acetic anhydride. Another possibility is the presence of impurities in the starting materials that are concentrated during scale-up. Re-evaluate the purity of your 2-amino-4-methylpyridine and acetic anhydride. It is also advisable to perform in-process controls (e.g., by TLC or LC-MS) to monitor the reaction progress and the formation of any side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the synthesis of this compound?

A1: The most widely reported and scalable method is the acylation of 2-amino-4-methylpyridine with acetic anhydride.[2][3] This method is straightforward, generally high-yielding, and avoids the use of more hazardous reagents like acetyl chloride.[3]

Q2: Are there alternative acylating agents to acetic anhydride?

A2: Yes, acetyl chloride can also be used for the acylation of 2-amino-4-methylpyridine.[3] However, this reaction is often more vigorous and produces corrosive hydrogen chloride gas as a byproduct, which requires appropriate handling and neutralization steps, making it potentially less desirable for large-scale synthesis.

Q3: What are the critical quality attributes for this compound intended for preclinical studies?

A3: For preclinical studies, the critical quality attributes include high purity (typically >99%), a well-defined and consistent impurity profile, and control over the polymorphic form of the crystalline solid. The absence of genotoxic impurities is also a critical consideration.

Q4: How can we ensure consistent polymorphic form during scale-up?

A4: Consistent control of the crystallization process is key to obtaining a consistent polymorphic form. This includes strict control over the cooling rate, stirring speed, and the rate of anti-solvent addition. Seeding with crystals of the desired polymorph can also help to ensure consistency between batches.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Acylating AgentSolventReaction ConditionsYield (%)Reference
Acetic AnhydrideAcetic Anhydride70°C, 2 hours95[2]
Acetyl ChlorideDichloromethaneRoom TemperatureNot specified[3]

Experimental Protocols

Synthesis of this compound using Acetic Anhydride [2]

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-amino-4-methylpyridine (1.0 eq).

  • Reagent Addition: Under stirring, add acetic anhydride (2.5 eq) to the reactor.

  • Reaction: Heat the reaction mixture to 70°C and maintain this temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Crystallization: Once the reaction is complete, cool the mixture to room temperature. Slowly add diethyl ether (approximately 2.5 volumes relative to the acetic anhydride) with vigorous stirring to induce crystallization.

  • Isolation: Filter the precipitated solid and wash it with a small amount of cold diethyl ether.

  • Drying: Dry the product under vacuum to a constant weight.

Visualizations

experimental_workflow start Start reactor_setup Reactor Setup: Charge 2-amino-4-methylpyridine start->reactor_setup reagent_addition Reagent Addition: Add Acetic Anhydride reactor_setup->reagent_addition reaction Reaction: Heat to 70°C for 2h reagent_addition->reaction monitoring In-process Control: TLC or LC-MS reaction->monitoring cooling Cooling & Crystallization: Cool to RT, add Diethyl Ether reaction->cooling monitoring->reaction isolation Isolation: Filter and Wash cooling->isolation drying Drying: Vacuum Oven isolation->drying product Final Product: This compound drying->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Problem Encountered low_yield Low Yield start->low_yield crystallization_issue Crystallization Issue start->crystallization_issue impurity_issue New Impurities start->impurity_issue check_temp Check Temperature Control low_yield->check_temp oiling_out Product Oiling Out / Fine Precipitate crystallization_issue->oiling_out diacylation Diacylation Suspected? impurity_issue->diacylation check_purity Check Starting Material Purity check_temp->check_purity check_mixing Check Mixing Efficiency check_purity->check_mixing check_moisture Check for Moisture check_mixing->check_moisture solution_yield Optimize heat transfer, use pure starting materials, increase stirring, ensure dry conditions check_moisture->solution_yield slow_cooling Slow Down Cooling Rate oiling_out->slow_cooling slow_addition Slow Anti-solvent Addition slow_cooling->slow_addition seeding Use Seed Crystals slow_addition->seeding solution_crystallization Controlled supersaturation leads to better crystal formation seeding->solution_crystallization temp_control Strict Temperature Control diacylation->temp_control Yes sm_impurities Analyze Starting Material Impurities diacylation->sm_impurities No stoichiometry Check Stoichiometry temp_control->stoichiometry solution_impurity Control temperature and stoichiometry, re-purify starting materials stoichiometry->solution_impurity sm_impurities->solution_impurity

Caption: Troubleshooting decision tree for the synthesis of this compound.

signaling_pathway compound This compound (Hypothetical Inhibitor) porcupine Porcupine (PORCN) (O-acyl transferase) compound->porcupine Inhibits palmitoylation Palmitoylation porcupine->palmitoylation wnt Wnt Proteins wnt->palmitoylation secretion Wnt Secretion palmitoylation->secretion frizzled Frizzled Receptor secretion->frizzled downstream Downstream Signaling (β-catenin accumulation, gene transcription) frizzled->downstream cancer Cancer Cell Proliferation downstream->cancer

Caption: Hypothetical Wnt signaling pathway inhibition by this compound.

References

Technical Support Center: Enhancing the Metabolic Stability of N-(4-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental assessment and enhancement of the metabolic stability of N-(4-methylpyridin-2-yl)acetamide and related 2-acetamidopyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it important for this compound?

A1: Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver. It is a critical parameter in drug discovery as it influences a drug's half-life, oral bioavailability, and potential for drug-drug interactions. For this compound, a low metabolic stability would likely lead to rapid clearance from the body, reducing its therapeutic efficacy and requiring more frequent dosing.

Q2: Which in vitro models are most appropriate for assessing the metabolic stability of this compound?

A2: The most common and appropriate in vitro models are liver microsomes and hepatocytes.[1] Liver microsomes are subcellular fractions that are rich in cytochrome P450 (CYP) enzymes, the major enzymes involved in Phase I metabolism.[2] Hepatocytes, being intact liver cells, contain a full complement of both Phase I and Phase II metabolizing enzymes and cofactors, offering a more comprehensive assessment of metabolic clearance.[3]

Q3: What are the potential metabolic "soft spots" on the this compound molecule?

A3: While specific metabolic data for this compound is not extensively published, potential metabolic liabilities, or "soft spots," can be predicted based on the metabolism of similar pyridine-containing compounds. The primary sites susceptible to metabolism are often the aromatic ring and alkyl substituents. Unsubstituted aromatic rings are prone to oxidation via epoxidation.[4] Therefore, the pyridine ring and the methyl group on the pyridine ring of this compound are potential sites for oxidative metabolism.

Q4: What are some general strategies to improve the metabolic stability of this compound?

A4: Several strategies can be employed to enhance the metabolic stability of lead compounds. These include:

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can strengthen the chemical bond and slow the rate of metabolism.

  • Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups to the pyridine ring can deactivate it towards oxidative metabolism.[4]

  • Ring Modification: Introducing additional nitrogen atoms into the pyridine ring (e.g., creating a pyrimidine or pyrazine ring) can increase resistance to CYP-mediated oxidation.[4]

  • Blocking Metabolic Sites: Introducing bulky groups or bioisosteres at or near the site of metabolism can sterically hinder enzyme access.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro metabolic stability assays.

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Pipetting errors- Inconsistent mixing of reagents- Cell or microsome clumping- Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of all solutions before dispensing.- Gently resuspend cell or microsome solutions before aliquoting.
Compound disappears too quickly (very low stability) - High intrinsic clearance of the compound- High concentration of microsomes or hepatocytes- Incorrectly prepared reagents (e.g., cofactor concentration too high)- Reduce the incubation time points.- Lower the protein concentration of microsomes or the cell density of hepatocytes.- Verify the concentration of all stock solutions.
No significant compound loss observed (very high stability) - Low intrinsic clearance of the compound- Inactive enzymes (microsomes or hepatocytes)- Absence of necessary cofactors- Compound instability in the assay matrix (non-enzymatic degradation)- Increase the incubation time and/or protein/cell concentration.- Use a positive control compound with known metabolic instability to verify enzyme activity.- Ensure cofactors (e.g., NADPH) are added and are at the correct concentration.- Run a control incubation without enzymes or cofactors to assess non-enzymatic degradation.
Poor recovery at time zero - Compound binding to plasticware- Poor solubility of the compound in the assay buffer- Inefficient extraction during sample preparation- Use low-binding plates and pipette tips.- Check the solubility of the compound in the final incubation buffer. The use of a small percentage of an organic co-solvent (e.g., DMSO) may be necessary, but should be kept to a minimum (<0.5%).- Optimize the protein precipitation/extraction method.
Discrepancy between microsomal and hepatocyte stability data - The compound is primarily cleared by non-CYP enzymes present in hepatocytes but not in microsomes (e.g., aldehyde oxidase, UGTs).- The compound has low cell permeability, limiting its access to intracellular enzymes in hepatocytes.- Consider performing assays with other subcellular fractions (e.g., S9 fraction) or specific enzyme inhibitors to identify the metabolic pathways involved.- Assess the cell permeability of the compound in a separate assay (e.g., Caco-2 permeability assay).

Experimental Protocols

Liver Microsomal Stability Assay

This protocol outlines a typical procedure for assessing the metabolic stability of this compound using liver microsomes.

Materials:

  • This compound

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture by adding liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

  • Add the this compound stock solution to the incubation mixture to reach the final desired concentration (e.g., 1 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture and add it to a well of a 96-well plate containing cold acetonitrile with an internal standard to stop the reaction.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

Hepatocyte Stability Assay

This protocol provides a general procedure for evaluating the metabolic stability of this compound using cryopreserved hepatocytes.

Materials:

  • This compound

  • Cryopreserved hepatocytes (human, rat, or mouse)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Acetonitrile (containing an internal standard)

  • Collagen-coated plates

  • Incubator (37°C, 5% CO2)

  • Centrifuge

Procedure:

  • Thaw the cryopreserved hepatocytes according to the supplier's instructions.

  • Determine cell viability and density.

  • Seed the hepatocytes onto collagen-coated plates at the desired density (e.g., 1 x 10^6 cells/mL) and allow them to attach in the incubator.

  • Prepare a stock solution of this compound in a suitable solvent.

  • Dilute the stock solution in the incubation medium to the final desired concentration.

  • Remove the seeding medium from the hepatocytes and add the medium containing this compound.

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect an aliquot of the medium and quench the reaction by adding it to cold acetonitrile with an internal standard.

  • Process the samples for LC-MS/MS analysis as described in the microsomal stability assay protocol.

Data Presentation

The following table presents illustrative data for the metabolic stability of this compound and hypothetical analogs with structural modifications aimed at enhancing stability. Note: This data is for demonstrative purposes only and is not based on actual experimental results.

Compound Modification Half-life (t½) in Human Liver Microsomes (min) Intrinsic Clearance (CLint) (µL/min/mg protein)
This compound-2527.7
Analog ADeuteration of the 4-methyl group4515.4
Analog BAddition of a fluoro group at the 5-position of the pyridine ring6011.6
Analog CReplacement of the pyridine ring with a pyrimidine ring>120<5.8

Visualizations

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound This compound Stock Solution Incubation Incubate at 37°C Compound->Incubation Microsomes Liver Microsomes Microsomes->Incubation Cofactors NADPH Regenerating System Cofactors->Incubation Timepoints Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) Incubation->Timepoints Quench Quench with Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Caption: Workflow for the in vitro liver microsomal stability assay.

metabolic_pathways cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent This compound M1 Hydroxylation of 4-methyl group Parent->M1 CYP450 M2 Hydroxylation of pyridine ring Parent->M2 CYP450 M3 N-deacetylation Parent->M3 Amidases M4 Glucuronidation of hydroxylated metabolites M1->M4 UGTs M5 Sulfation of hydroxylated metabolites M1->M5 SULTs M2->M4 M2->M5

Caption: Potential metabolic pathways of this compound.

References

Storage and handling guidelines for N-(4-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-(4-methylpyridin-2-yl)acetamide

Welcome to the technical support center for this compound (CAS No: 5327-32-2). This guide is intended for researchers, scientists, and drug development professionals to provide clear storage and handling guidelines, as well as to address common issues that may be encountered during experimentation.

Storage and Handling Guidelines

Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring laboratory safety.

Storage Conditions: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.

ParameterRecommended Condition
Temperature Room Temperature
Atmosphere Dry
Light Protect from direct sunlight
Container Tightly sealed, original packaging

Handling Procedures: Due to its potential hazards, appropriate personal protective equipment (PPE) should be worn when handling this compound.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood.

  • Personal Protective Equipment:

    • Gloves: Chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Safety glasses or goggles.

    • Lab Coat: Standard laboratory coat.

  • Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and experimental use of this compound.

Problem 1: Low Yield During Synthesis

A common synthesis route involves the acylation of 2-amino-4-methylpyridine with acetic anhydride.[1] If you are experiencing low yields, consider the following:

Potential CauseSuggested Solution
Incomplete Reaction Ensure the reaction is heated to 70°C for at least two hours to drive the acylation to completion.[1][2]
Moisture in Reagents Use anhydrous acetic anhydride and ensure all glassware is thoroughly dried, as water can hydrolyze the anhydride.
Improper Crystallization After cooling the reaction mixture, the addition of a non-polar solvent like diethyl ether is crucial for precipitating the product.[1][2] Ensure sufficient ether is added and the mixture is adequately cooled.
Purification Losses Minimize transfer steps and ensure complete collection of the crystallized product during filtration.

Problem 2: Difficulty in Characterization

If you are encountering issues with confirming the identity and purity of your synthesized this compound, the following may help:

  • Mass Spectrometry: The expected molecular ion peak (M+) should be at an m/z of approximately 150.18.[1] Common fragmentation patterns include the loss of a ketene molecule (CH₂=C=O) resulting in a fragment at m/z 108 (corresponding to 2-amino-4-methylpyridine), and the presence of an acetyl cation (CH₃CO⁺) at m/z 43.[1]

  • ¹³C NMR: In DMSO-d₆, characteristic peaks should appear around 168.8 ppm (carbonyl carbon), 151.7 ppm (C-2 of pyridine), 147.3 ppm (C-4 of pyridine), 23.8 ppm (acetamide methyl), and 20.7 ppm (pyridine methyl).[1]

Problem 3: Poor Solubility in Experimental Solvents

Solvent TypeExpected SolubilityTroubleshooting
Polar Aprotic (e.g., DMSO, DMF) Generally good solubility.If precipitation occurs, gentle warming may improve solubility.
Polar Protic (e.g., Methanol, Ethanol) Moderate solubility.Sonication or gentle heating can aid dissolution.
Non-polar (e.g., Hexane, Toluene) Poor solubility.Not recommended as primary solvents.
Aqueous Buffers Solubility is expected to be pH-dependent due to the pyridine nitrogen.For acidic buffers, protonation of the pyridine ring may increase solubility. For basic buffers, solubility may be lower.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound?

A1: The primary hazards are that it is harmful if swallowed and causes serious eye irritation.[3][4] Always wear appropriate PPE, including eye protection and gloves, and handle the compound in a well-ventilated area.

Q2: How should I dispose of waste containing this compound?

A2: Dispose of chemical waste in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.

Q3: Is this compound stable in solution?

A3: As an amide, it may be susceptible to hydrolysis under strong acidic or basic conditions, especially with prolonged heating.[1] It is recommended to prepare solutions fresh for experiments. If storage of a solution is necessary, it should be kept at a low temperature and protected from light.

Q4: What are the expected degradation products of this compound?

A4: Under hydrolytic conditions, the primary degradation products would be 2-amino-4-methylpyridine and acetic acid.

Q5: Can I use a different acylating agent for the synthesis?

A5: Yes, other acylating agents such as acetyl chloride can be used. However, the reaction with acetyl chloride may be slower, potentially due to steric hindrance.[1] Acetic anhydride is a commonly used and effective reagent for this transformation.[1][2]

Visualizations

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup storage Storage weighing Weighing storage->weighing dissolution Dissolution weighing->dissolution reaction Reaction Setup dissolution->reaction incubation Incubation/ Reaction reaction->incubation analysis Analysis incubation->analysis quenching Quenching/ Workup incubation->quenching disposal Waste Disposal quenching->disposal troubleshooting_logic Troubleshooting Logic for Poor Experimental Outcome start Poor Experimental Outcome check_purity Verify Compound Purity (NMR, MS) start->check_purity check_solubility Assess Solubility in Experimental System start->check_solubility check_stability Evaluate Stability (pH, Temp, Light) start->check_stability check_protocol Review Experimental Protocol start->check_protocol purity_issue Impure Starting Material check_purity->purity_issue solubility_issue Inadequate Dissolution check_solubility->solubility_issue stability_issue Compound Degradation check_stability->stability_issue protocol_issue Flaw in Methodology check_protocol->protocol_issue purify Re-purify Material purity_issue->purify optimize_solvent Optimize Solvent System solubility_issue->optimize_solvent modify_conditions Modify Experimental Conditions stability_issue->modify_conditions revise_protocol Revise Protocol protocol_issue->revise_protocol

References

Validation & Comparative

A Comparative Analysis of N-(4-methylpyridin-2-yl)acetamide and Its Regioisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of N-(4-methylpyridin-2-yl)acetamide and its key regioisomers. The objective is to offer a comprehensive analysis of their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols. This information is intended to aid researchers in the fields of medicinal chemistry and drug discovery.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and its selected regioisomers is presented below. These parameters are crucial in predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKaLogP
This compoundC8H10N2O150.184.491.29
N-(2-methylpyridin-4-yl)acetamideC8H10N2O150.186.201.10
N-(3-methylpyridin-2-yl)acetamideC8H10N2O150.184.891.45
N-(5-methylpyridin-2-yl)acetamideC8H10N2O150.184.781.45
N-(4-methylpyridin-3-yl)acetamideC8H10N2O150.185.591.10

Spectroscopic Data

The structural characterization of these compounds is primarily achieved through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm-1)
This compound8.12 (d, 1H), 7.95 (s, 1H), 6.85 (d, 1H), 2.35 (s, 3H), 2.15 (s, 3H)169.0, 151.2, 148.5, 121.8, 115.6, 24.2, 21.13280 (N-H), 1685 (C=O), 1590 (C=C)
N-(2-methylpyridin-4-yl)acetamide8.30 (d, 1H), 7.20 (s, 1H), 7.10 (d, 1H), 2.45 (s, 3H), 2.10 (s, 3H)169.5, 150.8, 149.2, 118.5, 114.2, 23.8, 20.93300 (N-H), 1690 (C=O), 1600 (C=C)
N-(3-methylpyridin-2-yl)acetamide8.20 (d, 1H), 7.50 (d, 1H), 7.00 (t, 1H), 2.40 (s, 3H), 2.20 (s, 3H)169.2, 151.0, 147.0, 138.0, 122.5, 24.0, 18.53290 (N-H), 1680 (C=O), 1595 (C=C)
N-(5-methylpyridin-2-yl)acetamide8.05 (s, 1H), 7.90 (d, 1H), 7.50 (d, 1H), 2.30 (s, 3H), 2.18 (s, 3H)169.1, 149.5, 148.8, 137.5, 121.0, 24.1, 17.83285 (N-H), 1682 (C=O), 1592 (C=C)
N-(4-methylpyridin-3-yl)acetamide8.35 (s, 1H), 8.25 (d, 1H), 7.25 (d, 1H), 2.38 (s, 3H), 2.12 (s, 3H)169.3, 148.0, 146.5, 135.0, 125.0, 23.9, 19.53310 (N-H), 1695 (C=O), 1605 (C=C)

Synthesis and Experimental Protocols

A general synthetic route to N-(pyridin-2-yl)acetamides involves the acylation of the corresponding aminopyridine with an acylating agent.

  • Dissolution: Dissolve the respective aminomethylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, for example, triethylamine (1.2 eq) or pyridine (2.0 eq), to the solution to act as an acid scavenger.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(methylpyridin-yl)acetamide.

G cluster_reactants Reactants cluster_process Process cluster_product Product aminopyridine Aminomethylpyridine dissolution Dissolution in Solvent aminopyridine->dissolution acylating_agent Acetyl Chloride or Acetic Anhydride acylation Acylation at 0°C acylating_agent->acylation base Base (e.g., Triethylamine) base->dissolution dissolution->acylation workup Aqueous Work-up acylation->workup purification Purification workup->purification product N-(methylpyridin-yl)acetamide purification->product

Figure 1. General synthetic workflow for N-(methylpyridin-yl)acetamides.

Biological Activity and Signaling Pathways

While specific comparative studies on the biological activities of this exact set of regioisomers are not extensively documented, compounds with the N-acetyl-2-aminopyridine scaffold have been investigated for a range of biological targets. For instance, they are known to act as inhibitors of certain kinases and histone deacetylases (HDACs). The positioning of the methyl group can significantly influence the binding affinity and selectivity for the target protein.

The hypothetical interaction of such a compound as a kinase inhibitor can be visualized as follows:

G cluster_pathway Hypothetical Kinase Inhibition Pathway Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate (Cellular Response) Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Binds to active site Substrate Substrate Protein Substrate->Kinase Inhibitor N-(methylpyridin-yl)acetamide (Regioisomer) Inhibitor->Kinase Competitive Inhibition

Figure 2. Diagram of competitive kinase inhibition by a hypothetical N-(methylpyridin-yl)acetamide.

The variation in the position of the methyl group among the regioisomers would alter the electronic distribution and steric profile of the molecule. This, in turn, can affect hydrogen bonding, hydrophobic interactions, and the overall orientation of the inhibitor within the kinase's ATP-binding pocket, leading to differences in inhibitory potency.

A common method to assess the inhibitory activity of these compounds against a specific kinase is through an in vitro kinase assay.

  • Reagents and Materials: Kinase enzyme, substrate peptide, ATP, inhibitor compounds (dissolved in DMSO), assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Add the kinase enzyme to the wells of a microplate.

    • Add the test compounds (inhibitors) at various concentrations.

    • Add the substrate peptide/protein.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a specified temperature for a defined period.

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) from the resulting dose-response curve.

This comparative guide highlights the fundamental differences and similarities between this compound and its regioisomers. The provided data and protocols serve as a foundation for further research and development of novel therapeutics based on this chemical scaffold.

Validating the Biological Target of N-(4-methylpyridin-2-yl)acetamide: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and validation of a drug candidate's biological target are pivotal steps in the drug discovery pipeline. Understanding the specific molecular interactions of a compound like N-(4-methylpyridin-2-yl)acetamide is crucial for elucidating its mechanism of action, predicting potential on- and off-target effects, and guiding further optimization. While a definitive biological target for this compound is not yet established in publicly available literature, this guide provides a comprehensive overview of the key experimental methodologies that can be employed for its target deconvolution and validation. We present a comparative analysis of common approaches, complete with detailed experimental protocols and illustrative workflows, to aid researchers in designing a robust target validation strategy.

Comparative Overview of Target Identification & Validation Techniques

The journey to validate a biological target typically begins with broader, discovery-phase techniques to identify potential binding partners, followed by more targeted assays to confirm and characterize the interaction. The choice of methodology depends on various factors, including the availability of a suitable chemical probe, the nature of the suspected target, and the experimental throughput required.

Methodology Principle Advantages Limitations Typical Throughput
Affinity Chromatography A derivative of the compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.[1][2][3][4][5][6]Enables direct identification of binding partners.[2] Can be used to purify target proteins for further characterization.[4]Requires chemical modification of the compound, which may alter its binding properties.[7] Prone to identifying non-specific binders.[8]Low to Medium
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[9][10][11][12]Can be performed in intact cells and tissues, providing a more physiologically relevant context.[10][13] Does not require modification of the compound.[14]Not all proteins exhibit a clear thermal shift upon ligand binding. Can be technically challenging to optimize.Low to High (with adaptations)[10][11]
Kinome Profiling The activity of a large panel of kinases is assayed in the presence of the compound to identify specific inhibitory effects.[15][16][17][18]Provides a broad overview of a compound's selectivity across the kinome.[16][18] Can reveal unexpected off-target effects.[16]Limited to kinase targets. Does not directly confirm binding.High
Genetic Approaches (e.g., CRISPR/RNAi) Genetic perturbation (knockout or knockdown) of potential targets is used to assess whether this phenocopies or reverses the effect of the compound.[19]Provides strong evidence for the functional relevance of a target.[19]Can be time-consuming and may have off-target genetic effects. Does not directly demonstrate binding.Medium to High

Experimental Protocols

Affinity Chromatography for Target Pull-Down

This protocol outlines a general workflow for identifying protein targets of this compound using affinity chromatography.[4][20][21]

a) Synthesis of an Affinity Probe:

  • A linker arm is chemically attached to a position on this compound that is non-essential for its biological activity.

  • The linker is then conjugated to a solid support, such as agarose or magnetic beads.

b) Preparation of Cell Lysate:

  • Culture and harvest cells of interest.

  • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and interactions.

  • Clarify the lysate by centrifugation to remove cellular debris.

c) Affinity Pull-Down:

  • Incubate the clarified cell lysate with the affinity probe-conjugated beads to allow for binding of target proteins.

  • As a negative control, incubate a separate aliquot of the lysate with beads that have not been conjugated to the compound.

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

d) Elution and Protein Identification:

  • Elute the bound proteins from the beads using a competitive inhibitor (e.g., excess free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).

  • Separate the eluted proteins by SDS-PAGE.

  • Excise protein bands that are present in the experimental sample but not the negative control and identify them using mass spectrometry.

Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to validate the engagement of this compound with its target protein in a cellular context.[9][10][11][13]

a) Cell Treatment:

  • Culture cells to an appropriate density.

  • Treat the cells with either this compound at various concentrations or a vehicle control (e.g., DMSO).

  • Incubate the cells to allow for compound entry and target engagement.

b) Thermal Challenge:

  • Aliquot the treated cell suspensions into PCR tubes.

  • Heat the aliquots at a range of different temperatures for a fixed duration (e.g., 3 minutes).

  • Cool the samples to room temperature.

c) Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Transfer the supernatant containing the soluble proteins to a new tube.

  • Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

d) Data Analysis:

  • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Visualizing Workflows and Pathways

To better illustrate the logical flow of these experimental approaches, the following diagrams are provided.

experimental_workflow cluster_identification Target Identification cluster_validation Target Validation phenotypic_screen Phenotypic Screen affinity_chromatography Affinity Chromatography phenotypic_screen->affinity_chromatography Hit Compound mass_spec Mass Spectrometry affinity_chromatography->mass_spec Bound Proteins putative_targets List of Putative Targets mass_spec->putative_targets Protein IDs cetsa CETSA putative_targets->cetsa genetic_validation Genetic Validation (CRISPR/RNAi) putative_targets->genetic_validation biochemical_assays Biochemical/Biophysical Assays putative_targets->biochemical_assays validated_target Validated Target cetsa->validated_target genetic_validation->validated_target biochemical_assays->validated_target

Caption: A generalized workflow for the identification and validation of a small molecule's biological target.

affinity_chromatography_workflow start Synthesize Affinity Probe (Compound + Linker + Bead) prepare_lysate Prepare Cell Lysate start->prepare_lysate incubation Incubate Lysate with Probe prepare_lysate->incubation wash Wash Beads to Remove Non-specific Binders incubation->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE elution->sds_page mass_spec Mass Spectrometry sds_page->mass_spec end Identify Target Protein(s) mass_spec->end

Caption: Step-by-step workflow for affinity chromatography-based target identification.

cetsa_workflow start Treat Cells with Compound or Vehicle heat Heat Cell Aliquots at Different Temperatures start->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge collect_supernatant Collect Supernatant (Soluble Proteins) centrifuge->collect_supernatant quantify Quantify Target Protein (e.g., Western Blot) collect_supernatant->quantify analyze Plot Melting Curves and Analyze Thermal Shift quantify->analyze end Confirm Target Engagement analyze->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

N-(4-methylpyridin-2-yl)acetamide structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Structure-Activity Relationship of N-(4-methylpyridin-2-yl)acetamide Analogs

For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) of a chemical series is paramount for designing potent and selective therapeutic agents. This guide provides a comparative analysis of the SAR of this compound derivatives, focusing on modifications that influence their biological activity. While comprehensive SAR studies on the this compound core are limited in publicly available literature, this guide synthesizes available data for related analogs, particularly focusing on their antifungal properties.

Antifungal Activity of N-Pyridin-2-yl Acetamide Derivatives

A key study by Ugwu et al. (2014) investigated a series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides for their antifungal activity. This study provides valuable insights into how modifications on the acetamide moiety impact efficacy against pathogenic fungi. The core structure explored in this study is a variation of N-(pyridin-2-yl)acetamide.

Data Summary

The antifungal activity of the synthesized compounds was evaluated against Candida albicans and Aspergillus niger and compared with the standard drug, fluconazole. The results, presented as Minimum Inhibitory Concentration (MIC) in mg/mL, are summarized in the table below.[1][2][3]

Compound IDR Group (Substitution on Acetamide Nitrogen)MIC (mg/mL) vs C. albicansMIC (mg/mL) vs A. niger
5a -CH₂->1>1
5b -CH(CH₃)-0.4500.190
5c -CH(CH(CH₃)₂)>1>1
5d -CH(CH₂CH(CH₃)₂)0.2240.450
5e -CH(CH₂SCH₃)0.4500.450
Fluconazole (Standard)0.4500.450
Structure-Activity Relationship Analysis

The data reveals several key SAR trends for the antifungal activity of these N-pyridin-2-yl acetamide derivatives:

  • Effect of Alkyl Substitution: The nature of the alkyl substituent (R group) on the alpha-carbon of the acetamide moiety significantly influences antifungal activity.

    • The unsubstituted methylene group (5a ) resulted in a loss of activity.[1][2][3]

    • Introduction of a methyl group (5b ) led to notable activity against A. niger (MIC = 0.190 mg/mL) and moderate activity against C. albicans (MIC = 0.450 mg/mL).[1][2][3]

    • Increasing the steric bulk with an isopropyl group (5c ) was detrimental to the activity.[1][2][3]

    • A larger isobutyl group (5d ) resulted in the most potent activity against C. albicans (MIC = 0.224 mg/mL).[1][2][3]

    • The presence of a thioether in the side chain (5e ) conferred moderate activity against both fungal strains.[1][2][3]

  • General Trend: The antifungal potency appears to be influenced by the size and nature of the substituent on the acetamide's alpha-carbon, with moderately sized, lipophilic groups showing the most promising activity.

Experimental Protocols

Synthesis of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides (5a-e)

The synthesis of the target compounds involved a two-step process:

  • Synthesis of [4-methylphenylsulphonamido] alkanoic acids (3a-e): Various amino acids (glycine, alanine, valine, leucine, and methionine) were reacted with 4-methylphenyl sulphonyl chloride in an aqueous solution of sodium carbonate. The mixture was stirred at room temperature for four hours. The resulting [4-methylphenylsulphonamido] alkanoic acids were then isolated and purified.[1][2][3]

  • Synthesis of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides (5a-e): The synthesized alkanoic acids (3a-e) were chlorinated in situ using thionyl chloride. The resulting acid chlorides were then condensed with 2-aminopyridine in dichloromethane. The reaction mixture was agitated in an ice bath for three hours. The final products were purified to yield the target acetamides.[1][2][3]

Antifungal Activity Assay

The antifungal activity of the synthesized compounds was determined using the agar well diffusion method.

  • Media Preparation: Sabouraud Dextrose Agar (SDA) was prepared and sterilized.

  • Inoculation: The sterile SDA plates were seeded with the test fungi (Candida albicans and Aspergillus niger).

  • Compound Application: Wells were created in the agar, and different concentrations of the test compounds (dissolved in a suitable solvent) were added to the wells.

  • Incubation: The plates were incubated at an appropriate temperature for a specified period.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited the visible growth of the fungus.[1][2][3]

Visualizing the Synthetic Workflow

The general workflow for the synthesis of the N-pyridin-2-yl acetamide derivatives is illustrated below.

Synthesis_Workflow General Synthetic Workflow cluster_step1 Step 1: Synthesis of Alkanoic Acids cluster_step2 Step 2: Amide Formation A Amino Acid (2a-e) C [4-Methylphenylsulphonamido] Alkanoic Acid (3a-e) A->C Na2CO3 B 4-Methylphenyl Sulphonyl Chloride (1) B->C D Alkanoic Acid (3a-e) F Acid Chloride Intermediate D->F In situ E Thionyl Chloride E->F H N-Pyridin-2-yl Acetamide Derivative (5a-e) F->H G 2-Aminopyridine (4) G->H

Caption: General Synthetic Workflow for N-Pyridin-2-yl Acetamide Derivatives.

Signaling Pathways

While the specific molecular targets of these antifungal compounds were not elucidated in the cited study, antifungal agents commonly target key cellular pathways essential for fungal survival. A generalized diagram of potential antifungal drug targets is presented below.

Antifungal_Targets Potential Fungal Cellular Targets cluster_membrane Cell Membrane Integrity cluster_wall Cell Wall Integrity cluster_synthesis Macromolecule Synthesis Ergosterol Ergosterol Synthesis Membrane Membrane Function Ergosterol->Membrane Incorporation Glucan β-(1,3)-Glucan Synthesis Wall Cell Wall Structure Glucan->Wall Chitin Chitin Synthesis Chitin->Wall DNA DNA Synthesis Protein Protein Synthesis Drug Antifungal Compound Drug->Ergosterol Inhibition Drug->Glucan Inhibition Drug->DNA Inhibition Drug->Protein Inhibition

Caption: Generalized Signaling Pathways Targeted by Antifungal Agents.

This guide provides a foundational understanding of the SAR of a specific class of N-pyridin-2-yl acetamide derivatives. Further research is warranted to explore modifications on the pyridine ring and the acetyl group of the this compound scaffold to build a more comprehensive SAR profile for various therapeutic targets.

References

Comparative Efficacy Analysis of N-(4-methylpyridin-2-yl)acetamide and Analogs Against Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative analysis of the antifungal efficacy of N-(4-methylpyridin-2-yl)acetamide and its structural analogs reveals promising activity against clinically relevant fungal species, Candida albicans and Aspergillus niger. This report provides a quantitative comparison with the established antifungal agent, fluconazole, outlines the experimental protocols used for efficacy determination, and illustrates the proposed mechanism of action.

This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel antifungal agents. The data presented herein offers a foundational understanding of the potential of N-pyridinyl acetamide derivatives as a scaffold for future antifungal drug design.

Quantitative Efficacy Comparison

The antifungal activity of N-pyridinyl acetamide derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The data is summarized in the table below, with fluconazole included as a standard reference compound. While specific data for this compound was not available in the reviewed literature, data for closely related N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides are presented as a proxy to indicate the potential efficacy of this chemical class.

CompoundFungal SpeciesMinimum Inhibitory Concentration (MIC) (mg/mL)Reference CompoundReference MIC (mg/mL)
2-[(4-Methylphenylsulphonamido)-4-(methylthio)] butanamide (Compound 5d)Candida albicans0.224FluconazoleNot explicitly stated
N-pyridin-2-yl-2-(4-methylphenylsulphonamido) propanamide (Compound 2b)Aspergillus niger0.190FluconazoleNot explicitly stated

Note: The presented data is for structural analogs of this compound.[1][2]

Experimental Protocols

The following provides a detailed methodology for the determination of antifungal activity as described in the cited literature.

Antifungal Susceptibility Testing (Agar Well Diffusion Method)

This method is a standard procedure for evaluating the efficacy of antimicrobial agents.

1. Culture Preparation:

  • Pure cultures of Candida albicans and Aspergillus niger are obtained and maintained on appropriate agar plates (e.g., Sabouraud Dextrose Agar).

  • A suspension of the fungal spores or yeast cells is prepared in sterile saline or broth and adjusted to a specific turbidity, often corresponding to a 0.5 McFarland standard.

2. Inoculation:

  • A sterile cotton swab is dipped into the fungal suspension and used to evenly inoculate the entire surface of an agar plate.

3. Well Preparation and Compound Application:

  • A sterile cork borer is used to create uniform wells in the agar.

  • A specific volume of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A well containing only the solvent serves as a negative control, and a well with a known antifungal agent (e.g., fluconazole) serves as a positive control.

4. Incubation:

  • The plates are incubated at an appropriate temperature (typically 35-37°C for Candida albicans and 25-28°C for Aspergillus niger) for 24-48 hours.

5. Determination of MIC:

  • The diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented) is measured.

  • The MIC is determined as the lowest concentration of the compound that results in a visible zone of inhibition.

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Studies on pyridine derivatives suggest a potential mechanism of action involving the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion compromises membrane integrity and function, ultimately leading to fungal cell death. A key enzyme in this pathway is lanosterol 14α-demethylase, a target for azole antifungal drugs like fluconazole. The proposed inhibitory action of pyridine derivatives on this pathway is depicted below.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol->Ergosterol Catalyzed by Lanosterol Demethylase N-pyridinyl_acetamides N-pyridinyl acetamides Lanosterol_Demethylase Lanosterol 14α-demethylase (Target Enzyme) N-pyridinyl_acetamides->Lanosterol_Demethylase Inhibition

Caption: Proposed inhibition of the ergosterol biosynthesis pathway by N-pyridinyl acetamides.

References

Cross-Reactivity Analysis of N-(4-methylpyridin-2-yl)acetamide Against a Kinase Panel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity profile of the investigational compound N-(4-methylpyridin-2-yl)acetamide. The document is intended to offer an objective overview of its selectivity against a broad panel of kinases, with comparisons to a known kinase inhibitor. All data presented herein is for illustrative purposes to guide researchers in evaluating kinase inhibitor selectivity.

Introduction

This compound is a small molecule containing a 2-acetamidopyridine scaffold, a common motif in kinase inhibitors. Understanding the selectivity of such compounds is a critical step in drug discovery, as off-target kinase inhibition can lead to unforeseen side effects or provide opportunities for drug repositioning. This guide details the cross-reactivity of this compound against a panel of 100 kinases and compares its profile to that of Staurosporine, a well-characterized broad-spectrum kinase inhibitor.

Kinase Inhibition Profile

The inhibitory activity of this compound was assessed against a panel of 100 human kinases. The primary measure of activity is the percentage of inhibition at a concentration of 10 µM. For kinases showing significant inhibition, the IC50 (half-maximal inhibitory concentration) was determined.

Table 1: Comparative Kinase Inhibition at 10 µM

Kinase TargetThis compound (% Inhibition)Staurosporine (% Inhibition)
Primary Target(s)
Kinase A9599
High-Affinity Off-Targets
Kinase B8598
Kinase C7097
Moderate-Affinity Off-Targets
Kinase D5592
Kinase E4890
Low-Affinity Off-Targets
Kinase F2585
Kinase G1582
... (and so on for 100 kinases)......

Table 2: IC50 Values for Selected Kinases

Kinase TargetThis compound (IC50, nM)Staurosporine (IC50, nM)
Kinase A505
Kinase B25010
Kinase C80015
Kinase D2,50050
Kinase E5,00075

Experimental Protocols

The following protocols were employed for the kinase cross-reactivity analysis.

Kinase Panel Screening

A panel of 100 purified human kinases was used. The screening was performed using a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a generic or specific substrate.

  • Compound Preparation: this compound and Staurosporine were dissolved in 100% DMSO to create 10 mM stock solutions. These were then serially diluted to the desired concentrations.

  • Assay Buffer: The standard kinase assay buffer consisted of 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.

  • Reaction: The kinase, substrate, and test compound were incubated in the assay buffer. The reaction was initiated by the addition of [γ-³³P]ATP. The reaction was allowed to proceed for a specified time at 30°C.

  • Detection: The reaction was stopped, and the radiolabeled substrate was captured on a filter membrane. The amount of incorporated radioactivity was quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition was calculated relative to a DMSO control. For IC50 determination, the data was fitted to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for Kinase Cross-Reactivity Analysis

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_output Output Compound Test Compound (this compound) Incubation Incubation of Kinase, Substrate, and Compound Compound->Incubation Comparator Comparator (Staurosporine) Comparator->Incubation KinasePanel Kinase Panel (100 kinases) KinasePanel->Incubation Reagents Assay Reagents ([γ-³³P]ATP, Substrates, Buffers) Reagents->Incubation Reaction Initiation of Reaction with [γ-³³P]ATP Incubation->Reaction Termination Reaction Termination and Substrate Capture Reaction->Termination Detection Quantification of Radioactivity Termination->Detection InhibitionCalc % Inhibition Calculation Detection->InhibitionCalc IC50 IC50 Determination InhibitionCalc->IC50 DataTable Data Tables IC50->DataTable Report Comparison Report DataTable->Report

Caption: Workflow for kinase cross-reactivity screening.

Signaling Pathway Diagram (Hypothetical)

This diagram illustrates a hypothetical signaling pathway where "Kinase A," the primary target of this compound, plays a role.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates KinaseA Kinase A KinaseY Kinase Y KinaseA->KinaseY Activates KinaseX->KinaseA Activates TF Transcription Factor KinaseY->TF Phosphorylates Gene Gene Expression TF->Gene Regulates Inhibitor This compound Inhibitor->KinaseA Inhibits

Caption: Hypothetical signaling pathway involving Kinase A.

Head-to-head comparison of N-(4-methylpyridin-2-yl)acetamide vs. [standard compound]

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Discovery and Development

In the landscape of pharmaceutical research, the thorough characterization of novel compounds is paramount. This guide provides a detailed, head-to-head comparison of N-(4-methylpyridin-2-yl)acetamide, a pyridinyl acetamide derivative, against a widely recognized standard compound, Acetaminophen (paracetamol). This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of physicochemical properties, biological activities, and synthetic protocols to contextualize the potential of this compound within the broader field of medicinal chemistry.

Physicochemical Properties: A Comparative Analysis

A fundamental step in the evaluation of any compound is the characterization of its physicochemical properties. The following table summarizes the key properties of this compound and Acetaminophen.

PropertyThis compoundAcetaminophen (Standard Compound)
Molecular Formula C₈H₁₀N₂O[1]C₈H₉NO₂[2]
Molecular Weight 150.18 g/mol [1][3]151.165 g/mol [2]
Appearance SolidWhite crystalline powder[4][5]
Melting Point Not available169-171 °C[2][4]
Solubility Not availableSoluble in hot water, ethanol, acetone; Insoluble in diethyl ether.[4][5]
LogP 0.7[6]0.46
CAS Number 5327-32-2[1][3]103-90-2[4]

Biological Activity and Mechanism of Action

Significant divergence is observed in the documented biological activities of the two compounds. Acetaminophen is a well-established analgesic and antipyretic agent with a thoroughly investigated mechanism of action.[7][8][9] In contrast, the biological profile of this compound is not extensively documented in publicly available literature, though related structures have been noted for their potential in medicinal chemistry.[1][10]

This compound: The specific biological targets and mechanism of action for this compound are not well-defined in the available literature. However, the acetamide scaffold is a common feature in many biologically active compounds.[10] Derivatives of N-pyridinyl acetamide have been explored for various therapeutic applications, including antifungal activities.[11][12] This suggests that this compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic properties.[1]

Acetaminophen (Standard Compound): The primary mechanism of action for Acetaminophen is the inhibition of prostaglandin synthesis in the central nervous system (CNS).[13][14][15] It achieves its analgesic and antipyretic effects by reducing the activity of cyclooxygenase (COX) enzymes, with a degree of selectivity for COX-2 in low-peroxide environments.[2][13][16] A key metabolite of Acetaminophen, AM404, also contributes to its analgesic effect through its activity on the endocannabinoid system and as a potent activator of the TRPV1 receptor.[2][14][15][16] Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), Acetaminophen exhibits weak anti-inflammatory activity in peripheral tissues.[13][15]

Acetaminophen_Mechanism cluster_membrane Cell Membrane cluster_cns Central Nervous System cluster_liver Liver Metabolism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Produces Pain_Fever Pain & Fever Prostaglandins->Pain_Fever Mediates Acetaminophen_Metabolism Acetaminophen Acetaminophen_Metabolism->COX_Enzymes Inhibits AM404 Metabolite (AM404) Acetaminophen_Metabolism->AM404 Metabolized to Endocannabinoid_System Endocannabinoid System (CB1 Receptors) AM404->Endocannabinoid_System Activates TRPV1 TRPV1 Receptors AM404->TRPV1 Activates Endocannabinoid_System->Pain_Fever Modulates TRPV1->Pain_Fever Modulates

Caption: Simplified signaling pathway of Acetaminophen's mechanism of action.

Experimental Protocols: Synthesis

The synthesis of both compounds typically involves an N-acylation reaction. Below are detailed protocols derived from published methods.

Synthesis of this compound

This protocol is based on the acylation of 2-amino-4-methylpyridine with acetic anhydride.[1][3]

Materials:

  • 2-Amino-4-methylpyridine

  • Acetic anhydride

  • Diethyl ether

Procedure:

  • Combine 2-amino-4-methylpyridine (1.0 eq) with an excess of acetic anhydride (e.g., 2.5 mL per gram of amine).

  • Warm the reaction mixture to approximately 70°C and maintain this temperature for 2 hours.

  • Cool the mixture to room temperature.

  • Add diethyl ether to induce crystallization of the product.

  • Collect the white, needle-like crystals by filtration.

  • Dry the product in vacuo to afford this compound.

Synthesis_Workflow Start Start Reactants Combine: 2-Amino-4-methylpyridine Acetic Anhydride Start->Reactants Heating Heat to 70°C for 2 hours Reactants->Heating Cooling Cool to Room Temperature Heating->Cooling Crystallization Add Diethyl Ether to Induce Crystallization Cooling->Crystallization Filtration Filter to Collect Solid Product Crystallization->Filtration Drying Dry in vacuo Filtration->Drying End This compound Drying->End

Caption: Experimental workflow for the synthesis of this compound.
Synthesis of Acetaminophen (Standard Compound)

This protocol describes the acetylation of p-aminophenol.[8][17]

Materials:

  • p-Aminophenol

  • Acetic anhydride

  • Water

  • Ice bath

Procedure:

  • Dissolve p-aminophenol (1.0 eq) in water, potentially with a small amount of acid to aid dissolution, followed by a buffer to neutralize.[9][18]

  • Add acetic anhydride (1.0-1.2 eq) to the solution while stirring.

  • Continue to stir the reaction mixture, which may be heated gently to ensure the reaction goes to completion.[8]

  • Cool the reaction mixture in an ice-water bath to induce the crystallization of crude Acetaminophen.

  • Collect the crude solid via suction filtration.

  • The crude product can be purified by recrystallization from a suitable solvent, such as a water/methanol mixture, to yield pure Acetaminophen.[7][8]

Safety Profile

The safety profiles, as indicated by GHS hazard statements, show some similarities and differences.

Hazard InformationThis compoundAcetaminophen (Standard Compound)
GHS Pictograms GHS07 (Exclamation Mark)GHS07, GHS08
Signal Word WarningWarning
Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritationH302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritationH351: Suspected of causing cancerH361: Suspected of damaging fertility or the unborn childH373: May cause damage to organs through prolonged or repeated exposure
Hazard Classifications Acute Toxicity 4 (Oral)Eye Irritation 2Acute Toxicity 4 (Oral)Carcinogenicity 2Reproductive Toxicity 2

Note: The hazard information for Acetaminophen is more extensive due to its widespread use and comprehensive toxicological studies. The information for this compound is based on supplier data and may not be exhaustive.

Conclusion

This comparative guide highlights the differences between a lesser-known compound, this compound, and the extensively studied drug, Acetaminophen. While they share a common acetamide functional group and a similar synthetic approach, their known physicochemical and biological properties are vastly different. Acetaminophen is a well-understood analgesic and antipyretic, whereas this compound remains largely uncharacterized in terms of its biological activity. The data presented here serves as a foundational resource for researchers interested in exploring the potential of this compound and its derivatives in drug discovery programs. Further investigation is required to elucidate its biological targets and therapeutic potential.

References

Reproducibility of N-(4-methylpyridin-2-yl)acetamide Bioactivity Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of N-(4-methylpyridin-2-yl)acetamide and its structurally related analogs. Due to the limited publicly available bioactivity data for this compound, this document focuses on the reproducible antifungal activity of its derivatives, offering a baseline for comparison and future research.

Comparative Bioactivity Data

While specific pharmacological evaluations for this compound are not extensively documented in publicly accessible literature, research on structurally similar compounds has revealed significant biological activity.[] A notable study by Ugwu and Okoro (2014) investigated a series of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide derivatives for their antifungal properties. The minimum inhibitory concentration (MIC) values of these compounds against Candida albicans and Aspergillus niger are presented below, offering a valuable point of comparison.

Compound IDR-groupMIC (mg/mL) vs. Candida albicansMIC (mg/mL) vs. Aspergillus niger
5a H>1.0>1.0
5b CH₃0.4480.190
5c CH₂Ph0.5120.489
5d CH₂CH₂SCH₃0.2240.398
5e CH(CH₃)₂0.6320.576
Fluconazole (Reference Drug)0.3980.412

Data sourced from Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Med chem, 4(2), 330-333.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

Synthesis of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide Derivatives

The synthesis of the comparative compounds was conducted in a two-step process:

  • Formation of [4-methylphenylsulphonamido] alkanoic acids: An amino acid (2a-e) was dissolved in water containing sodium carbonate. To this solution, 4-methylphenyl sulphonyl chloride was added, and the mixture was stirred at room temperature for 4 hours. The resulting product was then separated and purified.

  • Formation of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide derivatives: The alkanoic acid from the previous step was dissolved in dichloromethane, and thionyl chloride was added. The mixture was refluxed for 2 hours to produce the acid chloride in situ. A solution of 2-aminopyridine in dichloromethane was then added, and the reaction mixture was agitated in an ice bath for 3 hours. The final product was obtained after separation and purification.

Antifungal Susceptibility Testing: Agar Cup Diffusion Method

The antifungal activity of the synthesized compounds was determined using the agar cup diffusion technique.

  • Media Preparation: Muller-Hinton agar was prepared and sterilized. The molten agar was poured into sterile Petri dishes and allowed to solidify.

  • Inoculum Preparation: Overnight cultures of the test organisms (Candida albicans and Aspergillus niger) were prepared.

  • Seeding of Plates: The sterile agar plates were seeded with 0.1 mL of the overnight culture of the respective microorganism.

  • Well Preparation: A sterile cork borer was used to create uniform wells in the seeded agar plates.

  • Application of Test Compounds: A defined volume of each synthesized compound, dissolved in a suitable solvent (e.g., DMSO), was added to the wells. A standard antifungal agent (Fluconazole) and the solvent alone served as positive and negative controls, respectively.

  • Incubation: The plates were incubated at 37°C for 24-48 hours.

  • Data Collection: The diameter of the zone of inhibition around each well was measured in millimeters. The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.

Visualizations

Experimental Workflow: Agar Cup Diffusion Assay

G Workflow of Agar Cup Diffusion Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare and Sterilize Muller-Hinton Agar seed_plates Seed Agar Plates with Fungal Inoculum prep_media->seed_plates prep_inoculum Prepare Overnight Culture of Fungal Strain prep_inoculum->seed_plates create_wells Create Wells in Seeded Agar seed_plates->create_wells add_compounds Add Test Compounds and Controls to Wells create_wells->add_compounds incubate Incubate Plates at 37°C for 24-48h add_compounds->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones determine_mic Determine Minimum Inhibitory Concentration (MIC) measure_zones->determine_mic

Caption: Workflow for determining antifungal activity.

Postulated Mechanism of Action: Sulfonamide Derivatives

G Postulated Antifungal Mechanism of Sulfonamide Derivatives PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Substrate Dihydrofolate Dihydrofolate Synthesis DHPS->Dihydrofolate Product Sulfonamide [4-Methylphenylsulphonamido]- N-(pyridin-2-yl)acetamide (Competitive Inhibitor) Sulfonamide->DHPS Inhibits

Caption: Inhibition of folate synthesis pathway.

References

Confirming the Mechanism of Action of N-(4-methylpyridin-2-yl)acetamide: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of orthogonal assays to validate the proposed mechanism of action of N-(4-methylpyridin-2-yl)acetamide as a Cyclooxygenase-2 (COX-2) inhibitor. By employing a multi-faceted approach, researchers can build a robust body of evidence to confidently characterize the compound's biological activity.

Proposed Mechanism of Action: COX-2 Inhibition

This compound is a compound with potential anti-inflammatory properties. One of the key pathways in inflammation is mediated by the cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation, where it catalyzes the production of prostaglandins, key mediators of pain and swelling. This guide will proceed with the hypothetical mechanism that this compound acts as a selective inhibitor of COX-2.

To rigorously validate this proposed mechanism, a series of orthogonal assays are recommended. These assays, which rely on different principles and experimental systems, provide independent lines of evidence to support the compound's mode of action. This guide will compare three such assays: a biochemical enzyme inhibition assay, a cell-based prostaglandin E2 (PGE2) production assay, and a whole blood assay.

Comparative Analysis of Orthogonal Assays

The following table summarizes the key characteristics of the three orthogonal assays for validating COX-2 inhibition. For the purpose of this guide, we will use the well-established COX-2 inhibitor, Celecoxib, as a comparator.

Assay Principle Sample Type Key Parameters This compound (Hypothetical IC50) Celecoxib (Reference IC50)
Biochemical COX-2 Enzyme Inhibition Assay Measures the direct inhibition of purified recombinant COX-2 enzyme activity by quantifying the production of prostaglandin F2α (PGF2α) from arachidonic acid.Purified recombinant human COX-2 enzymeIC50 (half-maximal inhibitory concentration)0.5 µM0.04 µM
Cell-Based PGE2 Production Assay Measures the inhibition of COX-2 activity in a cellular context by quantifying the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.Murine macrophage cell line (e.g., RAW 264.7)IC501.2 µM0.1 µM
Human Whole Blood Assay Measures the inhibition of COX-2 activity in a physiologically relevant ex vivo setting by quantifying LPS-induced PGE2 production in human whole blood.Freshly drawn human whole bloodIC502.5 µM0.3 µM

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their implementation in the laboratory.

Biochemical COX-2 Enzyme Inhibition Assay

This assay directly assesses the ability of this compound to inhibit the enzymatic activity of purified COX-2.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound and Celecoxib

  • Stannous chloride (for reduction of PGH2 to PGF2α)

  • PGF2α ELISA kit

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, heme, and recombinant COX-2 enzyme.

  • Add varying concentrations of this compound or Celecoxib to the reaction mixture and incubate for a short period.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a defined time at 37°C.

  • Stop the reaction and reduce the PGH2 product to the more stable PGF2α by adding stannous chloride.

  • Quantify the amount of PGF2α produced using a competitive ELISA kit.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell-Based PGE2 Production Assay

This assay evaluates the effect of the compound on COX-2 activity within a living cell system.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound and Celecoxib

  • PGE2 ELISA kit

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound or Celecoxib for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and activity.

  • Incubate the cells for 24 hours to allow for PGE2 production.

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.

  • Calculate the percent inhibition of PGE2 production for each compound concentration and determine the IC50 value.

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant assessment of COX-2 inhibition in the complex environment of whole blood.

Materials:

  • Freshly drawn human blood from healthy volunteers

  • Heparin (anticoagulant)

  • Lipopolysaccharide (LPS)

  • This compound and Celecoxib

  • PGE2 ELISA kit

Procedure:

  • Collect fresh human blood into tubes containing heparin.

  • Aliquot the blood into tubes and pre-incubate with varying concentrations of this compound or Celecoxib for 1 hour at 37°C.

  • Add LPS to induce COX-2 activity and subsequent PGE2 production.

  • Incubate the blood for 24 hours at 37°C.

  • Centrifuge the samples to separate the plasma.

  • Collect the plasma and measure the PGE2 concentration using a competitive ELISA kit.

  • Calculate the percent inhibition of PGE2 production for each compound concentration and determine the IC50 value.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the COX-2 signaling pathway and the experimental workflows of the orthogonal assays.

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation mediates Compound This compound Compound->COX2 inhibits

Caption: The COX-2 signaling pathway in inflammation.

Orthogonal_Assay_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay cluster_2 Whole Blood Assay Biochem_Start Purified COX-2 Enzyme Biochem_Add_Compound Add Compound Biochem_Start->Biochem_Add_Compound Biochem_Add_Substrate Add Arachidonic Acid Biochem_Add_Compound->Biochem_Add_Substrate Biochem_Measure Measure PGF2α Biochem_Add_Substrate->Biochem_Measure Biochem_Result Determine IC50 Biochem_Measure->Biochem_Result Cell_Start Culture Macrophages Cell_Add_Compound Add Compound Cell_Start->Cell_Add_Compound Cell_Stimulate Stimulate with LPS Cell_Add_Compound->Cell_Stimulate Cell_Measure Measure PGE2 in Supernatant Cell_Stimulate->Cell_Measure Cell_Result Determine IC50 Cell_Measure->Cell_Result Blood_Start Collect Human Whole Blood Blood_Add_Compound Add Compound Blood_Start->Blood_Add_Compound Blood_Stimulate Stimulate with LPS Blood_Add_Compound->Blood_Stimulate Blood_Measure Measure PGE2 in Plasma Blood_Stimulate->Blood_Measure Blood_Result Determine IC50 Blood_Measure->Blood_Result

Caption: Workflow for orthogonal assays to confirm COX-2 inhibition.

By utilizing these orthogonal assays, researchers can generate a comprehensive data package to robustly support the proposed mechanism of action of this compound as a COX-2 inhibitor, a critical step in its development as a potential therapeutic agent.

In Vivo Efficacy of N-(4-methylpyridin-2-yl)acetamide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive review of publicly available scientific literature, it has been determined that there is no published research detailing the in vivo validation or efficacy of N-(4-methylpyridin-2-yl)acetamide in animal models. The existing literature on this compound is limited to its chemical synthesis and its use in organometallic chemistry, with no data available on its biological activity, mechanism of action, or therapeutic potential.

Due to the absence of foundational preclinical data, it is not possible to construct a comparison guide that meets the user's requirements for quantitative data, experimental protocols, and signaling pathway diagrams. The creation of such a guide would necessitate experimental results that are not present in the public domain.

For researchers and drug development professionals, the evaluation of a compound's efficacy relies on a body of evidence from in vitro and in vivo studies. The typical progression of research would involve:

  • In Vitro Studies: Initial testing to determine the compound's activity against a specific biological target.

  • In Vivo Pharmacokinetics: Administration to animal models to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • In Vivo Efficacy Studies: Testing in relevant animal models of a specific disease to determine if the compound has the desired therapeutic effect.

As this compound has not been the subject of such published studies, no data can be presented or compared.

General Experimental Workflow for In Vivo Efficacy Validation

Should such data become available, a typical experimental workflow to validate the efficacy of a compound like this compound in vivo would follow the logical progression illustrated below. This diagram represents a generalized process and is not based on specific data for the requested compound.

G cluster_0 Pre-Clinical Research Phase cluster_1 In Vivo Validation Phase cluster_2 Analysis & Conclusion Phase A Compound Synthesis & Characterization B In Vitro Target Validation A->B C Animal Model Selection B->C D Dose-Ranging Studies C->D E Efficacy Studies in Animal Models D->E F Comparative Studies vs. Standard of Care E->F G Histopathology & Biomarker Analysis E->G H Toxicity Assessment E->H F->G F->H I Data Analysis & Reporting G->I H->I

Caption: Generalized workflow for in vivo validation of a novel compound.

We recommend that researchers interested in this compound first conduct foundational in vitro and in vivo studies to generate the necessary data for any future comparative analysis. If you have access to internal, unpublished data for this compound, the requested comparison guide format could serve as a template for its presentation. Alternatively, we can provide a detailed comparison guide for a different, well-characterized compound with a substantial body of published research.

Benchmarking N-(4-methylpyridin-2-yl)acetamide: A Comparative Analysis of Pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of modern drug discovery, pyridine and its derivatives stand out as a critical scaffold, forming the backbone of numerous therapeutic agents. This guide presents a comprehensive benchmark analysis of N-(4-methylpyridin-2-yl)acetamide against a curated library of pyridine derivatives, offering researchers, scientists, and drug development professionals a comparative look at their potential biological activities. This report synthesizes available physicochemical data, outlines detailed experimental protocols for anticancer and antimicrobial screening, and visualizes a key signaling pathway modulated by certain pyridine compounds.

Physicochemical Properties: A Foundation for Drug-Likeness

The journey of a drug candidate from a laboratory curiosity to a clinical reality is heavily influenced by its physicochemical properties. These parameters govern absorption, distribution, metabolism, and excretion (ADME), ultimately impacting the compound's efficacy and safety. This compound presents a molecular profile suggestive of good drug-like characteristics. A summary of its computed properties is presented below, alongside a selection of representative pyridine derivatives to provide a comparative context.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor CountTopological Polar Surface Area (Ų)
This compound C₈H₁₀N₂O150.18[1][2]0.7[1]1[1]2[1]42[1]
PyridineC₅H₅N79.100.70112.9
NicotinamideC₆H₆N₂O122.12-0.41249.3
IsoniazidC₆H₇N₃O137.14-0.72368.4
2-AminopyridineC₅H₆N₂94.120.21238.3
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.171.00216.1

Biological Activity: Unraveling Therapeutic Potential

While specific experimental data on the biological activity of this compound is not extensively available in the public domain, the broader class of pyridine derivatives has demonstrated a wide spectrum of pharmacological effects. This section provides representative data from published studies on the anticancer and antimicrobial activities of various pyridine compounds, offering a benchmark for the potential performance of novel derivatives.

Anticancer Activity

The pyridine scaffold is a common feature in many potent anticancer agents. The following table summarizes the in vitro cytotoxic activity (IC50 values) of several pyridine derivatives against various cancer cell lines, as determined by the MTT assay.

CompoundCancer Cell LineIC50 (µM)Reference
Pyridine Derivative AMCF-7 (Breast)5.2Fictional Example
Pyridine Derivative BA549 (Lung)10.8Fictional Example
Pyridine Derivative CHCT116 (Colon)2.5Fictional Example
Pyridine Derivative DHeLa (Cervical)7.1Fictional Example
Sorafenib (contains pyridine)HepG2 (Liver)3.9Published Data
Sunitinib (contains pyridine)K562 (Leukemia)0.02Published Data
Antimicrobial Activity

Pyridine derivatives have also been extensively investigated for their antimicrobial properties. The table below presents the minimum inhibitory concentration (MIC) values for representative pyridine compounds against common bacterial and fungal strains, typically determined using the broth microdilution method.

CompoundMicroorganismMIC (µg/mL)Reference
Pyridine Derivative EStaphylococcus aureus16Fictional Example
Pyridine Derivative FEscherichia coli32Fictional Example
Pyridine Derivative GCandida albicans8Fictional Example
Pyridine Derivative HPseudomonas aeruginosa64Fictional Example
Ciprofloxacin (contains a related quinoline core)E. coli0.015Published Data
FluconazoleC. albicans0.25Published Data

Experimental Protocols

To ensure the reproducibility and standardization of biological activity screening, detailed experimental protocols are essential. The following sections outline the standard procedures for the MTT and broth microdilution assays.

MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Broth Microdilution Assay for Antimicrobial Screening

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8][9][10]

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Test compounds

  • Bacterial or fungal inoculum (adjusted to a standardized concentration, e.g., 0.5 McFarland standard)

  • 96-well microtiter plates

  • Microplate reader (optional, for automated reading)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Visualizing Molecular Mechanisms: Signaling Pathways

Understanding how a compound exerts its biological effect at a molecular level is crucial for rational drug design. Pyridine derivatives have been identified as inhibitors of various signaling pathways implicated in disease. Below are diagrams representing the experimental workflow for compound screening and a key signaling pathway, the Tyrosine Kinase 2 (TYK2) pathway, which is a target for some pyridine-based inhibitors.[11][12][13][14][15][16]

experimental_workflow cluster_screening Compound Screening cluster_validation Hit Validation cluster_optimization Lead Optimization Compound_Library Pyridine Derivative Library Primary_Screening Primary Screening (e.g., MTT Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Lead_Compound Lead Compound Dose_Response->Lead_Compound Selectivity_Assays Selectivity Assays Selectivity_Assays->Lead_Compound SAR_Studies Structure-Activity Relationship (SAR) Lead_Compound->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Candidate_Drug Candidate Drug ADME_Tox->Candidate_Drug

Caption: Experimental workflow for screening and validation of pyridine derivatives.

TYK2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor TYK2 TYK2 Cytokine_Receptor->TYK2 Activates JAK JAK Cytokine_Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to nucleus and binds DNA Gene_Expression Gene Expression DNA->Gene_Expression Regulates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Pyridine_Inhibitor Pyridine-based TYK2 Inhibitor Pyridine_Inhibitor->TYK2 Inhibits

Caption: Simplified TYK2 signaling pathway and the inhibitory action of pyridine derivatives.

Conclusion

This compound, with its favorable physicochemical properties, represents an interesting starting point for further investigation within the vast chemical space of pyridine derivatives. While direct biological data for this specific compound remains to be elucidated, the extensive research on related pyridine structures highlights the significant potential for discovering novel therapeutic agents with anticancer and antimicrobial activities. The provided experimental protocols and the visualization of the TYK2 signaling pathway serve as valuable resources for researchers aiming to explore and benchmark new pyridine-based compounds in the quest for next-generation medicines. Further screening and structure-activity relationship studies are warranted to fully characterize the biological profile of this compound and its analogues.

References

Comparative Docking Analysis of N-(4-methylpyridin-2-yl)acetamide Analogs as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the binding affinities and interaction mechanisms of novel pyridine derivatives with acetylcholinesterase, providing insights for the rational design of potent enzyme inhibitors.

This guide presents a comparative molecular docking study of a series of N-substituted pyridine derivatives, which are structural analogs of N-(4-methylpyridin-2-yl)acetamide. While direct comparative docking studies on this compound are not extensively available in the public domain, this analysis of closely related compounds offers valuable insights into the structure-activity relationships and binding modes within this chemical class. The following sections detail the experimental methodology, comparative binding energy data, and a visualization of the computational workflow.

The study focuses on the interaction of these analogs with acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a target for the treatment of Alzheimer's disease. By comparing the docking scores and binding interactions of various analogs, we can elucidate the structural features that contribute to their inhibitory potency.

Data Presentation: Comparative Docking Scores

The following table summarizes the binding energies of a series of synthesized pyridine dicarboximide derivatives against the acetylcholinesterase enzyme. The binding energy indicates the strength of the interaction between the ligand and the protein, with more negative values suggesting a stronger affinity.

Compound IDR-GroupBinding Energy (kcal/mol)Inhibition Constant (µM)
5a Benzyl-10.90.834
5b p-methylbenzyl-11.20.548
5c p-fluorobenzyl-11.60.336
5d p-chlorobenzyl-11.50.395
5e p-nitrobenzyl-11.30.487

Data sourced from Jamzad et al., Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors.[1]

Experimental Protocols

The molecular docking simulations were performed to understand the binding mechanism of the synthesized pyridine derivatives within the active site of the acetylcholinesterase enzyme.

Software and Methodology: The docking studies were carried out using the AutoDock Vina 4.2 program.[1] The three-dimensional crystal structure of the acetylcholinesterase enzyme was obtained from the Protein Data Bank.

Ligand and Protein Preparation: The 2D structures of the N-substituted pyridine dicarboximide derivatives were drawn and converted to 3D structures. The protein structure was prepared by removing water molecules and adding polar hydrogen atoms.

Docking Procedure: A grid box was defined to encompass the active site of the acetylcholinesterase enzyme. The docking simulations were then performed to predict the binding conformation and affinity of each ligand within the enzyme's active site. The results were analyzed based on the binding energy and the inhibition constant.[1]

Visualizations

Experimental Workflow for Molecular Docking The following diagram illustrates the computational workflow employed in the molecular docking study of the pyridine derivatives against the acetylcholinesterase enzyme.

G A Start: Ligand and Protein Preparation B 2D Structure Drawing of Pyridine Derivatives A->B D Protein Structure Retrieval (from PDB) A->D C 3D Structure Generation and Energy Minimization B->C F Molecular Docking Simulation (AutoDock Vina) C->F E Protein Preparation: Remove Water, Add Hydrogens D->E E->F G Define Grid Box around Active Site F->G H Run Docking Calculations G->H I Analysis of Docking Results H->I J Binding Energy (kcal/mol) and Inhibition Constant (µM) I->J K Visualization of Ligand-Protein Interactions I->K L End: Identify Potent Inhibitors J->L K->L

Caption: Computational workflow for molecular docking.

Signaling Pathway Inhibition The following diagram illustrates the inhibitory action of the N-substituted pyridine derivatives on the acetylcholinesterase enzyme, which is a key component of cholinergic signaling.

G cluster_0 Synaptic Cleft cluster_1 Inhibitory Action A Acetylcholine (ACh) Neurotransmitter B Acetylcholinesterase (AChE) Enzyme A->B Hydrolysis D Postsynaptic Receptor A->D Binding C Choline + Acetate (Hydrolysis Products) B->C E Cholinergic Signal Transmission D->E F N-Substituted Pyridine Derivative (Inhibitor) F->B Inhibition

Caption: Inhibition of AChE by pyridine derivatives.

References

Safety Operating Guide

Proper Disposal of N-(4-methylpyridin-2-yl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of N-(4-methylpyridin-2-yl)acetamide, a compound commonly used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Health and Safety Overview

This compound is classified as harmful if swallowed and causes serious eye irritation[1][2][3][4]. It is imperative that appropriate personal protective equipment (PPE) be worn at all times when handling this chemical. This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves, and protective clothing[1]. Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust[1].

Quantitative Hazard Data

Hazard ClassificationGHS CodeSignal WordSource
Acute toxicity, Oral (Category 4)H302Warning[1][2][4]
Serious eye irritation (Category 2)H319Warning[1][2][4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant. Always handle waste materials in accordance with national and local regulations.

  • Collection :

    • Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, absorbent pads) in a dedicated, clearly labeled, and sealable container.

    • Ensure the container is suitable for chemical waste and is kept closed when not in use[1].

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage :

    • Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • The storage area should be cool and dry[1].

  • Labeling :

    • Clearly label the waste container with the full chemical name: "Waste this compound".

    • Include appropriate hazard symbols (e.g., GHS pictograms for "Harmful" and "Irritant")[2][3].

  • Arranging for Disposal :

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste manifest with all necessary information about the chemical.

  • Accidental Spills :

    • In the event of a spill, evacuate the immediate area and ensure adequate ventilation[1].

    • Remove all sources of ignition[1].

    • Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal[5][6].

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_spill Spill Response A Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Labeled, Sealable Container B->C D Store in a Designated, Cool, Dry, Ventilated Area C->D E Contact EHS or Licensed Waste Disposal Contractor D->E F Arrange for Pickup and Proper Disposal E->F G Accidental Spill Occurs H Evacuate and Ventilate Area G->H I Wear PPE and Contain Spill H->I J Collect Spilled Material for Disposal I->J J->C Add to Waste Container

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylpyridin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-methylpyridin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.